molecular formula C11H14O2 B1271400 3-Butoxybenzaldehyde CAS No. 30609-20-2

3-Butoxybenzaldehyde

Cat. No.: B1271400
CAS No.: 30609-20-2
M. Wt: 178.23 g/mol
InChI Key: YESCIRFCEGIMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESCIRFCEGIMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373770
Record name 3-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30609-20-2
Record name 3-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30609-20-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Butoxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Butoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Characterized by a benzaldehyde ring substituted with a butoxy group at the meta-position, its chemical properties are influenced by both the reactive aldehyde functional group and the lipophilic butoxy chain. This guide provides a comprehensive overview of its molecular characteristics, established synthetic methodologies, spectroscopic signature, and applications, with a focus on its relevance to researchers in medicinal chemistry and drug development.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with a specific set of identifiers and physical characteristics crucial for its application in a laboratory setting.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular composition and mass.

  • Molecular Formula: C₁₁H₁₄O₂[1][2]

  • Molecular Weight: 178.23 g/mol [1][2][3]

Structural and Registry Information

The following table summarizes the key identifiers for this compound, ensuring accurate compound identification and information retrieval from chemical databases.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 30609-20-2PubChem[1]
SMILES CCCCOC1=CC=CC(=C1)C=OPubChem[1]
InChIKey YESCIRFCEGIMED-UHFFFAOYSA-NPubChem[1]
Physicochemical Data

The physical properties of this compound are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

PropertyValueNotes
Boiling Point 280.6 ± 13.0 °CPredicted[3]
Density 1.020 ± 0.06 g/cm³Predicted[3]
Appearance Liquid (Form)Hit2Lead[4]

Part 2: Synthesis of this compound

The most common and efficient method for preparing this compound is through the Williamson ether synthesis, a robust and well-established reaction in organic chemistry. This method involves the reaction of 3-hydroxybenzaldehyde with a butyl halide.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. The process begins with the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde using a mild base, such as potassium carbonate. This creates a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane), displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation (K⁺), leaving the phenoxide anion more exposed and reactive, thereby accelerating the rate of the Sₙ2 reaction.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension should be stirred vigorously.

  • Alkyl Halide Addition: Add 1-bromobutane (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up Reactant1 3-Hydroxybenzaldehyde Setup Combine Reactants in DMF Reactant2 1-Bromobutane Base K₂CO₃ (Base) Solvent DMF (Solvent) Reaction Heat to 80°C (4-6 hours) Setup->Reaction Sₙ2 Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purify Column Chromatography Workup->Purify Crude Product Product Pure this compound Purify->Product Purified Product

Caption: Williamson ether synthesis workflow for this compound.

Part 3: Applications in Drug Discovery and Development

While direct applications of this compound are not as extensively documented as its para-isomer (4-Butoxybenzaldehyde), its structural motif is of significant interest in medicinal chemistry. Aldehydes are versatile functional groups that can be readily converted into a wide range of other functionalities, making them valuable building blocks.

The presence of the butoxy group increases the lipophilicity of the molecule compared to hydroxybenzaldehyde, which can be a critical factor in modulating the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a potential drug candidate. Its structural isomers have been used in the synthesis of compounds with various biological activities, including tyrosinase inhibition and anticancer properties.[5][6][7][8] Therefore, this compound represents a key starting material for creating novel molecular libraries to screen for various therapeutic targets.

Part 4: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H332: Harmful if inhaled.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

  • Handling: Avoid breathing vapors or mists. Do not ingest. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[9]

References

A Technical Guide to the Physical Properties of 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the physical properties of 3-Butoxybenzaldehyde, specifically its boiling point and density. As a compound of interest in organic synthesis and drug discovery, a thorough understanding of its fundamental physicochemical characteristics is paramount for its effective application and manipulation in a laboratory setting. This document offers a detailed, experience-driven perspective on not only the available data but also the practical methodologies for its determination.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , is an aromatic aldehyde.[1][2][3] Its structure, featuring a butoxy group at the meta-position of the benzaldehyde ring, imparts specific solubility and reactivity characteristics that are of interest in the synthesis of more complex molecules. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the butoxy group modulates the compound's lipophilicity, a critical parameter in drug design and development.

While this compound is commercially available from various suppliers, a comprehensive, publicly available dataset of its experimentally determined physical properties is surprisingly limited.[2][3][4][5] This guide will address this data gap by providing context, presenting data for a closely related isomer, and detailing the established methodologies for the precise measurement of these key physical constants.

Physical Properties of Butoxybenzaldehyde Isomers

Direct experimental values for the boiling point and density of this compound are not readily found in prominent public chemical databases. However, data for its structural isomer, 4-Butoxybenzaldehyde, is well-documented and can serve as a valuable point of reference. It is crucial to recognize that while structurally similar, the position of the butoxy group can influence intermolecular forces and, consequently, the physical properties.

PropertyThis compound4-Butoxybenzaldehyde
Molecular Formula C₁₁H₁₄O₂[1][2][3]C₁₁H₁₄O₂[6][7][8]
Molecular Weight 178.23 g/mol [1][2][3]178.23 g/mol [8]
Boiling Point Data not available285 °C (at atmospheric pressure)[6][7][8]
Density Data not available1.031 g/mL at 25 °C[6][7][8]
CAS Number 30609-20-2[1][2][3][4]5736-88-9[7][8][9]

The provided data for 4-Butoxybenzaldehyde offers a reasonable estimate for the properties of this compound, though experimental verification is strongly recommended for any application where these parameters are critical.

Experimental Determination of Physical Properties

For instances where precise physical data is necessary, direct experimental measurement is the most reliable approach. The following section outlines the standard, validated protocols for determining the boiling point and density of a liquid organic compound such as this compound.

Methodology for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The choice of method often depends on the quantity of the sample available.

Apparatus:

  • Small-scale distillation apparatus (for quantities > 1 mL) or a Thiele tube (for quantities < 1 mL)

  • Heating mantle or oil bath

  • Calibrated thermometer

  • Boiling chips

Protocol (Small-Scale Distillation):

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Sample Charging: Place the this compound sample and a few boiling chips into the distillation flask.

  • Heating: Gradually heat the flask. The use of a magnetic stirrer can also ensure smooth boiling.

  • Equilibrium Establishment: Observe the vapor rising through the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips from the thermometer bulb.

  • Data Recording: Record the stable temperature reading as the boiling point. It is also crucial to record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Causality in Protocol: The gradual heating and the use of boiling chips are critical to prevent bumping and ensure a smooth, controlled boiling process, leading to an accurate equilibrium temperature measurement.

Methodology for Density Determination

Density, the mass per unit volume, is a fundamental physical property. A pycnometer provides a highly accurate method for its determination.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Protocol:

  • Pycnometer Calibration:

    • Thoroughly clean and dry the pycnometer.

    • Determine and record the mass of the empty, dry pycnometer.

    • Fill the pycnometer with deionized water of a known temperature and density.

    • Place the filled pycnometer in a constant temperature water bath to reach thermal equilibrium.

    • Carefully dry the outside of the pycnometer and record its mass.

    • Calculate the exact volume of the pycnometer using the known density of water at that temperature.

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound.

    • Bring the sample to the same temperature as the water in the calibration step using the constant temperature water bath.

    • Dry the exterior and record the mass of the pycnometer filled with the sample.

  • Density Calculation:

    • Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the sample to get the mass of the this compound.

    • Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

Trustworthiness of the Protocol: This method is self-validating because the calibration step with a standard (water) of known density at a precise temperature ensures the accuracy of the volume measurement, which is the most critical variable.

Experimental Workflow Visualization

The logical flow of determining the physical properties of a novel or uncharacterized compound is depicted below. This process ensures a systematic and accurate characterization.

G cluster_0 Phase 1: Sample Preparation & Purity Assessment cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Analysis & Reporting A Obtain/Synthesize This compound B Purify Sample (e.g., Distillation, Chromatography) A->B C Assess Purity (e.g., GC, NMR) B->C D Boiling Point Measurement (Distillation/Thiele Tube) C->D E Density Measurement (Pycnometry) C->E F Refractive Index Measurement (Refractometer) C->F G Record Experimental Conditions (Temperature, Pressure) D->G E->G F->G H Calculate Final Values & Uncertainty G->H I Document in Laboratory Notebook & Technical Reports H->I

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Butoxybenzaldehyde (C₁₁H₁₄O₂) is characterized by a benzaldehyde core with a butoxy substituent at the meta position.[1] This substitution pattern dictates a unique electronic environment for each proton and carbon atom, resulting in a distinct and interpretable NMR fingerprint.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the butoxy group. The chemical shifts (δ) are influenced by the electronic effects of the aldehyde (electron-withdrawing) and butoxy (electron-donating) groups.

The aldehydic proton is expected to be the most deshielded, appearing as a singlet in the downfield region of the spectrum, typically between 9 and 10 ppm.[2] This significant downfield shift is a hallmark of aldehyde protons, which are subject to the strong deshielding effects of the adjacent carbonyl group.[3]

The aromatic region will display a more complex pattern due to the meta-substitution. The four aromatic protons are chemically non-equivalent and will present as distinct multiplets. The butoxy group, an electron-donating group, will cause a slight shielding (upfield shift) of the ortho and para positions relative to the aldehyde group's influence.[4]

The aliphatic protons of the butoxy group will appear in the upfield region of the spectrum. The methylene group directly attached to the aromatic ring's oxygen (-OCH₂-) will be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom. The terminal methyl group (-CH₃) will be the most shielded.

Here is a detailed prediction of the ¹H NMR spectral data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)~9.98Singlet (s)-1H
Aromatic (H-2)~7.52Singlet (or narrow triplet)-1H
Aromatic (H-4)~7.45Doublet of doublets (dd)~7.8, 1.51H
Aromatic (H-5)~7.40Triplet (t)~7.81H
Aromatic (H-6)~7.25Doublet of doublets (dd)~7.8, 1.51H
Butoxy (-OCH₂-)~4.05Triplet (t)~6.52H
Butoxy (-CH₂CH₂O-)~1.80Sextet~7.02H
Butoxy (-CH₂CH₃)~1.50Sextet~7.52H
Butoxy (-CH₃)~0.98Triplet (t)~7.43H

Note: Predicted values are based on data from analogous compounds such as 4-butoxybenzaldehyde and 3-methoxybenzaldehyde and general NMR principles. Actual experimental values may vary slightly.[5][6]

Caption: Molecular structure of this compound with proton and carbon numbering.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most deshielded, appearing significantly downfield.[7] The aromatic carbons will resonate in the typical range for substituted benzenes, with their specific chemical shifts influenced by the electronic nature of the substituents.[8] The butoxy group carbons will appear in the upfield region.

Here is a detailed prediction of the ¹³C NMR spectral data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~192.5
Aromatic (C-3, attached to -OBu)~159.5
Aromatic (C-1, attached to -CHO)~137.5
Aromatic (C-5)~130.0
Aromatic (C-4)~123.5
Aromatic (C-6)~122.0
Aromatic (C-2)~113.0
Butoxy (-OCH₂-)~68.0
Butoxy (-CH₂CH₂O-)~31.0
Butoxy (-CH₂CH₃)~19.0
Butoxy (-CH₃)~13.8

Note: Predicted values are based on data from analogous compounds and established substituent effects in ¹³C NMR.[5][9]

G cluster_nmr NMR Spectral Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Acquisition Data Acquisition (¹H and ¹³C Spectra) SamplePrep->Acquisition Insert into Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Raw FID Data Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Processed Spectra

Caption: A generalized workflow for NMR spectral analysis.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.[4]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial.

  • For precise chemical shift referencing, ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the NMR spectrometer (typically a minimum of 4 cm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

3. ¹H NMR Spectrum Acquisition:

  • Set the spectral width to encompass all expected proton signals (e.g., 0 to 12 ppm).

  • Use a standard 90° pulse sequence.

  • Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

4. ¹³C NMR Spectrum Acquisition:

  • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).[10]

  • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

  • A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • A longer relaxation delay may be required for accurate observation of quaternary carbons, although none are present in the aromatic ring of this compound besides the substituent-bearing carbons.

5. Data Processing:

  • Apply Fourier transformation to the raw free induction decay (FID) data.

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak (for CDCl₃, δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the meta-butoxy and aldehyde substituents on the chemical environments of the various nuclei, researchers can confidently interpret experimental data for this compound and its analogs. The provided experimental protocol outlines the necessary steps to acquire high-quality spectra, forming a crucial component of the structural verification and characterization process in chemical research and drug development.

References

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the mass spectrometric behavior of 3-Butoxybenzaldehyde, a significant aromatic aldehyde in the realms of pharmaceutical research and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the principles behind its mass spectral analysis, details its characteristic fragmentation patterns, and provides a robust experimental protocol for its characterization.

Introduction: The Significance of this compound

This compound belongs to the class of alkoxybenzaldehydes, which are versatile building blocks in organic synthesis.[1][2] The presence of both an aldehyde and a butoxy group on the aromatic ring allows for a wide range of chemical modifications, making it a valuable precursor in the development of novel pharmaceutical agents and other fine chemicals.[1] Its structural isomers, such as 4-butoxybenzaldehyde, have been investigated for their potential as tyrosinase inhibitors, highlighting the therapeutic relevance of this class of compounds.[3] Given its role in the synthesis of complex molecules, a thorough understanding of its analytical characteristics is paramount for quality control, reaction monitoring, and structural confirmation. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information.[4]

Deciphering the Molecular Blueprint: The Mass Spectrum of Butoxybenzaldehydes

While a publicly available mass spectrum for this compound is not readily accessible, the electron ionization (EI) mass spectrum of its close structural isomer, 4-butoxybenzaldehyde, provides a highly representative analytical fingerprint. The fragmentation patterns are governed by the same fundamental principles and are expected to be nearly identical. The subsequent analysis is based on the mass spectrum of 4-butoxybenzaldehyde, obtained from the NIST Mass Spectrometry Data Center.[5]

Upon entering the mass spectrometer, the this compound molecule is bombarded with high-energy electrons, typically at 70 electron volts (eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[6] This molecular ion is often unstable and undergoes a series of fragmentation events, yielding a unique pattern of fragment ions that are separated based on their mass-to-charge ratio (m/z).[7]

Table 1: Prominent Peaks in the Electron Ionization Mass Spectrum of 4-Butoxybenzaldehyde [8]

m/zRelative Intensity (%)Proposed Fragment Ion
17863.73[C₁₁H₁₄O₂]⁺• (Molecular Ion)
12281.95[C₇H₆O₂]⁺•
12199.99[C₇H₅O₂]⁺
5711.51[C₄H₉]⁺
Interpreting the Fragmentation Cascade

The fragmentation of this compound is primarily dictated by the lability of the butoxy group and the stability of the resulting aromatic cations.

Key Fragmentation Pathways:

  • α-Cleavage of the Butyl Group: The most significant fragmentation pathway involves the cleavage of the C-C bond alpha to the oxygen atom of the ether linkage. This results in the loss of a propyl radical (•C₃H₇) and the formation of a resonance-stabilized ion at m/z 122.

  • Formation of the Acylium Ion: Subsequent loss of a hydrogen atom from the ion at m/z 122 leads to the formation of a highly stable acylium ion at m/z 121, which is often the base peak in the spectrum of alkoxybenzaldehydes.[7]

  • Cleavage of the Butyl Group: A smaller peak is observed at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺), resulting from the cleavage of the ether bond.

The following diagram illustrates the proposed primary fragmentation pathway for this compound under electron ionization.

fragmentation M [C₁₁H₁₄O₂]⁺• m/z = 178 Molecular Ion F1 [C₇H₆O₂]⁺• m/z = 122 M->F1 - •C₃H₇ F3 [C₄H₉]⁺ m/z = 57 M->F3 - •C₇H₅O₂ F2 [C₇H₅O₂]⁺ m/z = 121 Base Peak F1->F2 - H•

Caption: Proposed fragmentation pathway of this compound.

A Practical Approach: Experimental Protocol for GC-MS Analysis

This section outlines a detailed, field-proven protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and robust technique for the analysis of volatile and semi-volatile organic compounds.[9][10]

Sample Preparation
  • Solution Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to the working solution at a known concentration.

Gas Chromatography (GC) Parameters
  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[9]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Ionization (EI).[6]

  • Ionization Energy: 70 eV.[6]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from damaging the detector.

The following diagram outlines the GC-MS workflow for the analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis prep1 Dissolve this compound in volatile solvent prep2 Dilute to working concentration prep1->prep2 gc_injection Inject sample into GC prep2->gc_injection gc_separation Separation on capillary column gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass analysis and detection ms_ionization->ms_detection data_acquisition Acquire mass spectrum ms_detection->data_acquisition data_interpretation Identify molecular ion and fragmentation patterns data_acquisition->data_interpretation

Caption: GC-MS workflow for this compound analysis.

Conclusion

The mass spectrometric analysis of this compound provides a definitive method for its identification and structural characterization. The predictable fragmentation pattern, dominated by the loss of the butoxy side chain and the formation of a stable acylium ion, serves as a reliable analytical fingerprint. The detailed GC-MS protocol provided in this guide offers a robust framework for researchers and drug development professionals to confidently analyze this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors.

References

3-Butoxybenzaldehyde structure and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Butoxybenzaldehyde: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 30609-20-2), a key aromatic aldehyde intermediate. The document details its molecular structure, the influence of its constituent functional groups on its chemical properties, and established methodologies for its synthesis and characterization. With a focus on practical application for researchers and drug development professionals, this guide includes detailed experimental protocols, spectroscopic data, and a discussion of its role as a versatile building block in organic synthesis. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₁H₁₄O₂, is an aromatic compound characterized by a benzene ring substituted with a butoxy group and a formyl (aldehyde) group at the meta position.[1] This substitution pattern is crucial as it dictates the molecule's reactivity and steric profile.

IUPAC Name: this compound[1] Molecular Formula: C₁₁H₁₄O₂[1] Molecular Weight: 178.23 g/mol [1] CAS Number: 30609-20-2[1]

Core Functional Groups

The chemical behavior of this compound is governed by three primary functional groups: the aldehyde, the ether, and the aromatic ring.

  • Aldehyde Group (-CHO): This group is the primary site of reactivity. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. The aldehyde can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel).[2]

  • Butoxy Group (-O-C₄H₉): This ether linkage is generally stable and less reactive than the aldehyde. Its primary influence is steric and electronic. As an alkoxy group, it is an ortho-, para-director and an activating group for electrophilic aromatic substitution, although this effect is less pronounced for substitution directed by the meta-positioned aldehyde. The butyl chain adds lipophilicity to the molecule, affecting its solubility and potential interactions with biological macromolecules.

  • Aromatic Ring (Benzene): The benzene ring provides a rigid scaffold and is the site for electrophilic aromatic substitution reactions. The deactivating, meta-directing nature of the aldehyde group and the activating, ortho-, para-directing nature of the butoxy group create a complex reactivity pattern for further substitution on the ring.

G cluster_molecule This compound Structure mol aldehyde Aldehyde Group (-CHO) aldehyde->mol Reactivity Site (Electrophilic Carbon) ether Butoxy Group (-O-C4H9) ether->mol Modulates Solubility & Lipophilicity aromatic Aromatic Ring (Benzene) aromatic->mol Rigid Scaffold (Substitution Site)

Key functional groups of this compound.
Physicochemical Data

The physical properties of this compound are essential for its handling, purification, and use in reactions.

PropertyValueSource
Molecular Weight 178.23 g/mol PubChem[1]
Boiling Point 280.6 ± 13.0 °C (Predicted)ChemicalBook[3]
Density 1.020 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
Molecular Formula C₁₁H₁₄O₂PubChem[1]
XLogP3 2.8PubChem[1]

Synthesis and Experimental Protocols

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reliable Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The synthesis starts from the readily available precursor, 3-hydroxybenzaldehyde.

Williamson_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 3-Hydroxybenzaldehyde p1 1. Deprotonation of Phenol r1->p1 r2 1-Bromobutane r2->p1 r3 Base (K₂CO₃) r3->p1 r4 Solvent (DMF) r4->p1 p2 2. Nucleophilic Attack (Sₙ2) p1->p2 p3 3. Work-up & Extraction p2->p3 p4 4. Purification (Chromatography) p3->p4 prod This compound p4->prod

References

Theoretical computational data for 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Computational Data of 3-Butoxybenzaldehyde

Abstract

This technical guide provides a comprehensive methodological framework for the in-silico characterization of this compound. Recognizing the scarcity of published, in-depth computational studies on this specific isomer, this document serves as a blueprint for researchers, chemists, and drug development professionals to generate, analyze, and interpret its theoretical data. We detail the necessary computational workflows, from quantum chemical calculations using Density Functional Theory (DFT) to the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By leveraging established protocols and comparing expected outcomes with data from related isomers, this guide empowers researchers to unlock a deeper understanding of this compound's molecular behavior, reactivity, and potential as a synthetic building block in pharmaceutical development.

Introduction: The Rationale for In-Silico Analysis

This compound (C₁₁H₁₄O₂) is an aromatic aldehyde whose utility in organic synthesis, particularly as a precursor for more complex molecular scaffolds, warrants a thorough characterization. In modern drug discovery and materials science, understanding a molecule's physicochemical and electronic properties before extensive laboratory synthesis is paramount. This "fail early, fail cheap" paradigm is driven by computational chemistry, which provides predictive insights into molecular geometry, reactivity, spectral signatures, and pharmacokinetic profiles.

This guide moves beyond a simple data sheet, offering a structured approach to computationally derive the essential properties of this compound. We will outline the causality behind selecting specific computational methods, ensuring that each protocol is a self-validating system for generating reliable and reproducible theoretical data.

Foundational Physicochemical & Structural Data

Before delving into advanced computations, we begin with the foundational descriptors for this compound, as computed by established algorithms and available in public databases like PubChem. These properties form the basis for more complex modeling.

PropertyValueSource / Method
Molecular Formula C₁₁H₁₄O₂PubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCCCOC1=CC=CC(=C1)C=OPubChem[1]
InChIKey YESCIRFCEGIMED-UHFFFAOYSA-NPubChem[1]
XLogP3 2.8PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)[1]

Quantum Chemical Characterization: A Methodological Workflow

Quantum chemical calculations provide a granular view of a molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is the workhorse for such investigations, offering an optimal balance between accuracy and computational cost for molecules of this size.[2][3]

Workflow for Quantum Chemical Analysis

The following diagram outlines the logical flow for a comprehensive DFT-based analysis of this compound.

G cluster_input Input Generation cluster_dft DFT Calculation Core cluster_output Data Analysis & Interpretation Input Initial 3D Structure (SMILES: CCCCOC1=CC=CC(=C1)C=O) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Initial Geometry Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Optimized Geometry SPE Single Point Energy (Higher Basis Set, e.g., def2-TZVP) Freq->SPE Verified Minimum Thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) SPE->Thermo Wavefunction & Energies FMO Frontier Molecular Orbitals (HOMO, LUMO, E_gap) SPE->FMO Wavefunction & Energies MEP Molecular Electrostatic Potential (Reactive Sites) SPE->MEP Wavefunction & Energies Spectra Predicted Spectra (IR, NMR) SPE->Spectra Wavefunction & Energies

Caption: A typical DFT workflow for characterizing a small organic molecule.

Experimental Protocol: DFT Calculation

Objective: To compute the optimized geometry, electronic properties (HOMO/LUMO), and electrostatic potential of this compound.

Methodology Rationale: The B3LYP functional is a hybrid functional that has demonstrated robust performance for a wide range of organic molecules, making it a standard choice for geometry optimizations.[4] The 6-31G* basis set is sufficient for initial optimization, while a larger basis set like def2-TZVP is recommended for more accurate electronic property calculations.[5]

Step-by-Step Protocol:

  • Structure Generation: Generate an initial 3D structure of this compound from its SMILES string (CCCCOC1=CC=CC(=C1)C=O) using molecular editing software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT.

    • Method: B3LYP functional.

    • Basis Set: 6-31G*.

    • Environment: Simulate an aqueous environment using a continuum solvation model like the Polarizable Continuum Model (PCM) to better represent biological conditions.

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized structure at the same level of theory (B3LYP/6-31G*).

    • Validation: Confirm that the output shows zero imaginary frequencies. This validates that the optimized structure is a true energy minimum.

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a more accurate basis set (e.g., def2-TZVP) to obtain refined electronic properties.

    • From this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate the Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key orbitals in chemical reactions. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (Egap) is a critical indicator of molecular stability and reactivity.[4][6] A smaller gap suggests higher reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons. For this compound, this orbital is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the butoxy group.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the first available empty orbital. This is expected to be concentrated on the electron-withdrawing aldehyde group and the aromatic ring.[5]

  • HOMO-LUMO Gap (Egap): The energy difference (ELUMO – EHOMO) is a predictor of chemical reactivity. Molecules with a large gap are generally more stable and less reactive.[7]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactive sites.[8][9] It is invaluable for predicting non-covalent interactions, which are central to drug-receptor binding.

  • Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are expected around the carbonyl oxygen of the aldehyde and the ether oxygen.

  • Positive Potential Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms, particularly the aldehydic proton.[10]

In-Silico ADMET & Druglikeness Profiling

Early assessment of a compound's ADMET profile is crucial to avoid costly late-stage failures in drug development.[11][12] Numerous online platforms and QSAR models can predict these properties based on molecular structure.

Workflow for ADMET Prediction

G cluster_input Input cluster_platform Prediction Platform cluster_output Predicted Profiles Input SMILES String (this compound) Platform ADMET Prediction Server (e.g., ADMETlab 3.0, SwissADME) Input->Platform Absorption Absorption (Caco-2, HIA) Platform->Absorption Distribution Distribution (BBB, PPB) Platform->Distribution Metabolism Metabolism (CYP Inhibition) Platform->Metabolism Excretion Excretion (Clearance) Platform->Excretion Toxicity Toxicity (hERG, Ames) Platform->Toxicity Druglikeness Druglikeness Rules (Lipinski, Veber) Platform->Druglikeness

Caption: Workflow for predicting ADMET properties using an online server.

Experimental Protocol: ADMET Prediction using ADMETlab 3.0

Objective: To generate a comprehensive ADMET and druglikeness profile for this compound.

Methodology Rationale: ADMETlab 3.0 is a comprehensive platform that uses robust machine learning models to predict a wide array of pharmacokinetic and toxicity endpoints from a simple molecular structure input.[13]

Step-by-Step Protocol:

  • Navigate to the ADMETlab 3.0 web server.[13]

  • Select the "ADMET Evaluation" service.

  • Input the molecule by pasting the SMILES string for this compound: CCCCOC1=CC=CC(=C1)C=O.

  • Initiate the calculation. The server will process the input and generate predictions for dozens of endpoints.

  • Analyze and Tabulate the results, focusing on key parameters relevant to drug development as shown in the table below.

Predicted ADMET & Druglikeness Profile (Illustrative)

The following table structure shows key ADMET parameters and druglikeness rules that would be evaluated.

Parameter CategoryPropertyPredicted OutcomeInterpretation
Medicinal Chemistry Lipinski's Rule of 5 Pass/FailAssesses oral bioavailability based on MW, LogP, H-donors, H-acceptors.
Veber's Rule Pass/FailRelates oral bioavailability to rotatable bonds and polar surface area.
Absorption Human Intestinal Absorption (HIA) +/-Predicts the extent of absorption from the gut.
Caco-2 Permeability Value (logPapp)In-vitro model for intestinal permeability.
Distribution Blood-Brain Barrier (BBB) Penetration +/-Predicts if the compound can cross into the central nervous system.
Plasma Protein Binding (PPB) %High binding can reduce the free concentration of the drug.
Metabolism CYP2D6 Inhibitor Yes/NoPredicts potential for drug-drug interactions.
CYP3A4 Inhibitor Yes/NoPredicts potential for drug-drug interactions with a major metabolic enzyme.
Toxicity hERG Blockade Yes/NoA critical indicator for potential cardiotoxicity.
Ames Mutagenicity Yes/NoPredicts the potential for the compound to be mutagenic.
Skin Sensitization Yes/NoPredicts the likelihood of causing an allergic skin reaction.

Conclusion

This guide establishes a robust, repeatable, and scientifically-grounded workflow for the complete in-silico characterization of this compound. By following these detailed protocols, researchers can generate high-quality theoretical data on its electronic structure, reactivity, and pharmacokinetic profile. This computational pre-screening is an indispensable tool, enabling more informed decisions in the design of synthetic routes and the selection of candidates for further development, ultimately accelerating the pace of scientific innovation.

References

An In-depth Technical Guide on the Discovery and Synthesis of 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 3-Butoxybenzaldehyde, an aromatic aldehyde with growing significance in organic synthesis and medicinal chemistry. While the specific historical account of its initial synthesis is not extensively documented, its creation is fundamentally rooted in the principles of the Williamson ether synthesis, a cornerstone of organic chemistry developed in the mid-19th century. This document elucidates the primary synthetic methodologies, with a detailed focus on the Williamson ether synthesis, offering a robust, step-by-step protocol. It further presents a thorough compilation of its physicochemical and spectroscopic properties and discusses alternative synthetic strategies. This guide is designed to be an authoritative resource, providing field-proven insights and self-validating experimental designs to empower researchers in their scientific endeavors.

Introduction and Historical Context

This compound is an organic compound featuring a benzaldehyde core substituted with a butoxy group at the meta-position. Its molecular architecture makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.

The history of this compound is intrinsically linked to the broader history of ether synthesis. The groundbreaking work of Alexander Williamson in 1850 on the reaction between an alkoxide and an alkyl halide, now famously known as the Williamson ether synthesis, revolutionized the field of organic chemistry.[1][2][3][4] This reaction provided a straightforward and versatile method for the preparation of both symmetrical and unsymmetrical ethers, paving the way for the synthesis of a vast array of compounds, including alkoxy-substituted benzaldehydes. While a singular "discovery" of this compound is not found in the historical record, its synthesis became conceptually straightforward following Williamson's discovery. The rise of the pharmaceutical and flavor industries in the 20th century further spurred interest in and development of synthetic routes to various alkoxybenzaldehydes.[5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and for its proper handling and characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[6]
Molecular Weight 178.23 g/mol [6]
CAS Number 30609-20-2[6]
IUPAC Name This compound[6]
SMILES CCCCOC1=CC=CC(=C1)C=O[6]
XLogP3 2.8[6]
Polar Surface Area 26.3 Ų[6]

Characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data Description
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), a singlet for the aldehyde proton (typically δ 9.8-10.0 ppm), and signals for the four-carbon butoxy chain (a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the oxygen).
¹³C NMR The carbon NMR spectrum will display distinct peaks for the eleven carbon atoms, including the carbonyl carbon of the aldehyde group (typically δ 190-195 ppm), the aromatic carbons, and the carbons of the butoxy group.
Infrared (IR) The IR spectrum will exhibit characteristic absorption bands for the aldehyde C-H stretch (around 2820 and 2720 cm⁻¹), a strong carbonyl (C=O) stretch (around 1700 cm⁻¹), and the C-O-C ether linkage (around 1250 and 1050 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum under electron ionization (EI) should show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of 178.23.

Core Synthesis Methodology: The Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This SN2 reaction offers an efficient and high-yielding route from readily available starting materials: 3-hydroxybenzaldehyde and a butyl halide.[1][3][4]

Reaction Mechanism and Rationale

The synthesis proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion. The choice of a suitable base is critical; an overly strong base can lead to side reactions, while a weak base may not result in complete deprotonation. Potassium carbonate is often the base of choice as it is inexpensive, effective, and easy to handle.[7][8]

  • Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in a classic SN2 fashion. This backside attack displaces the halide ion, forming the ether linkage. Primary alkyl halides are preferred to minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][4]

Williamson_Ether_Synthesis Reactants 3-Hydroxybenzaldehyde + 1-Bromobutane Base_Addition Addition of K₂CO₃ in DMF Reactants->Base_Addition Step 1: Deprotonation Phenoxide_Formation Phenoxide Ion Formation Base_Addition->Phenoxide_Formation SN2_Attack SN2 Attack on 1-Bromobutane Phenoxide_Formation->SN2_Attack Step 2: Nucleophilic Substitution Product This compound SN2_Attack->Product Byproduct KBr + KHCO₃ SN2_Attack->Byproduct

Caption: General workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkoxybenzaldehydes via the Williamson ether synthesis.[5][7][8]

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 equivalents) followed by the dropwise addition of 1-bromobutane (1.1-1.2 equivalents).

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into a beaker containing an excess of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with deionized water (2 x) and brine (1 x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Alternative Synthetic Routes

While the Williamson ether synthesis is the most common and direct method, other strategies can be employed for the synthesis of alkoxybenzaldehydes. These are generally less direct for this compound but are important to consider in the broader context of aromatic aldehyde synthesis.[9][10]

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an activated aromatic ring. For this compound, this would involve the formylation of butoxybenzene. However, this reaction typically yields a mixture of ortho and para isomers, with the meta isomer being a minor product.

  • Reimer-Tiemann Reaction: This method also involves the formylation of a phenol, followed by etherification. It is generally not a high-yielding reaction and also favors ortho-formylation.

  • Duff Reaction: This reaction uses hexamethylenetetramine to formylate phenols, again with a preference for the ortho position.

Synthetic_Approaches Target This compound Williamson Williamson Ether Synthesis Williamson->Target Direct & High Yield Vilsmeier Vilsmeier-Haack Reaction Vilsmeier->Target Isomer Mixture Reimer Reimer-Tiemann Reaction Reimer->Target Low Yield, Ortho-preference Duff Duff Reaction Duff->Target Ortho-preference Starting_Williamson 3-Hydroxybenzaldehyde + Butyl Halide Starting_Williamson->Williamson Starting_Vilsmeier Butoxybenzene Starting_Vilsmeier->Vilsmeier

Caption: Comparison of synthetic routes to this compound.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is a classic illustration of the enduring utility of the Williamson ether synthesis. This method provides a reliable, high-yielding, and scalable route from readily available precursors. A comprehensive understanding of its synthesis, including the rationale behind the choice of reagents and reaction conditions, is crucial for its successful application in research and development. The detailed protocol and comparative overview of synthetic strategies provided in this guide serve as a practical resource for scientists and professionals in the field, enabling them to confidently synthesize and utilize this important molecule in their work.

References

Methodological & Application

Synthesis of 3-Butoxybenzaldehyde from 3-Hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 3-butoxybenzaldehyde from 3-hydroxybenzaldehyde. The protocol leverages the Williamson ether synthesis, a robust and versatile method for the formation of ethers. Detailed experimental procedures, mechanistic insights, safety precautions, and data interpretation are presented to assist researchers, scientists, and drug development professionals in successfully executing this transformation. The causality behind experimental choices is explained to provide a deeper understanding of the reaction, ensuring both reproducibility and safety.

Introduction and Scientific Background

The synthesis of alkoxy-substituted benzaldehydes is of significant interest in medicinal chemistry and materials science due to their utility as key intermediates in the preparation of a wide range of biologically active molecules and functional materials. This compound, in particular, serves as a valuable building block for various pharmaceutical compounds.

The Williamson ether synthesis is a classic and highly effective method for preparing ethers.[1] The reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[2] In this specific application, the hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane), resulting in the formation of the desired this compound and an inorganic salt byproduct.[3] The choice of a primary alkyl halide like 1-bromobutane is crucial as S(_N)2 reactions are most efficient with unhindered electrophiles.[2]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. A suitable base, such as potassium carbonate (K₂CO₃), is employed for this purpose. While stronger bases like sodium hydride could be used, K₂CO₃ offers a good balance of reactivity and handling safety for this substrate. The resulting phenoxide is a potent nucleophile that readily participates in the subsequent substitution reaction.

The second step involves the nucleophilic attack of the phenoxide on 1-bromobutane. This is a concerted S(_N)2 displacement of the bromide leaving group. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred for this reaction as they can solvate the cation of the base, leaving the anion more nucleophilic, thereby accelerating the reaction rate.[4]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the safe and efficient laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
3-Hydroxybenzaldehyde100-83-4122.125.00 g40.9
1-Bromobutane109-65-9137.026.72 g (4.98 mL)49.1
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.218.48 g61.4
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Ethyl acetate141-78-688.11As needed-
Deionized water7732-18-518.02As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed-
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.[5]

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[6]

  • 3-Hydroxybenzaldehyde is a skin and eye irritant.[7][8] Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[7]

  • 1-Bromobutane is a flammable liquid and an irritant. Handle with care and keep away from ignition sources.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[6][9]

Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (5.00 g, 40.9 mmol) and anhydrous potassium carbonate (8.48 g, 61.4 mmol).

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add 1-bromobutane (4.98 mL, 49.1 mmol) to the reaction mixture dropwise using a syringe.

  • Attach a reflux condenser to the flask.

Reaction Execution:

  • Heat the reaction mixture to 70-80 °C using a heating mantle.

  • Maintain this temperature and stir the mixture for 12-20 hours.[3]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is petroleum ether:ethyl acetate (20:1 v/v).[10] The starting material, 3-hydroxybenzaldehyde, is more polar and will have a lower Rf value than the product, this compound.

Work-up and Isolation:

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold deionized water.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography.

Protocol 1: Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying liquids with high boiling points, as it lowers the boiling temperature and prevents thermal decomposition.[10]

  • Set up a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Slowly apply vacuum and begin heating.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound.

Protocol 2: Purification by Column Chromatography [11]

This method is suitable for removing impurities with similar boiling points to the product.

  • Prepare a chromatography column with silica gel, using a slurry packing method with a non-polar eluent (e.g., hexane or petroleum ether).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in petroleum ether.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Experimental Workflow:

Synthesis_Workflow A 1. Reaction Setup (3-hydroxybenzaldehyde, K₂CO₃, DMF, 1-bromobutane) B 2. Reaction (70-80 °C, 12-20h) A->B C 3. TLC Monitoring B->C C->B Reaction incomplete D 4. Work-up (Water quench, Ethyl acetate extraction) C->D Reaction complete E 5. Isolation (Drying and Solvent Evaporation) D->E F 6. Purification (Vacuum Distillation or Column Chromatography) E->F G Pure this compound F->G

Caption: A step-by-step workflow for the synthesis of this compound.

Data and Expected Results

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₄O₂[12]
Molecular Weight 178.23 g/mol [12]
Appearance Colorless to pale yellow liquid
Boiling Point Literature values may vary, but expect a high boiling point under atmospheric pressure.
Solubility Soluble in common organic solvents like ethanol, ether, and ethyl acetate.
Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton (around 9.8-10.0 ppm), and the protons of the butoxy group (a triplet for the terminal methyl group, and multiplets for the methylene groups).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the aldehyde (around 190 ppm).

  • IR (Infrared) Spectroscopy: Key absorption bands to look for include the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction- Inactive reagents- Incorrect reaction temperature- Extend reaction time and continue monitoring by TLC.- Use freshly opened or properly stored anhydrous reagents.- Ensure accurate temperature control.
Presence of starting material after extended reaction time - Insufficient base- Poor quality alkyl halide- Add an additional portion of base.- Use a fresh bottle of 1-bromobutane.
Formation of side products - Reaction temperature too high- Presence of water in the reaction- Maintain the recommended temperature range.- Ensure all reagents and solvents are anhydrous.
Difficulty in separating product from DMF during work-up - Insufficient water washes- Increase the number and volume of water washes.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound from 3-hydroxybenzaldehyde. By carefully controlling the reaction conditions and following the detailed protocol and safety guidelines presented in this document, researchers can consistently obtain the desired product in high purity. The mechanistic understanding and troubleshooting advice provided herein are intended to empower scientists to adapt and optimize this procedure for their specific research needs.

References

Synthesis of 3-Butoxybenzaldehyde via the Bodroux-Chichibabin Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 3-Butoxybenzaldehyde, a valuable aromatic aldehyde intermediate. The described methodology utilizes the Bodroux-Chichibabin aldehyde synthesis, a classic and reliable extension of the Grignard reaction. The protocol involves the formation of an aryl Grignard reagent, 3-butoxyphenylmagnesium bromide, from 3-butoxybromobenzene, followed by its reaction with triethyl orthoformate. The resulting diethyl acetal is subsequently hydrolyzed under acidic conditions to yield the target aldehyde. This document offers a detailed, step-by-step experimental protocol, mechanistic insights, safety precautions, and troubleshooting guidance to ensure a successful and reproducible synthesis.

Introduction

Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as key precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials. This compound, with its meta-substituted alkoxy group, is a particularly useful intermediate. The Grignard reaction, discovered by Nobel laureate Victor Grignard in 1900, remains one of the most powerful tools for forming carbon-carbon bonds.[1] The Bodroux-Chichibabin aldehyde synthesis is a specific application of this reaction that allows for the formylation of a Grignard reagent, effectively converting an organic halide into an aldehyde with one additional carbon atom.[2] This method offers a robust and high-yielding pathway to aromatic aldehydes like this compound.

Reaction Mechanism and Rationale

The synthesis proceeds through a three-stage mechanism: (1) formation of the Grignard reagent, (2) nucleophilic addition to an orthoformate, and (3) acidic hydrolysis of the resulting acetal.

  • Grignard Reagent Formation : Magnesium metal inserts into the carbon-bromine bond of 3-butoxybromobenzene in an oxidative addition process.[3] This reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, which stabilizes the highly reactive organomagnesium species.[4] The resulting Grignard reagent, 3-butoxyphenylmagnesium bromide, contains a highly nucleophilic carbon atom due to the polarity of the C-Mg bond.[1][4]

  • Nucleophilic Addition : The Grignard reagent acts as a potent nucleophile, attacking the electrophilic central carbon atom of triethyl orthoformate. This addition reaction displaces one of the ethoxy groups, forming a diethyl acetal intermediate.[2][5]

  • Acetal Hydrolysis : The final step is an acidic workup. The addition of a dilute acid, such as aqueous hydrochloric acid (HCl), first quenches any remaining Grignard reagent and then catalyzes the hydrolysis of the stable acetal intermediate to reveal the desired aldehyde functional group.[2]

The overall transformation is depicted below:

Grignard_Synthesis_Mechanism Figure 1: Reaction mechanism for this compound synthesis. cluster_reactants cluster_orthoformate cluster_hydrolysis 3-Butoxybromobenzene 3-Butoxybromobenzene Mg + Mg Grignard Grignard Mg->Grignard THF Anhydrous THF THF->Grignard Orthoformate + Triethyl Orthoformate Acetal Acetal Orthoformate->Acetal H3O + H₃O⁺ (Workup) Product Product H3O->Product Grignard->Acetal Step 2: Addition Acetal->Product Step 3: Hydrolysis

Figure 1: Reaction mechanism for this compound synthesis.

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )ConcentrationAmountNotes
3-ButoxybromobenzeneC₁₀H₁₃BrO229.11-22.9 g (0.1 mol)Ensure dryness
Magnesium TurningsMg24.31-2.67 g (0.11 mol)For Grignard grade
IodineI₂253.81-1 crystalActivator
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous~200 mLAnhydrous, ether-stabilized
Triethyl OrthoformateC₇H₁₆O₃148.20-16.3 g (0.11 mol)Store over molecular sieves
Hydrochloric AcidHCl36.463 M (aq)~100 mLFor workup
Diethyl Ether(C₂H₅)₂O74.12-As neededFor extraction
Sat. Sodium BicarbonateNaHCO₃84.01Saturated (aq)As neededFor washing
BrineNaCl58.44Saturated (aq)As neededFor washing
Anhydrous MgSO₄MgSO₄120.37-As neededDrying agent
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with drying tube (CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Schlenk line or inert gas (N₂/Ar) manifold

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation or column chromatography setup

Detailed Experimental Protocol

Critical Prerequisite : All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot, or flame-dried under vacuum, and then cooled under a stream of inert gas.[6][7] The reaction must be performed under a strictly anhydrous, inert atmosphere (N₂ or Ar).[1][8]

G Figure 2: Experimental workflow diagram. A Setup & Inerting (Flame-dried glassware under N₂) B Mg Activation (Add Mg turnings + I₂ crystal) A->B C Initiate Grignard Formation (Add small aliquot of 3-butoxybromobenzene in THF) B->C D Maintain Grignard Reaction (Slow dropwise addition, maintain gentle reflux) C->D E Reaction with Orthoformate (Cool to 0°C, slow dropwise addition) D->E F Quench & Hydrolyze (Slow addition of 3M HCl at 0°C) E->F G Extraction (Separate layers, extract aqueous with Ether) F->G H Washing (Combine organic, wash with NaHCO₃ then brine) G->H I Drying & Concentration (Dry with MgSO₄, filter, rotary evaporate) H->I J Purification (Vacuum Distillation or Column Chromatography) I->J K Characterization (NMR, IR, MS) J->K

Figure 2: Experimental workflow diagram.
Part A: Preparation of 3-Butoxyphenylmagnesium Bromide

  • Apparatus Setup : Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube or inert gas line), and a dropping funnel. Purge the entire system with inert gas for 10-15 minutes.

  • Magnesium Activation : Add the magnesium turnings (2.67 g) to the flask. Briefly heat the flask with a heat gun under inert gas flow to further remove any adsorbed moisture. Add a single crystal of iodine. The purple vapor will dissipate as it reacts with the magnesium surface.[9]

  • Reagent Preparation : In a separate dry flask, dissolve 3-butoxybromobenzene (22.9 g) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation : Add ~10 mL of the 3-butoxybromobenzene solution from the dropping funnel to the magnesium turnings. The reaction should initiate within minutes, evidenced by gentle bubbling and the disappearance of the iodine color, followed by the solution turning cloudy and gray.[9] If the reaction does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.

  • Reaction Maintenance : Once the reaction has started, slowly add the remaining 3-butoxybromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[8] Use an ice bath to moderate the reaction if it becomes too vigorous.

  • Completion : After the addition is complete, continue stirring the mixture. If reflux subsides, gently heat the mixture using a heating mantle to 45-50°C for an additional 30-60 minutes until most of the magnesium has been consumed. The final solution should appear as a dark gray to brown mixture. Cool the flask to room temperature.

Part B: Reaction with Triethyl Orthoformate
  • Cooling : Place the flask containing the freshly prepared Grignard reagent in an ice-water bath and cool the contents to 0-5°C.

  • Addition : Add triethyl orthoformate (16.3 g) dissolved in 50 mL of anhydrous THF to the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10°C. A thick, white precipitate may form.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

Part C: Workup and Purification
  • Quenching and Hydrolysis : Cool the reaction flask back down to 0°C in an ice bath. Very slowly and carefully, add 100 mL of 3 M HCl dropwise via the dropping funnel.[9] This is a highly exothermic process that quenches unreacted Grignard reagent and hydrolyzes the acetal. Vigorous gas evolution (hydrogen) will occur initially.

  • Extraction : Once the addition is complete and the mixture has cooled, transfer the contents to a separatory funnel. Two distinct layers should be visible. Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing : Combine all the organic layers. Wash the combined organic phase sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize excess acid) and then 50 mL of brine.[10]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification : The crude product, typically a pale yellow or brown oil, can be purified by either vacuum distillation or column chromatography.

    • Vacuum Distillation : This is often the preferred method for purification.[11] Distill the crude oil under reduced pressure. Collect the fraction corresponding to this compound.

    • Column Chromatography : Alternatively, purify on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 1:20 v/v).[12]

Safety Precautions

The Grignard reaction requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates.

  • Fire Hazard : Diethyl ether and THF are extremely flammable and volatile.[6] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[8] Use of a heating mantle is preferred over an open flame.

  • Reactivity : Grignard reagents are highly reactive with water, protic solvents (like alcohols), and atmospheric oxygen.[1] The reaction can become vigorously exothermic and runaway if reagents are added too quickly.[13] Always have an ice bath ready to cool the reaction.[6]

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric reagents, nitrile gloves for general chemical protection).[8][13]

  • Workup Hazards : The quenching process with acid is highly exothermic and releases flammable hydrogen gas. Perform this step slowly and with adequate cooling and ventilation.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aldehyde proton (~9.9 ppm, singlet), aromatic protons (multiplets in the range of 7.1-7.5 ppm), and the butoxy group protons (triplet ~4.0 ppm for -OCH₂-, and multiplets/triplets for the other CH₂ and CH₃ groups between 0.9-1.8 ppm).
¹³C NMR A peak for the carbonyl carbon (~192 ppm), peaks for the aromatic carbons (115-160 ppm), and peaks for the carbons of the butoxy group (~68 ppm for -OCH₂- and others in the aliphatic region).
IR Spectroscopy A strong, characteristic C=O stretching vibration for the aldehyde at ~1700 cm⁻¹. C-H stretches for the aldehyde proton around 2820 and 2720 cm⁻¹. Aromatic C=C stretches around 1600 cm⁻¹. C-O ether stretch around 1250 cm⁻¹.
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 178.23.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate - Wet glassware or solvents.[7]- Passivated magnesium surface.[14]- Impure starting halide.- Rigorously dry all equipment and use fresh anhydrous solvents.- Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings.[9]- Purify the 3-butoxybromobenzene before use.
Low yield of product - Premature quenching of the Grignard reagent by moisture or oxygen.- Formation of Wurtz coupling byproduct (biphenyl derivative).- Incomplete reaction.- Ensure a completely anhydrous and inert system.- Add the halide solution slowly to avoid high local concentrations.- Ensure the reaction goes to completion by allowing sufficient reaction time and gentle heating if necessary.
Dark, tarry crude product - Side reactions due to high temperatures.- Impurities in reagents.- Maintain careful temperature control throughout the process, especially during additions.- Use high-purity, dry reagents.[15]
Product is contaminated with starting material - Incomplete Grignard formation or reaction.- Increase reaction time for Grignard formation or subsequent addition step.- Ensure the stoichiometry of reagents is correct (slight excess of Mg and orthoformate).

References

Application Notes & Protocols for the Evaluation of 3-Butoxybenzaldehyde in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive framework for researchers, chemists, and formulation scientists on the potential utility of 3-Butoxybenzaldehyde in modern agrochemical development. While not currently a widely commercialized active ingredient, its chemical structure—a reactive benzaldehyde core modified with a lipophilic butoxy group—presents compelling opportunities. This document moves beyond a simple recitation of properties to establish a logical, hypothesis-driven approach for its evaluation. We propose three primary avenues for investigation: 1) as a synergist to overcome metabolic resistance to existing insecticides, 2) as a versatile chemical intermediate for the synthesis of novel active ingredients, and 3) as a potential standalone biopesticide or repellent. Detailed, field-proven protocols are provided for its synthesis, in vitro mechanistic validation, and whole-organism bioassays to guide researchers in generating robust, decision-quality data.

Scientific Rationale: The Case for this compound

The benzaldehyde scaffold is a cornerstone in the synthesis of a vast array of organic compounds, including numerous agrochemicals like fungicides, herbicides, and insecticides.[1][2] The aldehyde functional group is a highly versatile reactive handle, enabling a multitude of chemical transformations such as reductive aminations, oxidations, and condensation reactions.[2]

The specific value proposition for this compound lies in the addition of the C4 alkoxy chain. This modification significantly increases the molecule's lipophilicity compared to unsubstituted benzaldehyde. In the context of agrochemicals, this property is critical for two primary reasons:

  • Enhanced Bioavailability: Increased lipophilicity can facilitate the penetration of the waxy outer cuticle of insects or the leaf surface of plants, a crucial step for many contact insecticides and fungicides.[2]

  • Metabolic Targeting: The structure bears resemblance to moieties found in known inhibitors of detoxification enzymes, suggesting a potential role in disrupting pest metabolism.

This guide will therefore focus on the systematic evaluation of these theoretical advantages.

Chemical Profile and Safety

A thorough understanding of the test article's properties and hazards is a prerequisite for any experimental work.

Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]
CAS Number 30609-20-2[3]
Appearance Liquid (presumed)N/A
Boiling Point Not well-documented; 4-isomer boils at 285 °C[4]
Calculated LogP ~2.8[3]
Hazard Identification and Safe Handling

According to its Globally Harmonized System (GHS) classification, this compound is a hazardous substance.[3] All protocols must be executed with appropriate engineering controls and Personal Protective Equipment (PPE).

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation. May cause respiratory irritation.[3]

  • PPE: Standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. Work should be conducted in a certified chemical fume hood.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hypothesis-Driven Applications and Mechanistic Insights

We propose three primary hypotheses for the utility of this compound in agrochemicals. The following sections provide the mechanistic basis and validation workflows for each.

Hypothesis A: A Novel Synergist for Overcoming Metabolic Resistance

Many insects develop resistance to insecticides by over-expressing detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s), which metabolize the active ingredient before it can reach its target site.[6] Synergists are compounds that inhibit these enzymes, thereby restoring the efficacy of the insecticide.[7] The most common commercial synergist, piperonyl butoxide (PBO), functions as a P450 inhibitor.[6] We hypothesize that this compound can similarly bind to and inhibit P450 enzymes, preventing the breakdown of co-formulated insecticides.

G cluster_pest Pest Metabolic System Insecticide Insecticide (e.g., Pyrethroid) P450 Detoxification Enzyme (Cytochrome P450) Insecticide->P450 Metabolism Target Nervous System Target Insecticide->Target Intended Action Metabolite Inactive Metabolite P450->Metabolite BOB This compound BOB->P450 Inhibition

Caption: Proposed synergistic mechanism of this compound.

Hypothesis B: A Versatile Precursor for Novel Active Ingredients

The aldehyde group is a gateway to diverse molecular architectures. Through well-established organic reactions, this compound can serve as a foundational building block for creating larger, more complex molecules with potentially novel modes of action. This synthetic utility is a hallmark of benzaldehyde derivatives in the development of new agrochemicals.[2][8]

G cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds BOB This compound Oxidation Oxidation BOB->Oxidation ReductiveAmination Reductive Amination BOB->ReductiveAmination Wittig Wittig Reaction BOB->Wittig Condensation Condensation BOB->Condensation Acid Substituted Benzoic Acids (Herbicides) Oxidation->Acid Amine Substituted Benzylamines (Fungicides) ReductiveAmination->Amine Stilbene Stilbene Derivatives (Insecticides) Wittig->Stilbene Heterocycle Heterocycles (Various AIs) Condensation->Heterocycle

Caption: Synthetic utility of this compound as a chemical intermediate.

Experimental Validation Workflows

The following protocols provide a clear path to testing the hypotheses outlined above.

Protocol 4.1: Synthesis of this compound

This protocol adapts the standard Williamson ether synthesis, a robust and high-yielding method for preparing aryl ethers.[9]

Objective: To synthesize this compound from 3-hydroxybenzaldehyde and 1-bromobutane.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 150 mL of anhydrous acetone.

  • Addition of Alkyl Halide: While stirring, add 1-bromobutane (1.2 eq) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Extraction: Concentrate the filtrate using a rotary evaporator to remove the acetone. Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to obtain the final, high-purity compound.

Protocol 4.2: In Vitro Evaluation of P450 Inhibition

Objective: To quantify the inhibitory potential of this compound against insect P450 enzymes using a model substrate.

Materials:

  • Insect microsomes (prepared from a model insect like Tetranychus urticae or commercially available).[6]

  • 7-ethoxycoumarin (model P450 substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (test inhibitor)

  • Piperonyl Butoxide (PBO, positive control inhibitor)

  • 96-well microplate, fluorescence plate reader

Procedure:

  • Preparation: Prepare stock solutions of this compound and PBO in DMSO. Prepare a working solution of 7-ethoxycoumarin in buffer.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Potassium phosphate buffer.

    • Insect microsome preparation.

    • Varying concentrations of this compound (or PBO/DMSO for controls).

  • Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.

  • Initiation: Initiate the enzymatic reaction by adding NADPH and 7-ethoxycoumarin to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Measure the rate of formation of the fluorescent product (7-hydroxycoumarin) over 20-30 minutes (Excitation: ~390 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4.3: Whole Organism Insecticidal Bioassay

Objective: To determine the insecticidal and synergistic activity of this compound against a model agricultural pest.

Materials:

  • Model insect (e.g., aphids, spider mites, or early instar lepidopteran larvae).

  • Technical grade insecticide (e.g., cypermethrin).

  • This compound.

  • Acetone (solvent).

  • Surfactant (e.g., Triton X-100).

  • Leaf discs or artificial diet, petri dishes.

  • Micropipette or spray tower.

Procedure:

  • Solution Preparation: Prepare a series of dilutions for:

    • Series A: Insecticide alone in acetone/water with surfactant.

    • Series B: this compound alone.

    • Series C: Insecticide in combination with a fixed, sublethal concentration of this compound.

  • Application: Uniformly treat leaf discs (for herbivores) or artificial diet with a precise volume of each test solution. Allow the solvent to evaporate completely.

  • Exposure: Place 10-20 insects into each petri dish containing a treated leaf disc/diet. Each concentration should have 3-5 replicates. A control group treated with solvent only is essential.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess insect mortality at 24, 48, and 72 hours post-exposure.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ (lethal concentration to kill 50% of the population) for the insecticide alone (Series A) and the insecticide + synergist combination (Series C).

Data Interpretation

Quantifying Synergy

The primary output from Protocol 4.3 is the LC₅₀ value. Synergy is quantified by calculating the Synergism Ratio (SR).

SR = LC₅₀ of Insecticide Alone / LC₅₀ of Insecticide + this compound

TreatmentHypothetical LC₅₀ (ppm)
Cypermethrin Alone25.0
Cypermethrin + this compound (10 ppm)5.0

In this hypothetical case, the SR would be 25.0 / 5.0 = 5.0 . An SR value > 2 is generally considered indicative of significant synergy. This quantitative result, when paired with a low IC₅₀ value from the P450 inhibition assay (Protocol 4.2), builds a strong, self-validating case for the compound's mechanism as a metabolic synergist.

Overall Research Workflow and Conclusion

The evaluation of a novel compound like this compound should follow a logical, staged progression from synthesis to mechanistic and finally to whole-organism validation.

G Start Hypothesis Generation Synthesis Synthesis & Purification (Protocol 4.1) Start->Synthesis InVitro In Vitro Screening (P450 Assay - Protocol 4.2) Synthesis->InVitro Bioassay Whole Organism Bioassay (Protocol 4.3) InVitro->Bioassay Analysis Data Analysis (IC₅₀ & Synergism Ratio) Bioassay->Analysis Decision Lead Candidate? Analysis->Decision Decision->Start No - Re-evaluate End Further Development (Formulation, Field Trials) Decision->End Yes

Caption: Staged research workflow for evaluating this compound.

References

Application Notes and Protocols: 3-Butoxybenzaldehyde as a Precursor for Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide explores the use of 3-butoxybenzaldehyde as a precursor in the synthesis of thermotropic liquid crystals. While its isomer, 4-butoxybenzaldehyde, is a well-established building block for calamitic (rod-shaped) mesogens, the meta-position of the butoxy group in this compound introduces significant changes to molecular geometry, profoundly impacting its potential to form liquid crystalline phases. This document provides a detailed examination of the structure-property relationships, a comparative analysis with the more common 4-substituted isomer, and outlines generalized protocols for the synthesis and characterization of Schiff base derivatives. This guide is intended for researchers in materials science, organic chemistry, and drug development exploring the nuanced effects of molecular architecture on mesomorphic behavior.

Introduction: The Critical Role of Molecular Geometry in Liquid Crystal Design

Thermotropic liquid crystals are materials that exhibit a fluid phase with anisotropic properties, existing in a state of matter between a crystalline solid and an isotropic liquid.[1] The formation of these mesophases is highly dependent on the molecular geometry of the constituent molecules.[2] Calamitic liquid crystals, which are elongated and rod-like, are the most common type, and their ability to self-assemble into ordered phases like the nematic and smectic phases is a direct consequence of their anisotropic shape.[1]

The archetypal calamitic mesogen consists of a rigid core, typically composed of two or more phenyl rings, and flexible terminal chains.[3] The choice of precursor molecules that form this structure is therefore critical. Benzaldehyde derivatives are frequently used as a foundational component of the rigid core. The position of substituents on the benzaldehyde ring dictates the overall linearity of the final molecule. Para-substituted benzaldehydes (e.g., 4-alkoxybenzaldehydes) are widely used because they maintain a linear molecular axis, which is conducive to the formation of stable liquid crystal phases.[4]

This compound, with its alkoxy group in the meta-position, presents a departure from this linear ideal. This substitution creates a "kink" in the molecular structure, which can disrupt the parallel alignment necessary for mesophase formation. However, this deviation from linearity is precisely what makes this compound an intriguing candidate for designing novel materials, such as bent-core (banana) liquid crystals or for studying the limits of mesophase stability.[5]

Synthesis of Schiff Base Liquid Crystals from Butoxybenzaldehyde Isomers

The most direct method for incorporating benzaldehyde derivatives into a liquid crystal structure is through the formation of a Schiff base (or imine). This involves the condensation reaction between the aldehyde and a primary amine, typically a substituted aniline. The resulting imine linkage (-CH=N-) extends the rigid core of the molecule.

Causality Behind Experimental Choices

The synthesis of Schiff bases is a robust and well-understood reaction. The choice of an alcohol like absolute ethanol as the solvent is based on its ability to dissolve both the aldehyde and amine reactants while being relatively inert to the reaction itself. The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the oxygen of the carbonyl group, making the carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. The reaction is typically performed under reflux to increase the reaction rate. Progress can be easily monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting materials and the appearance of a new, less polar product spot.

Generalized Protocol for the Synthesis of N-(3-Butoxybenzylidene)-4-alkylanilines

This protocol provides a general procedure for the synthesis of a homologous series of Schiff bases from this compound.

Materials:

  • This compound

  • Appropriate 4-alkylaniline (e.g., 4-butylaniline, 4-octylaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Aniline: To the stirred solution, add an equimolar amount of the desired 4-n-alkylaniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., with a 9:1 hexane:ethyl acetate mobile phase). The formation of the Schiff base will be indicated by a new spot with a higher Rf value than the starting materials.

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed by rotary evaporation to induce crystallization.

  • Purification: Collect the crude product by filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_purification Purification This compound This compound Dissolve & Mix in Ethanol Dissolve & Mix in Ethanol This compound->Dissolve & Mix in Ethanol 4-Alkylaniline 4-Alkylaniline 4-Alkylaniline->Dissolve & Mix in Ethanol Add Acetic Acid Catalyst Add Acetic Acid Catalyst Dissolve & Mix in Ethanol->Add Acetic Acid Catalyst Reflux (2-4h) Reflux (2-4h) Add Acetic Acid Catalyst->Reflux (2-4h) Cool to RT Cool to RT Reflux (2-4h)->Cool to RT Filtration Filtration Cool to RT->Filtration Recrystallization Recrystallization Filtration->Recrystallization Vacuum Drying Vacuum Drying Recrystallization->Vacuum Drying Product Product Vacuum Drying->Product Characterization

Caption: Synthetic workflow for Schiff base liquid crystals.

Characterization of Mesomorphic Properties

The characterization of the synthesized compounds is crucial to determine if they exhibit liquid crystalline behavior and to identify the nature of their mesophases. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning calorimetry (DSC)

DSC is used to measure the temperatures and enthalpy changes associated with phase transitions.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified product into an aluminum DSC pan and hermetically seal it.

  • Heating and Cooling Cycles:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (the transition to the isotropic liquid).

    • Hold the sample at this temperature for a few minutes to erase any previous thermal history.

    • Cool the sample at the same controlled rate to a temperature below its crystallization point.

    • Perform a second heating scan at the same rate. The data from this second scan is typically used for analysis.[6]

  • Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.[7]

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visually identify liquid crystal phases by their characteristic textures.

Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating and Observation:

    • Place the slide on a hot stage attached to the polarizing microscope.

    • Slowly heat the sample while observing it through crossed polarizers.

    • As the temperature increases, a transition from a crystalline solid to a liquid crystal phase will be marked by the appearance of a birefringent, textured fluid.[6]

    • Note the temperatures at which changes in texture occur, as these correspond to phase transitions.

    • The transition to the isotropic liquid is marked by the field of view becoming completely dark.

  • Cooling and Texture Identification: Slowly cool the sample from the isotropic phase and observe the formation of characteristic textures (e.g., Schlieren for nematic, focal conic for smectic A) as the liquid crystal phases reappear.[8]

Characterization Workflow Diagram

G Synthesized Compound Synthesized Compound DSC DSC Synthesized Compound->DSC Determine Transition Temperatures & Enthalpies POM POM Synthesized Compound->POM Identify Mesophase Textures Spectroscopy Spectroscopy Synthesized Compound->Spectroscopy Confirm Structure (NMR, IR) Data Data DSC->Data POM->Data Spectroscopy->Data Mesomorphic Characterization Mesomorphic Characterization Data->Mesomorphic Characterization

Caption: Workflow for liquid crystal characterization.

Structure-Property Relationship: 3-Butoxy vs. 4-Butoxy Benzaldehyde Derivatives

The position of the butoxy group has a profound effect on the mesomorphic properties of the resulting Schiff bases.

  • 4-Butoxybenzaldehyde Derivatives: The para-substitution pattern leads to a highly linear, rod-like molecule. This geometry maximizes anisotropic van der Waals interactions, promoting the parallel alignment required for stable nematic and smectic phases over a broad temperature range.[4]

  • This compound Derivatives: The meta-substitution introduces a significant bend in the molecular structure. This "kink" disrupts the close packing of the molecules, weakening the intermolecular forces that stabilize liquid crystalline phases. Consequently, Schiff bases derived from this compound are expected to have:

    • Lower melting points.

    • Significantly reduced liquid crystal phase transition temperatures (clearing points).

    • A narrower or completely absent liquid crystal phase range.

In many cases, the deviation from linearity is so pronounced that the resulting compounds may not be mesogenic at all, transitioning directly from a crystalline solid to an isotropic liquid.

Quantitative Data for 4-Butoxybenzylidene-4-n-alkylanilines

To illustrate the typical mesomorphic behavior of linear Schiff bases, the following table summarizes the phase transition temperatures for a homologous series derived from the isomeric 4-butoxybenzaldehyde.

n (Alkyl Chain Length)R'C-N or C-SmA (°C)SmA-N (°C)N-I (°C)
4C₄H₉34.0-68.0
5C₅H₁₁33.045.065.5
6C₆H₁₃30.054.567.0
7C₇H₁₅41.559.066.0
8C₈H₁₇47.064.066.5
Data synthesized from publicly available information for N-(4-butoxybenzylidene)-4-n-alkylanilines.[4]
C-N: Crystal to Nematic transition, C-SmA: Crystal to Smectic A transition, SmA-N: Smectic A to Nematic transition, N-I: Nematic to Isotropic transition.

Safety and Handling: this compound

As a key precursor, proper handling of this compound is essential for laboratory safety.

Hazard Identification:

  • GHS Classification:

    • Harmful if swallowed (Acute toxicity, oral, Category 4)

    • Causes skin irritation (Skin corrosion/irritation, Category 2)

    • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

    • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[9]

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound serves as an important case study in the rational design of liquid crystals. While its meta-substituted structure makes it a less common precursor for traditional calamitic mesogens compared to its linear 4-butoxy isomer, it offers a valuable tool for probing the structural requirements of mesophase formation. By systematically introducing a bend in the molecular architecture, researchers can fine-tune intermolecular interactions and potentially access novel, non-linear liquid crystalline phases. The protocols and principles outlined in this guide provide a foundational framework for the synthesis and characterization of such materials, enabling further exploration into the fascinating relationship between molecular shape and macroscopic properties.

References

Application Notes and Protocols: 3-Butoxybenzaldehyde in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the use of 3-Butoxybenzaldehyde (CAS No. 30609-20-2) as a novel ingredient in fragrance compositions. This document outlines the material's physicochemical properties, predicted olfactory profile based on structural analysis, and detailed protocols for its evaluation, incorporation, and stability testing. While public domain organoleptic data is limited, this guide establishes a foundational framework for exploring its potential as a modifier in various fragrance families, leveraging established principles of perfumery and chemical analysis.

Introduction to this compound

This compound is an aromatic aldehyde characterized by a benzaldehyde core with a butoxy group substituted at the meta-position. This structure suggests a unique olfactory contribution, combining the characteristic almond, cherry-like facets of benzaldehyde with potential nuances introduced by the butoxy chain. Its mention in patent literature for pro-perfume compositions that release this compound confirms its relevance and utility within the fragrance industry[1]. As a member of the aromatic aldehyde family, it holds potential for use in a wide array of fragrance applications, from fine perfumery to personal care and home fragrance products. Understanding its properties is the first step toward unlocking its creative and functional potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, solubilization, and prediction of its behavior in a fragrance matrix.

Property Value Reference
Chemical Name This compound[2]
Synonyms Benzaldehyde, 3-butoxy-; 3-n-Butoxybenzaldehyde[2]
CAS Number 30609-20-2[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance Predicted: Colorless to pale yellow liquid
Boiling Point Predicted: 280.6 ± 13.0 °C
Density Predicted: 1.020 ± 0.06 g/cm³
Solubility Predicted to be soluble in ethanol and other common fragrance solvents.

Olfactory Profile and Characterization

Predicted Olfactory Profile

Direct, published sensory data for this compound is not widely available. However, based on its chemical structure as a substituted benzaldehyde, a predictive olfactory profile can be constructed. This serves as a foundational hypothesis for sensory evaluation.

  • Core Character: The benzaldehyde moiety strongly suggests a primary scent profile that is sweet, almond-like, with distinct cherry facets . This is the foundational note expected from the molecule.

  • Influence of the Butoxy Group: The C4 ether chain at the meta-position is expected to modify the core benzaldehyde character in several ways:

    • Waxy/Fruity Nuances: It may introduce subtle waxy or fatty undertones, adding body and richness to the scent.

    • Reduced Sharpness: The butoxy group could soften the sharp, almost medicinal top notes sometimes associated with pure benzaldehyde, leading to a smoother, more rounded profile.

    • Increased Tenacity: The higher molecular weight compared to benzaldehyde (178.23 g/mol vs. 106.12 g/mol ) suggests a lower volatility and therefore, greater tenacity. It is likely to perform as a middle note, bridging the top and base of a fragrance.

Predicted Odor Descriptors Rationale
Sweet, Almond, CherryDerived from the core benzaldehyde structure.
Powdery, Heliotrope-likeCommon characteristic of aromatic aldehydes used in floral accords.
Waxy, Slightly FruityPotential contribution from the butoxy side chain.
Workflow for Olfactory Evaluation

The following diagram outlines the systematic process for the sensory evaluation of a new fragrance raw material like this compound.

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Documentation Prep Prepare Dilutions (10%, 1%, 0.1% in Ethanol) Eval_Strips Dip Smelling Strips Prep->Eval_Strips Material Ready Eval_Time Evaluate at Time Intervals (Top: 0-15 min) (Heart: 15-60 min) (Base: 1-6+ hrs) Eval_Strips->Eval_Time Timed Evaluation Desc Describe Odor Profile (Use Standardized Vocabulary) Eval_Time->Desc Collect Sensory Data Comp Compare to References (Benzaldehyde, Heliotropin) Desc->Comp Contextualize Doc Document Tenacity & Character Evolution Comp->Doc Finalize Profile

Caption: Systematic workflow for sensory analysis of this compound.

Application in Fragrance Formulation

Rationale for Use

This compound is proposed as a versatile modifier. Its predicted sweet, almond-cherry character makes it suitable for various fragrance families:

  • Floral Accords: To impart a powdery, sweet, heliotrope-like nuance to white floral (jasmine, tuberose) or spicy floral (carnation) compositions.

  • Gourmand & Oriental Fragrances: To enhance sweetness and add a sophisticated, marzipan-like complexity, blending well with vanilla, coumarin, and spices.

  • Fruity Compositions: To provide a rich, cooked-cherry or stone-fruit background note, adding depth to more volatile fruity top notes.

Protocol for Experimental Blending

This protocol details a step-by-step method for assessing the impact of this compound in a simple floral accord.

Objective: To evaluate the effect of this compound on a foundational floral fragrance.

Materials:

  • This compound (10% solution in ethanol)

  • Standard fragrance ingredients (e.g., Linalool, Hedione®, Phenyl Ethyl Alcohol, Benzyl Acetate)

  • Perfumery solvent (e.g., Ethanol, Di-propylene glycol)

  • Glass vials, pipettes, and a precision digital scale

Procedure:

  • Create a Control Accord: Formulate a simple floral base.

    • Phenyl Ethyl Alcohol: 40 parts

    • Hedione®: 30 parts

    • Linalool: 20 parts

    • Benzyl Acetate: 10 parts

    • Total: 100 parts

  • Create Test Accords: Prepare three variations by adding this compound at different levels. The additions are made by substituting a portion of the solvent or a main component. For this example, we add on top of the 100 parts.

    • Test Accord 1 (Low): 100 parts Control Accord + 1 part this compound (10% soln.)

    • Test Accord 2 (Medium): 100 parts Control Accord + 5 parts this compound (10% soln.)

    • Test Accord 3 (High): 100 parts Control Accord + 10 parts this compound (10% soln.)

  • Maceration: Allow all accords (Control and Tests) to mature for a minimum of 48 hours in a cool, dark place.

  • Evaluation:

    • Dip smelling strips into each accord.

    • Conduct a blind comparison between the control and each test accord at regular intervals (initial, 15 min, 1 hr, 4 hr).

    • A panel of evaluators should note any differences in sweetness, powderiness, fruitiness, and overall character.

Stability and Performance

The stability of a fragrance ingredient is critical for its successful use in commercial products. Aldehydes, in particular, can be susceptible to oxidation.

Protocol for Accelerated Stability Testing

Objective: To assess the stability of this compound in a finished product base (e.g., an Eau de Toilette).

Materials:

  • Test fragrance oil containing a known percentage of this compound (e.g., 0.5% in the final product).

  • Product base (e.g., 80% ethanol/20% deionized water).

  • Control sample (product base without fragrance).

  • Test sample (product base with fragrance oil).

  • Clear and amber glass containers.

  • Stability oven (set to 40°C).

  • UV light chamber.

Procedure:

  • Sample Preparation: Prepare the test and control samples. Fill both clear and amber glass containers to simulate different packaging conditions.

  • Initial Analysis: Reserve a portion of each sample as a reference (stored at room temperature in the dark). Record the initial odor, color, and clarity.

  • Accelerated Aging:

    • Thermal Stability: Place one set of samples in the stability oven at 40°C for a period of 4 to 12 weeks.

    • Light Stability: Place a second set of samples (in clear glass) in a UV light chamber, exposing them to controlled cycles of UV light.

  • Evaluation: At weekly intervals, remove samples from the oven and UV chamber. Allow them to return to room temperature. Compare them against the reference sample for:

    • Olfactory Changes: Note any deviation from the original scent profile, such as weakening, souring, or the appearance of off-notes.

    • Physical Changes: Observe any changes in color (discoloration) or clarity (precipitation).

    • Chemical Analysis (Optional): Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify potential degradation products.

Stability Workflow Diagram

Stability_Workflow cluster_setup Setup cluster_aging Accelerated Aging cluster_analysis Weekly Evaluation cluster_conclusion Conclusion Prep Prepare Samples (Control & Test in Base) Initial Initial Analysis (Odor, Color, Clarity, GC-MS) Prep->Initial Thermal Thermal Stress (40°C Oven) Initial->Thermal Light Light Stress (UV Chamber) Initial->Light Eval Compare to Reference: - Olfactory Changes - Physical Changes - GC-MS Analysis Thermal->Eval Weekly Light->Eval Weekly Report Generate Stability Report Eval->Report After 4-12 Weeks

Caption: Workflow for accelerated stability testing of formulations.

Safety and Regulatory Considerations

Adherence to safety and regulatory standards is mandatory in fragrance development.

  • Hazard Profile: this compound is classified with the following hazards:

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H332: Harmful if inhaled.[2]

  • Handling Precautions: Use in a well-ventilated area. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn during handling of the neat material.

  • Regulatory Status: Formulators must ensure that the final concentration of this compound complies with the standards set by the International Fragrance Association (IFRA) and regional regulatory bodies. While a specific IFRA standard for this molecule may not be publicly listed, a Quantitative Risk Assessment (QRA) should be performed to determine safe use levels, particularly concerning skin sensitization.

Conclusion

This compound presents an intriguing opportunity for fragrance creation. Its predicted olfactory profile of a sweet, almond-cherry character, modified by waxy and fruity undertones, positions it as a valuable modifier for floral, gourmand, and fruity fragrances. Its higher molecular weight suggests good tenacity, making it a potential cornerstone for complex middle-note accords. The protocols outlined in this document provide a robust framework for its systematic evaluation, from initial sensory analysis to stability in finished products. Rigorous testing by perfumers and formulation scientists will be key to fully elucidating its character and unlocking its potential in the art and science of perfumery.

References

Application Notes & Protocols: Strategic Condensation Reactions Involving 3-Butoxybenzaldehyde for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of 3-Butoxybenzaldehyde in Modern Synthesis

This compound (C₁₁H₁₄O₂) is an aromatic aldehyde featuring a butoxy group at the meta-position of the benzene ring.[1] This structural feature, combining a reactive aldehyde group with a moderately lipophilic butoxy chain, makes it a valuable and versatile building block in organic synthesis. The aldehyde functional group serves as a prime electrophilic site for a variety of carbon-carbon bond-forming reactions, particularly condensation reactions. These reactions are foundational in constructing complex molecular scaffolds, which are frequently explored in medicinal chemistry and materials science. The butoxy group can modulate the solubility, steric profile, and electronic properties of the parent molecule and its derivatives, influencing both reaction outcomes and the biological activity of the final products.

This guide provides an in-depth exploration of key condensation reactions involving this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the significance of the resulting products, particularly in the synthesis of biologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₂[1]
Molecular Weight178.23 g/mol [1]
IUPAC NameThis compound[1]
CAS Number30609-20-2[1]
AppearanceColorless to pale yellow liquid[2]

Claisen-Schmidt (Aldol) Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation, a type of mixed aldol condensation, is one of the most powerful and widely used methods for synthesizing chalcones.[3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (which cannot enolize) with an enolizable ketone, typically an acetophenone.[5] The resulting α,β-unsaturated ketones, known as chalcones, are precursors to flavonoids and exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6][7]

Mechanism and Rationale

The reaction proceeds via a base-catalyzed mechanism. The base, typically a hydroxide like NaOH or KOH, abstracts an acidic α-proton from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to form a β-hydroxy ketone (an aldol adduct). Under the reaction conditions, this adduct readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone product.[5][8]

Claisen_Schmidt Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate + OH⁻ - H₂O Aldehyde This compound (Electrophile) Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Adduct β-Hydroxy Ketone Alkoxide->Adduct + H₂O - OH⁻ Chalcone Chalcone Product (α,β-Unsaturated Ketone) Adduct->Chalcone - H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-butoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a chalcone derivative from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.78 g) and acetophenone (10 mmol, 1.20 g) in 20 mL of 95% ethanol.

  • Prepare the catalyst solution by dissolving NaOH (20 mmol, 0.8 g) in 10 mL of deionized water.

  • Cool the flask containing the aldehyde and ketone solution in an ice bath with gentle stirring.

  • Slowly add the NaOH solution dropwise to the stirred mixture over a period of 15-20 minutes, ensuring the temperature remains below 25°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • A solid precipitate of the chalcone will form. Stir the mixture for 15 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).[9]

  • Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative as a crystalline solid.[6]

Table 2: Typical Parameters for Chalcone Synthesis

Reactant 1Reactant 2CatalystSolventTypical Yield
This compoundAcetophenoneNaOH or KOHEthanol60-85%
This compound4'-MethylacetophenoneNaOHMethanol65-90%
This compound4'-ChloroacetophenoneKOHEthanol55-80%

Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an "active methylene" compound—a compound with two electron-withdrawing groups (Z and Z') attached to a CH₂ group.[10][11] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt.[12] It provides a reliable route to α,β-unsaturated products, which are valuable intermediates in the synthesis of pharmaceuticals, dyes, and polymers.

Mechanism and Rationale

The reaction is initiated by the deprotonation of the active methylene compound by the weak base to form a carbanion (enolate). This nucleophile then adds to the carbonyl group of this compound. The resulting intermediate is protonated to form an aldol-type adduct, which then undergoes dehydration (elimination of a water molecule) to give the final condensed product. The removal of water, often by azeotropic distillation, can drive the reaction to completion.[12] The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[10]

Knoevenagel Knoevenagel Condensation Workflow Reactants This compound + Active Methylene Cmpd (e.g., Diethyl Malonate) Catalyst Add Weak Base Catalyst (e.g., Piperidine) Reactants->Catalyst Reaction Stir at RT or Reflux (Monitor by TLC) Catalyst->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: General workflow for a Knoevenagel condensation experiment.

Experimental Protocol: Synthesis of Diethyl 2-(3-butoxybenzylidene)malonate

This protocol describes the reaction of this compound with diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate (active methylene compound)

  • Piperidine (catalyst)

  • Toluene or Ethanol (solvent)

  • Dean-Stark apparatus (if using toluene)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (10 mmol, 1.78 g), diethyl malonate (12 mmol, 1.92 g), and 30 mL of toluene.

  • Add a catalytic amount of piperidine (0.5 mmol, 0.05 mL).

  • Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product.[12] Continue refluxing for 3-6 hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure α,β-unsaturated ester.

Wittig Reaction: Precision Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[13] It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent).[14][15] A key advantage of the Wittig reaction is its high degree of regioselectivity; the double bond is formed precisely where the carbonyl group was located. The stereochemical outcome (E/Z isomerism) can often be controlled by the nature of the ylide.[14]

Mechanism and Rationale

The Wittig reaction mechanism involves two main stages: ylide formation and reaction with the carbonyl.

  • Ylide Preparation : A triphenylphosphonium salt is first prepared via an Sₙ2 reaction between triphenylphosphine and an alkyl halide. This salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the carbon adjacent to the phosphorus, forming the phosphorus ylide.[15][16]

  • Reaction : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[14][17] This intermediate is unstable and rapidly collapses, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene and triphenylphosphine oxide as a byproduct.[16]

Wittig_Reaction Wittig Reaction Mechanism Overview cluster_ylide Ylide Formation cluster_alkene Alkene Formation Phosphonium PPh₃ + R-CH₂-X → [Ph₃P⁺-CH₂R]X⁻ Ylide [Ph₃P⁺-CH₂R]X⁻ + Strong Base → Ph₃P=CHR Phosphonium->Ylide Deprotonation Carbonyl This compound Ylide->Carbonyl Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane [2+2] Cycloaddition Products Alkene + Ph₃P=O Oxaphosphetane->Products Decomposition

Caption: The two major stages of the Wittig reaction.

Experimental Protocol: Synthesis of 3-Butoxy-1-styrylbenzene

This protocol describes the synthesis of a stilbene derivative from this compound and benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • This compound

  • Syringes and needles for inert atmosphere techniques

  • Schlenk flask or oven-dried glassware

Procedure:

  • Ylide Preparation : In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (11 mmol) in 40 mL of anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Carefully add a strong base, such as n-BuLi (11 mmol, e.g., 4.4 mL of a 2.5 M solution in hexanes) or NaH (11 mmol, 60% dispersion in mineral oil), portion-wise to the suspension. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde : Dissolve this compound (10 mmol, 1.78 g) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0°C via syringe.

  • Allow the reaction to stir at room temperature overnight. The disappearance of the ylide's color often indicates reaction completion.

  • Workup : Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the nonpolar alkene product from the more polar triphenylphosphine oxide byproduct.

Conclusion and Future Outlook

The condensation reactions of this compound—namely the Claisen-Schmidt, Knoevenagel, and Wittig reactions—provide robust and versatile platforms for the synthesis of a diverse range of organic molecules. The protocols detailed herein offer reliable starting points for researchers to construct complex scaffolds such as chalcones and stilbenes. These products are not merely synthetic curiosities; they represent classes of compounds with proven and potential applications in drug discovery, serving as leads for anticancer, anti-inflammatory, and antimicrobial agents.[9][18] By mastering these fundamental transformations, scientists are well-equipped to innovate and develop novel molecules with tailored properties for therapeutic and material science applications.

References

Application Note & Protocol: Reductive Amination of 3-Butoxybenzaldehyde for the Synthesis of N-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the reductive amination of 3-butoxybenzaldehyde, a common synthetic intermediate. We present a detailed, field-proven protocol for the synthesis of N-butyl-1-(3-butoxyphenyl)methanamine, a representative secondary amine, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is designed to be a self-validating system, with explanations for key experimental choices and a focus on safety and efficiency.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and controlled method for the formation of carbon-nitrogen bonds.[1][2][3] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine, is favored for its operational simplicity and broad substrate scope.[1][4] Unlike traditional N-alkylation methods that are often plagued by issues of overalkylation and the use of hazardous alkylating agents, reductive amination offers a more selective and "greener" alternative.[2][3]

The choice of reducing agent is critical to the success of a reductive amination. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), has emerged as a reagent of choice due to its remarkable selectivity.[5][6][7] It is a milder reducing agent than sodium borohydride or sodium cyanoborohydride, capable of selectively reducing the intermediate iminium ion in the presence of the starting aldehyde.[1][7] This chemoselectivity minimizes the formation of alcohol byproducts and enhances the yield of the desired amine.[5]

This guide focuses on the reductive amination of this compound, an aromatic aldehyde bearing an electron-donating butoxy group. This substituent is expected to facilitate the initial imine formation. The protocol details the reaction with butylamine as a representative primary amine, yielding a secondary amine with broad applicability in medicinal chemistry and materials science.

Reaction Mechanism and Rationale

The reductive amination of this compound with a primary amine, such as butylamine, proceeds through a two-step sequence within a single reaction vessel:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of this compound. This is followed by dehydration to form an intermediate imine (Schiff base). This equilibrium is typically favored in aprotic solvents.

  • Reduction: The hydride reagent, sodium triacetoxyborohydride, then selectively reduces the C=N double bond of the protonated imine (iminium ion) to furnish the final secondary amine product. The steric bulk and electronic properties of STAB make it less reactive towards the aldehyde, ensuring the imine is the primary target for reduction.[6][8]

The overall transformation is depicted in the workflow below:

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product aldehyde This compound imine_formation Imine Formation (Dehydration) aldehyde->imine_formation amine Primary Amine (e.g., Butylamine) amine->imine_formation reduction Reduction (Hydride Transfer) imine_formation->reduction Intermediate Imine product Secondary Amine reduction->product reagents Sodium Triacetoxyborohydride (STAB) Solvent (e.g., DCM) reagents->reduction

Figure 1: General workflow for the reductive amination of this compound.

Materials and Characterization

Reagent Specifications
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
This compound30609-20-2C₁₁H₁₄O₂178.23≥97%
Butylamine109-73-9C₄H₁₁N73.14≥99%
Sodium Triacetoxyborohydride (STAB)56553-60-7C₆H₁₀BNaO₆211.94≥95%
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93≥99.8%
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01Aqueous Solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37≥99.5%
Characterization Data of Starting Material and Product
CompoundAppearanceMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key IR Absorptions (cm⁻¹)
This compound Colorless to pale yellow liquid178.239.9 (s, 1H, CHO), 7.4-7.1 (m, 4H, Ar-H), 4.0 (t, 2H, OCH₂), 1.8-1.4 (m, 4H, CH₂CH₂), 0.9 (t, 3H, CH₃)~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O stretch)
N-butyl-1-(3-butoxyphenyl)methanamine Expected to be a colorless to pale yellow oil235.38Expected: 7.2-6.8 (m, 4H, Ar-H), 3.9 (t, 2H, ArOCH₂), 3.7 (s, 2H, ArCH₂N), 2.6 (t, 2H, NCH₂), 1.8-1.2 (m, 8H, CH₂CH₂CH₂), 0.9 (t, 6H, 2xCH₃)Expected: ~3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1600, 1490 (C=C stretch of aromatic ring)

Experimental Protocol

This protocol details the synthesis of N-butyl-1-(3-butoxyphenyl)methanamine on a 5 mmol scale.

Protocol_Flowchart start Start reagent_prep Reagent Preparation and Setup start->reagent_prep reaction Reaction Execution reagent_prep->reaction Combine reactants workup Aqueous Workup reaction->workup Quench reaction purification Purification workup->purification Isolate crude product characterization Characterization purification->characterization Analyze purified product end End characterization->end

Figure 2: Step-by-step experimental workflow.

Reagent Preparation and Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (0.89 g, 5.0 mmol).

  • Dissolve the aldehyde in 25 mL of anhydrous dichloromethane (DCM).

  • To this solution, add butylamine (0.37 g, 5.05 mmol, 1.01 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

Reduction
  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.27 g, 6.0 mmol, 1.2 equivalents) to the stirring solution. Note: The addition of STAB may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup
  • Once the reaction is complete, carefully quench the reaction by the slow addition of 25 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (hydrogen) may occur.

  • Stir the biphasic mixture vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective for isolating the desired secondary amine.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: May cause skin and eye irritation.[4] Harmful if swallowed or inhaled.[4]

  • Butylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases.[5][8][9] Causes serious eye damage and skin irritation.[5] Handle in a dry, inert atmosphere.[5][8]

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Expected Results and Troubleshooting

A successful reaction should yield N-butyl-1-(3-butoxyphenyl)methanamine as a pale yellow oil with a yield of 80-95% after purification.

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure anhydrous conditions.
Inefficient workupEnsure thorough extraction during the workup process.
Presence of Aldehyde Starting Material Insufficient reducing agent or reaction timeAdd a small amount of additional STAB and continue stirring.
Formation of Alcohol Byproduct Use of a non-selective reducing agent or presence of waterEnsure the use of STAB and anhydrous conditions.
Over-alkylation (formation of tertiary amine) Not typically an issue with primary amines in this procedureIf observed, consider a stepwise procedure of imine formation and then reduction.

Conclusion

This application note provides a robust and reliable protocol for the reductive amination of this compound using sodium triacetoxyborohydride. The described method is characterized by its high selectivity, mild reaction conditions, and good to excellent yields. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines, researchers can confidently synthesize a variety of N-substituted benzylamines for applications in drug discovery and chemical research.

References

Synthesis and Application of Schiff Base Derivatives from 3-Butoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of Schiff base derivatives originating from 3-butoxybenzaldehyde. Schiff bases, defined by their characteristic azomethine group (-C=N-), are a cornerstone of modern synthetic chemistry due to their versatile applications in medicinal chemistry, materials science, and catalysis. The incorporation of a butoxy group at the meta-position of the benzaldehyde ring imparts increased lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and methodologies for evaluating the biological potential of these compounds.

Introduction: The Significance of this compound Schiff Bases

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. This reaction, first described by Hugo Schiff in 1864, yields an imine linkage that is crucial for the diverse biological activities exhibited by these compounds. Aromatic Schiff bases, such as those derived from substituted benzaldehydes, are particularly stable due to conjugation.

The selection of this compound as the aldehydic precursor is strategic. The butoxy group (-OC₄H₉) is a moderately lipophilic substituent. Its presence can enhance the ability of the Schiff base derivative to cross biological membranes, a critical factor in drug design. Furthermore, the meta-position of the butoxy group can influence the electronic and steric environment of the azomethine linkage, potentially modulating the compound's interaction with biological targets. Schiff base derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2]

Synthesis of Schiff Base Derivatives from this compound

The synthesis of Schiff bases from this compound is a straightforward and efficient condensation reaction. The general scheme involves the reaction of the aldehyde with a primary amine, typically in an alcoholic solvent and often with acid catalysis to facilitate dehydration.

General Reaction Mechanism

The formation of a Schiff base proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate, a hemiaminal.[3]

  • Dehydration: The hemiaminal is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable imine (Schiff base).[3]

The reversibility of the reaction is a key feature, and the removal of water can drive the equilibrium towards the product.[4]

Diagram of the Reaction Mechanism:

SchiffBase_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration This compound This compound Hemiaminal Hemiaminal Intermediate This compound->Hemiaminal Nucleophilic attack Primary_Amine R-NH₂ Primary_Amine->Hemiaminal Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base Acid-catalyzed Dehydration Hemiaminal->Schiff_Base Water H₂O

Caption: Mechanism of Schiff base formation.

Experimental Protocols

Two common and effective methods for the synthesis of Schiff bases from this compound are presented below: conventional reflux and microwave-assisted synthesis.

Protocol 1: Conventional Synthesis via Reflux

This method is a classic and reliable approach for Schiff base synthesis.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted aniline, amino acid)

  • Ethanol or Methanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer with hotplate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol with magnetic stirring.

  • Amine Addition: In a separate beaker, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a green and highly efficient alternative, often leading to shorter reaction times and higher yields.

Materials:

  • This compound

  • Appropriate primary amine

  • Ethanol or a minimal amount of a polar solvent like DMF

  • Microwave-safe reaction vessel

Procedure:

  • Mixing: In a microwave-safe vessel, combine 5 mmol of this compound and 5 mmol of the primary amine.

  • Solvent: Add a minimal amount (2-3 mL) of a polar solvent like ethanol to form a slurry.

  • Irradiation: Place the vessel in a microwave synthesizer and irradiate the mixture at a suitable power level (e.g., 100-300 W) for 3-10 minutes. Monitor the temperature to keep it below the solvent's boiling point.

  • Cooling and Isolation: After irradiation, cool the vessel to room temperature. The product often crystallizes directly.

  • Purification: Add a small amount of cold ethanol and collect the product by vacuum filtration. Wash with cold ethanol and dry.

Experimental Workflow Diagram:

Synthesis_Workflow start Start reagents Mix this compound and Primary Amine start->reagents method Choose Synthesis Method reagents->method reflux Conventional Reflux (2-4 hours) method->reflux Conventional microwave Microwave Irradiation (3-10 minutes) method->microwave Microwave workup Cooling, Isolation, and Purification reflux->workup microwave->workup characterization Characterization (FTIR, NMR, Mass Spec) workup->characterization end End Product characterization->end

Caption: General workflow for the synthesis of Schiff bases.

Characterization of this compound Schiff Base Derivatives

Spectroscopic methods are essential for confirming the structure of the synthesized Schiff bases. The key feature to identify is the formation of the imine bond.

Technique Expected Observations for this compound Schiff Base Derivatives
FTIR - Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹).- Disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).- Appearance of a strong C=N (imine) stretching band in the region of 1604-1651 cm⁻¹.[5][6]- Presence of C-O-C stretching bands for the butoxy group.
¹H NMR - Appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.3-8.7 ppm.[7]- Signals corresponding to the aromatic protons of both the benzaldehyde and amine moieties.- Characteristic signals for the butoxy group protons (triplet for -CH₃, sextet for the adjacent -CH₂-, and a triplet for the -O-CH₂-).
¹³C NMR - Appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 158-168 ppm.[5][6]- Signals for the aromatic carbons.- Signals for the carbons of the butoxy group.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base derivative.

Note: The exact chemical shifts and stretching frequencies will vary depending on the specific primary amine used and the solvent for NMR analysis.

Applications and Biological Activity Protocols

Schiff bases derived from this compound are promising candidates for various biological applications due to their structural features. The lipophilic butoxy group can enhance their interaction with cellular membranes and hydrophobic pockets of enzymes or receptors.

Potential Biological Activities
  • Antimicrobial Activity: The imine group is a known pharmacophore for antimicrobial activity. These compounds can be screened against a panel of pathogenic bacteria and fungi.[1]

  • Antioxidant Activity: The presence of an aromatic ring and the ability to delocalize electrons suggest potential antioxidant properties, which can be evaluated using standard assays like the DPPH radical scavenging assay.[4][8]

  • Anti-inflammatory and Anticancer Activity: Many Schiff base derivatives have shown promising results in these areas, warranting further investigation for compounds derived from this compound.[2]

Protocol for In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

This method is a standard preliminary test to evaluate the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized Schiff base derivatives

  • Nutrient agar plates

  • Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)

  • DMSO (as a solvent for the compounds)

  • Standard antibiotic discs (as positive control)

  • Sterile cork borer

Procedure:

  • Inoculation: Prepare a uniform lawn of the test bacterium on the surface of the nutrient agar plates.

  • Well Preparation: Create wells of about 6 mm in diameter on the agar plates using a sterile cork borer.

  • Sample Loading: Prepare solutions of the synthesized Schiff bases in DMSO at a specific concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each solution to the respective wells.

  • Controls: Use a well with pure DMSO as a negative control and a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a rapid and widely used method to assess the antioxidant potential of chemical compounds.[3][8]

Materials:

  • Synthesized Schiff base derivatives

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate and a microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of the Schiff base in methanol. From this, prepare a series of dilutions to obtain different concentrations.

  • Assay Setup: In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • DPPH Addition: Add a fixed volume of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[3][4]

Conclusion

The synthesis of Schiff base derivatives from this compound offers a promising avenue for the development of novel compounds with significant biological potential. The straightforward synthetic procedures, combined with the potential for enhanced lipophilicity conferred by the butoxy group, make these compounds attractive targets for further research in medicinal chemistry and drug discovery. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these promising molecules.

References

Application Notes and Protocols for the Synthesis of Bioactive Chalcones Using 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Chalcone Scaffold in Drug Discovery

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a pivotal class of compounds in medicinal chemistry.[1] As precursors to flavonoids and isoflavonoids, they are abundant in various edible plants.[2] The synthetic accessibility of chalcones, primarily through the Claisen-Schmidt condensation, allows for extensive structural modifications, making them an attractive scaffold for drug discovery.[3][4] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, largely attributed to the reactive α,β-unsaturated keto-ethylenic moiety which can interact with biological macromolecules.[2][5][6][7]

The introduction of a butoxy substituent at the meta-position of the benzaldehyde ring (Ring B) offers a strategic modification to modulate the lipophilicity and electronic properties of the resulting chalcone. This can significantly influence the compound's pharmacokinetic profile and its interaction with biological targets. This guide provides a comprehensive overview of the synthesis of chalcones derived from 3-butoxybenzaldehyde, detailing the underlying chemical principles, robust experimental protocols, and methods for structural characterization.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, involving the base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone derivative possessing α-hydrogens.[1] The reaction proceeds through a crossed-aldol condensation mechanism.

The key steps of the base-catalyzed Claisen-Schmidt condensation are as follows:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion. The choice of a strong base is crucial for ensuring a sufficient concentration of the enolate for the subsequent reaction.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol adduct).

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated chalcone. This dehydration is often spontaneous under the reaction conditions, driven by the formation of the extended π-system.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product This compound This compound Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base (NaOH) Base (NaOH) Base (NaOH) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Nucleophilic Attack on this compound Chalcone Chalcone Aldol Adduct->Chalcone Dehydration (-H2O)

Experimental Protocols: Synthesis of 3-Butoxy Chalcones

The following protocols provide detailed, step-by-step methodologies for the synthesis of chalcones using this compound. The choice of the acetophenone derivative will determine the substitution pattern on Ring A of the resulting chalcone.

Protocol 1: Synthesis of (E)-1-(4-aminophenyl)-3-(3-butoxyphenyl)prop-2-en-1-one

This protocol details the reaction of this compound with 4-aminoacetophenone, a common building block in the synthesis of bioactive molecules.

Materials:

  • This compound

  • 4-Aminoacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.01 mol of 4-aminoacetophenone in 10 mL of rectified spirit (ethanol). Add 0.01 mol of this compound to the flask.

  • Catalyst Addition: While vigorously stirring the mixture at room temperature, slowly add 10 mL of a 10% aqueous NaOH solution dropwise over a period of 30 minutes. The reaction temperature should be maintained between 20-25°C, using a cold-water bath if necessary.[8]

  • Reaction Monitoring: Continue stirring the reaction mixture for 4-5 hours. The progress of the reaction can be monitored by TLC. A suitable mobile phase would be a mixture of chloroform and methanol (e.g., 92:8 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the chalcone product indicates the reaction is proceeding.

  • Work-up and Isolation: After the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid (0.1-0.2N HCl) until a precipitate forms.[8]

  • Purification: Collect the crude chalcone by vacuum filtration and wash the solid with cold water until the washings are neutral. The crude product can be further purified by recrystallization from rectified spirit to afford the pure chalcone.

Protocol 2: General Procedure for the Synthesis of Substituted 3-Butoxy Chalcones

This general protocol can be adapted for the synthesis of a variety of 3-butoxy chalcones by using different substituted acetophenones.

Materials:

  • This compound (1 equivalent)

  • Substituted Acetophenone (1 equivalent)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (10%)

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted acetophenone (e.g., 0.1 mol) in ethanol (15 mL), add this compound (0.1 mol).

  • To this mixture, gradually add a 60% aqueous potassium hydroxide solution with constant stirring. Continue stirring for 1.5 hours.[1]

  • Allow the reaction mixture to stand at room temperature for 14-16 hours.[1]

  • Pour the reaction mixture into ice-cold water and acidify with 10% hydrochloric acid.

  • Filter the separated solid and wash with ice-cold water until the filtrate is neutral to litmus paper.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the purified chalcone.

Data Presentation: Expected Yields and Reaction Conditions

The following table summarizes representative data for the synthesis of chalcones, which can be extrapolated to the synthesis of 3-butoxy derivatives.

Chalcone DerivativeAldehydeAcetophenoneCatalystSolventReaction TimeYield (%)
Chalcone (1a)BenzaldehydeAcetophenone10% NaOHEthanol24 h92
3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (1e)3-Fluorobenzaldehyde4-Fluoroacetophenone10% NaOHEthanol24 h91.5

Data adapted from a representative chalcone synthesis protocol.

Characterization of 3-Butoxy Chalcones

The structure of the synthesized chalcones must be confirmed using spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of a chalcone will show characteristic absorption bands for the α,β-unsaturated carbonyl group.

  • C=O stretching: A strong absorption band is typically observed in the range of 1630-1660 cm⁻¹.

  • C=C stretching: An absorption band for the carbon-carbon double bond of the enone system is expected around 1570-1600 cm⁻¹.

  • C-O stretching: The butoxy group will exhibit a C-O stretching vibration, typically in the region of 1250-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of chalcones.

  • ¹H NMR:

    • Vinylic Protons: The two protons of the α,β-unsaturated system (H-α and H-β) will appear as doublets. The coupling constant (J) between these protons is typically in the range of 13-16 Hz, which confirms the trans (E) configuration of the double bond.

    • Aromatic Protons: The protons on the two aromatic rings will appear in the aromatic region (typically δ 6.5-8.5 ppm).

    • Butoxy Protons: The protons of the butoxy group will appear in the aliphatic region (typically δ 0.9-4.1 ppm) with characteristic splitting patterns.

  • ¹³C NMR:

    • Carbonyl Carbon: The carbonyl carbon (C=O) will show a characteristic signal in the downfield region, typically between δ 187-192 ppm.

    • Vinylic Carbons: The α- and β-carbons of the enone system will have distinct chemical shifts.

    • Aromatic and Butoxy Carbons: The signals for the carbons of the aromatic rings and the butoxy group will also be present in their expected regions.

Biological Significance and Applications in Drug Development

Chalcones derived from substituted benzaldehydes have demonstrated significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.

  • Anticancer Activity: Many chalcone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2][9] The proposed mechanisms of action often involve the induction of apoptosis.[2][10] The lipophilic butoxy group can enhance the ability of the chalcone to penetrate cell membranes, potentially increasing its bioavailability and efficacy.

  • Antimicrobial Activity: Chalcones have also been investigated for their antibacterial and antifungal properties.[5][7] They can act synergistically with existing antibiotics to combat drug-resistant strains of bacteria.[5] The butoxy substituent can contribute to the overall lipophilicity of the molecule, which may be important for its interaction with microbial cell membranes.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants This compound + Substituted Acetophenone Reaction Claisen-Schmidt Condensation (Base-catalyzed) Reactants->Reaction Workup Neutralization & Filtration Reaction->Workup Recrystallization Recrystallization Workup->Recrystallization Spectroscopy IR, ¹H NMR, ¹³C NMR Recrystallization->Spectroscopy Screening Anticancer & Antimicrobial Assays Spectroscopy->Screening

Conclusion and Future Perspectives

The synthesis of chalcones using this compound via the Claisen-Schmidt condensation is a robust and versatile method for generating novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of a diverse library of 3-butoxy chalcones. The strategic incorporation of the butoxy group offers a means to fine-tune the physicochemical properties of the chalcone scaffold, which is a critical aspect of modern drug design. Further investigation into the structure-activity relationships of these compounds will undoubtedly contribute to the development of new and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Butoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of crude 3-Butoxybenzaldehyde using column chromatography. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to the Purification Challenge

This compound is a valuable aromatic aldehyde in organic synthesis. However, its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a powerful technique for isolating the desired compound from this mixture. This guide provides a comprehensive approach to troubleshooting and optimizing this purification.

Understanding the Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][2]
Appearance Liquid
Boiling Point Data not readily available
Density ~1.023 g/mL

These properties indicate that this compound is a moderately polar compound, making it well-suited for normal-phase column chromatography.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

Preparation of the Stationary Phase (Silica Gel)
  • Rationale: Silica gel is a polar stationary phase that will interact more strongly with polar compounds, slowing their movement down the column.[3]

  • Procedure:

    • Select a glass column of an appropriate size for the amount of crude material. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[3]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[4]

    • Allow the silica gel to settle, creating a uniform packed bed.

    • Drain the excess solvent until it is level with the top of the silica.

Sample Loading
  • Rationale: Proper sample loading is critical for achieving good separation. The sample should be introduced to the column in a concentrated band.[5]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb completely into the silica gel.

Elution
  • Rationale: The mobile phase (eluent) carries the components of the mixture down the column at different rates, leading to separation.[3] A gradient elution, where the polarity of the solvent is gradually increased, is often effective.

  • Procedure:

    • Begin eluting the column with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture (e.g., 95:5).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous manner.

Monitoring the Separation
  • Rationale: It is essential to monitor the separation to determine when the desired compound is eluting from the column.[6]

  • Procedure:

    • Collect fractions of the eluent as it comes off the column.

    • Spot each fraction on a Thin Layer Chromatography (TLC) plate.[7]

    • Visualize the spots under a UV lamp to identify the fractions containing this compound.

Product Isolation
  • Rationale: Once the pure fractions have been identified, the solvent must be removed to isolate the purified compound.

  • Procedure:

    • Combine the fractions that contain pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My this compound is not moving down the column, or the Rf value on the TLC plate is too low.

  • Cause: This indicates that the eluent is not polar enough to displace the compound from the silica gel.

  • Solution: Increase the polarity of the mobile phase. This can be achieved by increasing the concentration of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture. A good starting point for many aromatic aldehydes is a solvent system that gives an Rf of around 0.3 on a TLC plate.[8]

Q2: I'm observing streaking or tailing of my compound on the column and TLC plate.

  • Cause: Tailing can be caused by several factors:

    • Column Overload: Too much sample has been loaded onto the column.

    • Poor Packing: The silica gel is not packed uniformly, leading to channeling.[9]

    • Interaction with Silica: Aldehydes can sometimes interact with the acidic silanol groups on the surface of the silica gel, causing tailing.[8][9]

  • Solution:

    • Reduce Sample Load: Use a smaller amount of crude material or a larger column.

    • Improve Packing: Ensure the column is packed evenly without any cracks or channels.[10]

    • Deactivate Silica Gel: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[8][9]

Q3: The separation between this compound and an impurity is poor.

  • Cause: The chosen solvent system does not provide adequate resolution between the two compounds.

  • Solution:

    • Optimize the Solvent System: Experiment with different solvent systems using TLC. Try different solvent combinations (e.g., dichloromethane/hexane) or vary the ratios of your current system.[8]

    • Use a Finer Mesh Silica Gel: A smaller particle size can provide better separation.

    • Run a Slower Column: Decreasing the flow rate can sometimes improve resolution.

Q4: My purified this compound seems to be contaminated with an unknown impurity.

  • Cause: This could be due to co-elution with an impurity that was not visible on the initial TLC, or decomposition of the product on the column.

  • Solution:

    • Analyze by GC-MS or NMR: Use these techniques to identify the impurity.

    • Re-purify: If necessary, re-run the column chromatography with a different, optimized solvent system.

    • Consider an Alternative Stationary Phase: If decomposition is suspected, consider using a less acidic stationary phase like alumina.[9] Alumina is available in acidic, neutral, and basic forms.

Q5: The column is running very slowly or has stopped completely.

  • Cause: This is likely due to a blockage in the column, which can be caused by:

    • Fine particles: Very fine silica particles can clog the frit at the bottom of the column.

    • Precipitation: The sample may have precipitated at the top of the column.

  • Solution:

    • Apply Gentle Pressure: Use a pump or a syringe with a tube to apply gentle air pressure to the top of the column.

    • Check for Precipitation: If the sample has precipitated, you may need to try a different solvent system in which your compound is more soluble.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the column chromatography process for purifying this compound.

PurificationWorkflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation A Crude this compound D Load Sample A->D B Select & Pack Column (Silica Gel) B->D C Prepare Eluent (e.g., Hexane/EtOAc) E Elute with Solvent Gradient C->E D->E F Collect Fractions E->F G Monitor by TLC F->G H Combine Pure Fractions G->H Identify Pure I Evaporate Solvent H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Butoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.

Introduction to this compound and its Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a butoxy ether linkage and a reactive aldehyde group on a benzene ring, allows for a variety of subsequent chemical transformations.[1][2]

The most common synthetic route to this compound is the Williamson ether synthesis.[3][4] This reaction involves the alkylation of 3-hydroxybenzaldehyde with a butyl halide (e.g., 1-bromobutane) in the presence of a base.

Typical Reaction Scheme: Williamson Ether Synthesis

Williamson Ether Synthesis R1 3-Hydroxybenzaldehyde plus1 + R2 1-Bromobutane arrow1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) P1 This compound R2->P1 Williamson Ether Synthesis plus2 + P2 KBr + H₂O

Caption: General workflow for the synthesis of this compound.

While seemingly straightforward, this reaction can result in a mixture of the desired product and several impurities that must be removed to ensure the quality and reliability of subsequent experimental steps.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your this compound reaction mixture.

Question 1: My crude reaction mixture contains unreacted 3-hydroxybenzaldehyde. How can I remove it?

Cause: Incomplete reaction is a common issue in Williamson ether synthesis. This can be due to insufficient reaction time, low temperature, or a weak base. The presence of the starting material, 3-hydroxybenzaldehyde, can complicate purification due to its similar polarity to the product.

Solution:

  • Aqueous Base Wash (Extraction): A primary and effective method is to wash the crude organic layer with an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or 10% sodium bicarbonate (NaHCO₃).[5] The phenolic proton of 3-hydroxybenzaldehyde is acidic and will be deprotonated by the base to form a water-soluble sodium phenoxide salt. This salt will partition into the aqueous layer, which can then be separated and removed. This compound, lacking this acidic proton, will remain in the organic layer.

    • Expert Insight: While NaOH is a stronger base and will efficiently deprotonate the phenol, it can sometimes promote side reactions if other sensitive functional groups are present. Sodium bicarbonate is a milder base and is often sufficient for removing phenolic impurities.[5]

  • Column Chromatography: If the base wash is not completely effective, column chromatography can be employed. However, optimizing the solvent system is crucial to achieve good separation between the slightly more polar 3-hydroxybenzaldehyde and the this compound product.

Question 2: I'm observing an acidic impurity in my product. What is it and how do I remove it?

Cause: Aldehydes are susceptible to oxidation, especially when exposed to air, which can form the corresponding carboxylic acid.[5][6] In this case, 3-butoxybenzoic acid is a likely impurity. Benzaldehydes, in general, are known to oxidize to benzoic acid upon exposure to air.[7]

Solution:

  • Sodium Bicarbonate Wash: Similar to removing unreacted phenol, an aqueous wash with a mild base like 10% sodium bicarbonate will effectively remove the acidic 3-butoxybenzoic acid impurity.[5] The carboxylic acid will be converted to its water-soluble sodium carboxylate salt and extracted into the aqueous phase.

  • Column Chromatography: If the acidic impurity persists, column chromatography can be used. The carboxylic acid is significantly more polar than the aldehyde and will have a much lower Rf value, allowing for good separation.[6]

Question 3: How can I remove unreacted 1-bromobutane?

Cause: Often, an excess of the alkylating agent (1-bromobutane) is used to drive the reaction to completion. Being a relatively nonpolar and volatile compound, its removal requires a different approach than for polar impurities.

Solution:

  • Distillation: If the boiling point difference between 1-bromobutane (101-102 °C) and this compound (approx. 148-149 °C at 10 mmHg) is significant, simple or fractional distillation can be effective.[8] However, vacuum distillation is generally preferred for purifying this compound to prevent thermal decomposition at higher temperatures.[8]

  • Evaporation under Reduced Pressure: For smaller scales, careful evaporation using a rotary evaporator can remove the more volatile 1-bromobutane.

  • Column Chromatography: 1-bromobutane is much less polar than this compound and will elute very quickly from a silica gel column with a nonpolar solvent system (e.g., hexane/ethyl acetate).[9]

Question 4: My product appears to be decomposing during silica gel column chromatography. What is happening and how can I prevent it?

Cause: Silica gel is acidic and can sometimes cause the decomposition of sensitive compounds like aldehydes.[10] This can lead to streaking on the column and lower yields of the purified product.

Solution:

  • Neutralize the Silica Gel: You can deactivate the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 1-3% v/v), to your eluent.[10]

  • Switch the Stationary Phase: Consider using a different stationary phase like alumina, which is available in acidic, neutral, and basic forms.[10] For a sensitive aldehyde, neutral or basic alumina would be a more suitable choice.[10]

  • Alternative Purification Method: If decomposition on the column remains an issue, consider alternative purification techniques like the formation of a bisulfite adduct, which is specific to aldehydes.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using sodium bisulfite for aldehyde purification?

A1: The purification of aldehydes using sodium bisulfite is based on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde.[12] This reaction forms an α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[12] This adduct is a charged species that is typically water-soluble or precipitates as a solid.[11][13] This change in physical properties allows for the separation of the aldehyde from other organic impurities through extraction or filtration.[11][12][13] The reaction can then be reversed by the addition of a strong base or acid to regenerate the pure aldehyde.[12]

Q2: Can I use distillation to purify this compound?

A2: Yes, vacuum distillation is a highly effective method for purifying this compound, especially on a larger scale.[8] It is particularly useful for separating the product from non-volatile impurities. Distillation at reduced pressure lowers the boiling point, which helps to prevent thermal decomposition of the product.[8]

Q3: What are the expected spectroscopic data for pure this compound?

A3: Spectroscopic analysis is crucial for confirming the identity and purity of your final product. Below are typical values for this compound, which are comparable to its isomer, 4-Butoxybenzaldehyde.[14]

Property Value
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless to pale yellow liquid[14]
  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the aldehyde proton (~9.9 ppm), aromatic protons, and the protons of the butoxy group (a triplet for the -OCH₂- group around 4.0 ppm, and signals for the other methylene and methyl groups).

  • ¹³C NMR (CDCl₃, 101 MHz): Look for the characteristic aldehyde carbon signal (~192 ppm), aromatic carbon signals, and the four signals corresponding to the carbons of the butoxy group.

  • IR Spectroscopy: Key absorption bands will be observed for the aldehyde C-H stretch, the strong carbonyl (C=O) stretch (~1700 cm⁻¹), and the C-O-C ether linkage.

Q4: Are there any side reactions I should be aware of during the Williamson ether synthesis of this compound?

A4: A potential side reaction in Williamson ether synthesis is an E2 elimination, which can occur if the alkyl halide is sterically hindered (secondary or tertiary).[15] However, since 1-bromobutane is a primary alkyl halide, the SN2 substitution to form the ether is highly favored.[3]

Experimental Protocols

Protocol 1: Purification via Aqueous Base Extraction

Objective: To remove acidic impurities such as unreacted 3-hydroxybenzaldehyde and 3-butoxybenzoic acid.

Materials:

  • Crude this compound reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1M Sodium hydroxide (NaOH) solution or 10% Sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Transfer the crude organic solution to a separatory funnel.

  • Add an equal volume of the aqueous base solution (1M NaOH or 10% NaHCO₃).

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the wash with the aqueous base solution one more time.

  • Wash the organic layer with an equal volume of brine to remove any residual water-soluble components.

  • Drain the aqueous brine layer.

  • Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent, and concentrate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the glass column.

  • Dissolve the crude this compound in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate to 5-10%).[9]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

Purification_Workflow Start Crude this compound Reaction Mixture Extraction Aqueous Base Wash (1M NaOH or 10% NaHCO₃) Start->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Analysis1 Purity Check (TLC, NMR) Concentration->Analysis1 Decision Is Product Pure? Analysis1->Decision ColumnChrom Column Chromatography (Silica Gel, Hexane/EtOAc) Decision->ColumnChrom No FinalProduct Pure this compound Decision->FinalProduct Yes Analysis2 Purity Check (TLC, NMR) ColumnChrom->Analysis2 Analysis2->FinalProduct

Caption: A typical workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Butoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will focus on the most prevalent and practical synthetic route: the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and a suitable butyl halide. Our approach is to provide not just solutions, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected, and TLC/GC analysis shows a large amount of unreacted 3-hydroxybenzaldehyde. What are the likely causes?

A1: This is a common issue often related to incomplete deprotonation of the starting phenol or insufficient reactivity of the alkylating agent. Let's break down the causality.

Root Cause Analysis:

  • Inadequate Base: The Williamson ether synthesis requires the conversion of the weakly nucleophilic 3-hydroxybenzaldehyde into its more potent conjugate base, the phenoxide.[1] If the base is too weak, not used in sufficient stoichiometric excess, or is of poor quality (e.g., hydrated), the equilibrium will not sufficiently favor the phenoxide, leading to a sluggish or incomplete reaction.

  • Presence of Water: The presence of water in the reaction medium (e.g., in the solvent or from a hydrated base) will protonate the highly reactive phenoxide, reverting it to the less reactive phenol and diminishing the concentration of the active nucleophile.

  • Poor Solvent Choice: The ideal solvent for an SN2 reaction like this is a polar aprotic solvent, such as DMF or acetonitrile.[2] These solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. Using protic solvents like ethanol can solvate and stabilize the nucleophile, reducing its reactivity.

  • Insufficient Reaction Time or Temperature: Ether synthesis on an aromatic ring is generally slower than on a simple aliphatic alcohol. If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion.

Troubleshooting & Preventative Measures:

  • Choice and Handling of Base:

    • Use a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. K₂CO₃ is often preferred for its ease of handling.

    • Ensure the base is anhydrous. If using K₂CO₃, it can be dried in an oven before use.

    • Use a slight stoichiometric excess (e.g., 1.2-1.5 equivalents) of the base to ensure complete deprotonation.

  • Solvent Purity:

    • Always use anhydrous (dry) solvents.[3] Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).

  • Reaction Conditions:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 3-hydroxybenzaldehyde spot will indicate completion.

    • A typical temperature range is 70-90 °C when using DMF or acetone as a solvent.[3][4] Do not increase the temperature excessively, as this can promote side reactions (see Q3).

Q2: My NMR/GC-MS analysis shows an unexpected acidic impurity, especially after storage. What is it and how can I prevent its formation?

A2: The most likely acidic impurity is 3-Butoxybenzoic acid .

Root Cause Analysis:

Aldehydes are notoriously susceptible to oxidation to form carboxylic acids, a process that can occur simply upon exposure to air (autoxidation) over time. This is a common degradation pathway for many benzaldehyde derivatives.[5] The presence of trace metal impurities can catalyze this oxidation.

Troubleshooting & Preventative Measures:

  • Inert Atmosphere: During the reaction work-up and purification, minimize exposure to air. For long-term storage, it is highly recommended to blanket the final product with an inert gas like nitrogen or argon.

  • Storage Conditions: Store the purified this compound in a cool, dark place, preferably in an amber bottle under an inert atmosphere, to minimize light- and air-induced degradation.

  • Purification: To remove the acidic impurity from a contaminated batch, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The 3-butoxybenzoic acid will be deprotonated and extracted into the aqueous layer as its sodium salt, while the desired aldehyde remains in the organic layer.

Q3: I've detected low molecular weight byproducts, possibly butene and dibutyl ether. How are these formed?

A3: The formation of these byproducts points directly to competing side reactions involving the alkylating agent (1-bromobutane) and the base.

Root Cause Analysis:

  • E2 Elimination: The phenoxide, in addition to being a good nucleophile, is also a reasonably strong base. It can induce an E2 elimination reaction with the 1-bromobutane (an alkyl halide), especially at higher temperatures. In this pathway, the phenoxide abstracts a proton from the carbon adjacent to the C-Br bond, leading to the formation of 1-butene and 3-hydroxybenzaldehyde. This is a classic competing pathway for SN2 reactions.[1][2]

  • Dibutyl Ether Formation: If any residual water is present, it can be deprotonated by the base to form hydroxide ions. These hydroxide ions can react with 1-bromobutane to form butanol. The butanol is then deprotonated to a butoxide ion, which can subsequently react with another molecule of 1-bromobutane in a separate Williamson ether synthesis to yield dibutyl ether.

Troubleshooting & Preventative Measures:

  • Temperature Control: Avoid excessive reaction temperatures. While heat is needed to drive the reaction, overly high temperatures disproportionately favor the elimination pathway over substitution. Maintain a moderate temperature (e.g., 70-80 °C) and monitor the reaction.

  • Use Anhydrous Conditions: As detailed in Q1, rigorously excluding water from the reaction will prevent the formation of hydroxide ions and the subsequent cascade to dibutyl ether.

  • Choice of Alkylating Agent: Use a primary alkyl halide (like 1-bromobutane or 1-iodobutane). Secondary and tertiary alkyl halides are much more prone to elimination.[1]

Q4: My product appears pure by TLC, but the NMR spectrum is complex, suggesting an isomer. What could it be?

A4: While the primary reaction is O-alkylation, a minor side reaction can be C-alkylation , leading to the formation of isomeric products.

Root Cause Analysis:

The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored under standard Williamson ether synthesis conditions (thermodynamic control), a small amount of C-alkylation can occur, leading to the formation of 2-butyl-3-hydroxybenzaldehyde and 4-butyl-3-hydroxybenzaldehyde. This side reaction is less common but can be promoted by certain solvents and counter-ions.

Troubleshooting & Preventative Measures:

  • Solvent and Base Selection: Sticking to polar aprotic solvents (DMF, acetonitrile) and bases like K₂CO₃ generally minimizes C-alkylation.

  • Purification: If C-alkylation is suspected, careful purification by column chromatography is required. The C-alkylated products will have a free hydroxyl group, making them significantly more polar than the desired O-alkylated product. This difference in polarity allows for effective separation on silica gel.[6]

Q5: What is the most effective method to purify the crude this compound product?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The two most effective methods are vacuum distillation and column chromatography. For removing aldehyde-specific impurities, a bisulfite extraction is also highly effective.

Purification Method Comparison

MethodBest For RemovingAdvantagesDisadvantages
Vacuum Distillation Non-volatile impurities (salts, base), high-boiling byproducts, unreacted 3-hydroxybenzaldehyde.[7]Excellent for large scales; highly effective for non-volatile materials.May not separate isomers with close boiling points; potential for thermal degradation if not controlled.
Column Chromatography All major impurities: unreacted starting material, C-alkylated isomers, and oxidized byproducts.[6]High resolution; can separate compounds with very similar properties.Can be slow and solvent-intensive; potential for product decomposition on acidic silica gel.[6]
Bisulfite Extraction Non-aldehyde impurities.Highly specific for aldehydes; good for separating from ketones or other non-reactive compounds.Requires regeneration of the aldehyde from the adduct, adding extra steps.[8]

Recommendations:

  • For routine purification on a moderate scale: Start with an aqueous workup (washing with water and brine) to remove the bulk of inorganic salts and DMF. Follow this with vacuum distillation to get a product of good purity.[7]

  • For highest purity or if isomeric byproducts are present: Silica gel column chromatography is the method of choice.[6] To prevent potential decomposition of the aldehyde on the acidic silica, you can either use deactivated (neutral) silica or add a small amount of a non-nucleophilic base like triethylamine (~1%) to your eluent.[6]

Experimental Workflows & Mechanisms

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Combine 3-Hydroxybenzaldehyde, K₂CO₃, and Anhydrous DMF B 2. Add 1-Bromobutane A->B C 3. Heat at 70-80°C B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I Crude Product H->I Crude Oil Obtained J Vacuum Distillation (Removes high-boilers) I->J Choose Method K Column Chromatography (Removes isomers/polar impurities) I->K Choose Method L Pure this compound J->L K->L

Caption: General workflow for synthesis and purification.

Key Reaction Mechanisms

This diagram illustrates the desired SN2 pathway and the primary competing side reactions.

G Phenoxide 3-Oxybenzaldehyde Anion (Phenoxide) MainProduct This compound (Desired Product) Phenoxide->MainProduct Sɴ2 Attack (O-Alkylation) EliminationProduct 1-Butene + 3-Hydroxybenzaldehyde (Elimination Products) Phenoxide->EliminationProduct E2 Elimination (Phenoxide as Base) CAlkylationProduct C-Alkylated Isomer (Minor Side Product) Phenoxide->CAlkylationProduct Sɴ2 Attack (C-Alkylation) AlkylHalide 1-Bromobutane

Caption: Desired Sɴ2 reaction and key side reactions.

References

Optimizing reaction conditions for 3-Butoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Butoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. The synthesis, primarily achieved via the Williamson ether synthesis, is a robust method, but like any reaction, requires careful control of parameters to ensure high yield and purity.

Understanding the Core Reaction: Williamson Ether Synthesis

The synthesis of this compound from 3-hydroxybenzaldehyde and a butyl halide is a classic example of the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide to form the desired ether.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the synthesis of this compound.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Cause 1: Incomplete Deprotonation of 3-Hydroxybenzaldehyde

  • Explanation: The formation of the phenoxide is the critical first step. If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully converted to the nucleophile, leading to a lower yield.

  • Troubleshooting Steps:

    • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) can ensure complete deprotonation.[3] For aryl ethers, NaOH, KOH, and Cs₂CO₃ are also commonly used.[3]

    • Stoichiometry: Ensure you are using a sufficient molar excess of the base. For K₂CO₃, using 2-3 equivalents is common.

    • Moisture: The presence of water can consume the base and protonate the newly formed phenoxide. Ensure all glassware is oven-dried and use anhydrous solvents.

Possible Cause 2: Competing Elimination Reaction (E2)

  • Explanation: The alkoxide is a strong base and can promote the elimination of HBr from the butyl bromide, forming butene as a byproduct instead of the desired ether.[4] This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under harsh conditions.[5]

  • Troubleshooting Steps:

    • Alkyl Halide Choice: Always use a primary alkyl halide (e.g., 1-bromobutane or 1-iodobutane). Avoid secondary or tertiary butyl halides.[5]

    • Temperature Control: Keep the reaction temperature as low as reasonably possible while still achieving a good reaction rate. Higher temperatures favor elimination.[6] A typical temperature range is 70-80°C.[1]

    • Base Strength: Very strong, bulky bases can favor elimination. If elimination is a major issue, a weaker base like K₂CO₃ may be preferable to a stronger, non-nucleophilic base.

Possible Cause 3: Side Reaction - C-Alkylation

  • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[6][7] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3][7] Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and potentially increasing the amount of C-alkylation.[7]

FAQ 2: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are these byproducts?

Multiple spots on a TLC plate indicate the presence of impurities. Identifying these is key to optimizing the reaction and purification.

  • Spot 1 (Lowest Rf): Likely unreacted 3-hydroxybenzaldehyde. This indicates incomplete reaction.

    • Solution: Increase reaction time, temperature (cautiously), or use a more effective base/solvent system.

  • Spot 2 (Desired Product): this compound.

  • Spot 3 (Higher Rf): Could be C-alkylated byproducts or products from the elimination of the alkyl halide.

    • Solution: Refer to the troubleshooting steps for elimination and C-alkylation in FAQ 1.

  • Spot 4 (Variable Rf): Potential decomposition products. Aldehydes can be sensitive, especially to acidic conditions or oxidation.[8]

    • Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Be mindful of the pH during workup.

FAQ 3: The purification of my product is proving difficult. What is the best method?

Purification of this compound can typically be achieved by vacuum distillation or column chromatography.

Method 1: Vacuum Distillation

  • When to use: Ideal for separating the high-boiling this compound from non-volatile impurities like inorganic salts and high molecular weight byproducts.[9] Distillation under reduced pressure is necessary to prevent thermal decomposition at its atmospheric boiling point of 285 °C.[9]

  • Troubleshooting:

    • Problem: Product is decomposing during distillation.

    • Solution: Ensure a good vacuum to lower the boiling point sufficiently. The boiling point is reported as 148-149 °C at 10 mmHg.[9] Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

Method 2: Column Chromatography

  • When to use: Effective for separating the product from impurities with similar boiling points, such as isomeric byproducts (C-alkylated products).[8]

  • Troubleshooting:

    • Problem: Poor separation on the column.

    • Solution: Optimize the eluent system using TLC beforehand. A common starting point is a mixture of hexane and ethyl acetate.[8] A typical ratio might be 9:1, adjusted to achieve an Rf value of ~0.3 for the product.[8]

    • Problem: Streaking or tailing of the aldehyde on the silica gel column.

    • Solution: Aldehydes can sometimes interact with the acidic nature of silica gel.[8] Adding a small amount of a neutralizer like triethylamine (1-2%) to the eluent can mitigate this issue.[8] Alternatively, using a different stationary phase like neutral alumina may be beneficial.[8]

FAQ 4: Should I consider using a phase-transfer catalyst?
  • Explanation: Phase-transfer catalysis (PTC) can be a powerful technique, especially for reactions where the reactants are in different phases (e.g., an aqueous solution of the base and an organic solution of the substrate).[10] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the nucleophile (phenoxide) from the aqueous phase to the organic phase where the alkyl halide is, thereby accelerating the reaction.[11][12]

  • Advantages:

    • Can allow for the use of less expensive and less hazardous solvents like water and toluene.

    • Often leads to milder reaction conditions and faster reaction times.[10][13]

    • Can increase yields by suppressing side reactions.[13]

  • Consideration: While effective, for many lab-scale syntheses of this compound, the conventional method using a polar aprotic solvent is well-established and high-yielding. PTC becomes particularly advantageous for larger-scale industrial processes.[14]

Optimized Reaction Parameters

The following table summarizes a typical set of optimized reaction conditions for the synthesis of this compound.

ParameterRecommended ConditionRationale / Comment
Starting Material 3-HydroxybenzaldehydeA commercially available and stable starting material.[15]
Alkylating Agent 1-Bromobutane or 1-IodobutanePrimary halides are essential to favor SN2 over E2 elimination.[5] Iodides are more reactive but also more expensive.
Base Anhydrous Potassium Carbonate (K₂CO₃)A moderately strong base that is effective and easy to handle.[16] Stronger bases like NaH can be used if needed.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents that effectively solvate the cation, leaving a "naked" and highly reactive phenoxide, favoring O-alkylation.[3]
Temperature 70-80 °CA balance between a reasonable reaction rate and minimizing the competing elimination reaction.[1]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC.
Atmosphere Inert (Nitrogen or Argon)Protects the aldehyde from oxidation, especially at elevated temperatures.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide 3-Formylphenoxide 3-Hydroxybenzaldehyde->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack 1-Bromobutane 1-Bromobutane 1-Bromobutane->Product Leaving_Group Br⁻ 1-Bromobutane->Leaving_Group

Caption: SN2 mechanism for this compound synthesis.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

experimental_workflow start Start: Reagent Preparation reaction_setup Combine 3-Hydroxybenzaldehyde, Base, and Solvent start->reaction_setup add_alkyl_halide Add 1-Bromobutane reaction_setup->add_alkyl_halide heating Heat at 70-80°C (Monitor by TLC) add_alkyl_halide->heating workup Cool, Quench with Water, and Extract with Organic Solvent heating->workup drying Dry Organic Layer (e.g., with Na₂SO₄) workup->drying purification Purification drying->purification distillation Vacuum Distillation purification->distillation For high-boiling impurities chromatography Column Chromatography purification->chromatography For isomeric impurities characterization Characterization (NMR, IR, MS) distillation->characterization chromatography->characterization final_product Final Product: This compound characterization->final_product

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Monitoring Reactions of 3-Butoxybenzaldehyde with TLC

Author: BenchChem Technical Support Team. Date: December 2025

Answering your request, here is a technical support center with troubleshooting guides and FAQs about how to monitor 3-Butoxybenzaldehyde reaction progress with TLC.

Welcome to the technical support guide for Thin-Layer Chromatography (TLC) analysis of this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows. As your virtual application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

Part 1: Foundational Principles & Initial Setup

Before addressing specific problems, it is crucial to understand the physicochemical properties of the molecules involved and the principles of the TLC technique. This compound is a moderately polar aromatic aldehyde. Its polarity is primarily dictated by the aldehyde group and the ether linkage, while the butyl chain and benzene ring contribute non-polar character[1][2]. In a typical reaction, its polarity will differ from that of the starting materials and the resulting products. TLC separates compounds based on this very difference in polarity through competitive partitioning between a polar stationary phase (typically silica gel) and a mobile phase of tunable polarity.[3][4]

FAQ: What is the first step in developing a TLC method for a new reaction?

The first and most critical step is to establish a baseline by running a TLC plate with all the key starting materials. This allows you to determine their individual Retention Factor (Rf) values in a given solvent system.

Core Protocol: Establishing a Baseline

  • Dissolve Samples: Prepare dilute solutions (~1%) of your this compound starting material and any other reactants in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the Plate: On a silica gel TLC plate, gently draw a pencil line about 1 cm from the bottom (the origin). Using a capillary tube, spot each starting material in a separate "lane." It is also best practice to create a "co-spot" lane where you apply all starting materials on the same spot. This helps in distinguishing closely running spots.[5][6]

  • Develop the Plate: Place the plate in a TLC chamber containing a prepared mobile phase (eluent). A good starting eluent is a 4:1 mixture of Hexane:Ethyl Acetate.[4][7] Ensure the solvent level is below the origin line.[8]

  • Visualize and Calculate Rf: After the solvent front has moved up about 80-90% of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[9][10] Calculate the Rf value for each spot.

The Retention Factor (Rf) is a ratio that quantifies the movement of a compound.[11][12]

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

An ideal TLC system will give your compound of interest an Rf value between 0.2 and 0.4, providing a good window for separation from other potential spots.[13]

Data Presentation: Example Baseline Rf Values
CompoundMobile Phase (Hexane:EtOAc)Distance Traveled (Spot)Distance Traveled (Solvent)Calculated Rf Value
This compound4:12.5 cm6.0 cm0.42
Reactant X (less polar)4:13.6 cm6.0 cm0.60
Reactant Y (more polar)4:11.5 cm6.0 cm0.25

Part 2: Step-by-Step Guide to Monitoring Reaction Progress

Once you have your baseline, you can effectively monitor your reaction.

Experimental Protocol: Reaction Monitoring

  • Prepare the TLC Plate: As before, draw an origin line on a silica plate. You will need at least three lanes.

  • Spotting:

    • Lane 1 (SM - Starting Material): Spot your limiting reactant (e.g., this compound).

    • Lane 2 (Co - Co-spot): Spot the starting material, then carefully spot the reaction mixture on top of it.

    • Lane 3 (RM - Reaction Mixture): Spot a sample taken directly from your reaction vessel.

  • Develop and Visualize: Elute the plate using your optimized solvent system. Dry the plate and visualize the spots.

  • Interpretation:

    • Starting Material (SM) lane: Shows the position of your starting material.

    • Reaction Mixture (RM) lane: As the reaction proceeds, you should see the spot corresponding to the starting material diminish in intensity, while a new spot (the product) appears.

    • Co-spot (Co) lane: This lane is crucial for confirming if the spot in the RM lane is indeed the unreacted starting material. If the starting material spot in the RM lane is real, it will merge perfectly with the SM spot in the Co-spot lane.

Visualization Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate 1. Prepare Silica Plate (draw origin line) spot_sm 2. Spot Starting Material (SM) prep_plate->spot_sm spot_co 3. Spot Co-spot (SM + RM) spot_sm->spot_co spot_rm 4. Spot Reaction Mixture (RM) spot_co->spot_rm chamber 5. Prepare Elution Chamber (add mobile phase) spot_rm->chamber elute 6. Elute Plate chamber->elute dry 7. Dry Plate & Mark Solvent Front elute->dry uv 8. View Under UV Lamp (254 nm) dry->uv stain 9. Apply Chemical Stain (if needed) uv->stain analyze 10. Analyze Spots (Rf, Intensity) stain->analyze

Caption: Standard workflow for monitoring a reaction using TLC.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during TLC analysis in a question-and-answer format.

Issue 1: Poor Spot Separation

Q: My spots are all clumped together at the bottom of the plate (Rf values are too low). What should I do?

A: This is a classic sign that your mobile phase (eluent) is not polar enough to move the compounds up the polar silica plate.[6][14] The compounds are sticking too strongly to the stationary phase.

  • Causality: The interaction between your polar analytes and the polar silica gel is much stronger than their interaction with the non-polar eluent.

  • Solution: You need to increase the polarity of your eluent. If you are using a Hexane:Ethyl Acetate system, increase the proportion of ethyl acetate. Try changing the ratio from 4:1 to 3:1 or even 2:1. This will increase the competition for the silica surface, allowing the spots to travel further up the plate.

Q: All my spots ran to the top of the plate (Rf values are too high). How do I fix this?

A: This is the opposite problem: your eluent is too polar.[6][14] The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase.

  • Causality: The eluent is so effective at solvating your compounds that it easily pulls them away from the silica gel, resulting in poor separation as everything rushes to the solvent front.

  • Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar component. For a Hexane:Ethyl Acetate system, you would move from a 4:1 ratio to perhaps a 9:1 ratio.

Troubleshooting Eluent Polarity

Polarity_Troubleshooting start Observe TLC Result low_rf Spots at Bottom (Low Rf) start->low_rf Rf < 0.2 high_rf Spots at Top (High Rf) start->high_rf Rf > 0.8 good_rf Good Separation (Rf ~0.2-0.4) start->good_rf 0.2 < Rf < 0.8 increase_polarity Action: Increase Eluent Polarity low_rf->increase_polarity decrease_polarity Action: Decrease Eluent Polarity high_rf->decrease_polarity proceed Action: Proceed with Reaction Monitoring good_rf->proceed

Caption: Decision tree for optimizing mobile phase polarity.

Issue 2: Problems with Spot Appearance

Q: My spots look like vertical streaks or smears, not tight circles. Why is this happening?

A: Spot streaking is a common problem with several potential causes.[5][8][10]

  • Cause 1: Sample Overloading. This is the most frequent reason. You have spotted too much material onto the plate. The stationary phase becomes saturated, and the excess material travels up the plate as a continuous streak.

    • Solution: Dilute your sample solution and re-spot. A 1% concentration is typically sufficient.[5] You can also apply the sample more carefully with a smaller capillary or spot multiple times, allowing the solvent to dry completely between applications to keep the spot size small.[6][10]

  • Cause 2: Highly Polar or Acidic/Basic Compounds. If your this compound is oxidized to the corresponding carboxylic acid, this highly polar and acidic product can interact very strongly with the silica gel, causing streaking.

    • Solution: Add a small amount (0.5-1%) of a modifier to your eluent. For an acidic compound like a carboxylic acid, adding a little acetic acid can help produce a sharper spot by protonating the compound and reducing its interaction with the silica.[6]

Q: I ran my TLC, but I don't see any spots at all, even under the UV lamp.

A: This can be perplexing, but there is a logical diagnostic process.

  • Cause 1: Insufficient Concentration. Your sample may be too dilute to be detected.[6][9]

    • Solution: Try concentrating your sample or spot multiple times in the same location (co-spotting), ensuring the spot is dry between applications.[8] Before eluting, it's good practice to check the spotted plate under the UV lamp to confirm you've successfully transferred material.[9]

  • Cause 2: Compound is not UV-Active. While this compound is aromatic and should be UV-active, some reactants or products might not be.[9]

    • Solution: Use a chemical stain for visualization. Since your primary compound is an aldehyde, a 2,4-Dinitrophenylhydrazine (DNP) stain is an excellent, highly selective choice that will produce yellow-orange spots for aldehydes and ketones.[15][16] Alternatively, a potassium permanganate (KMnO₄) stain is a good general-purpose choice for compounds with oxidizable functional groups (like aldehydes).[17]

  • Cause 3: Compound Evaporation. If your product is volatile, it may have evaporated from the plate during elution or drying.[6][9]

    • Solution: Visualize the plate immediately after removing it from the chamber. If volatility is a persistent issue, TLC may not be the ideal monitoring technique.

Issue 3: Interpreting Unexpected Results

Q: My reaction mixture lane shows multiple spots. What does this mean?

A: Multiple spots indicate that your reaction mixture contains several different compounds, which could be unreacted starting materials, your desired product, intermediates, or byproducts. This is precisely what TLC is designed to reveal.

  • How to Interpret:

    • Use your "SM" and "Co-spot" lanes to identify which spot corresponds to your starting material.

    • The new spot(s) represent product(s) or byproducts. The relative intensity of the spots gives a qualitative idea of the reaction's conversion.

    • If the reaction is meant to go to completion, you should see the starting material spot disappear entirely over time, being replaced by the product spot.

Part 4: Advanced Visualization Techniques

While UV light is the first line of visualization, chemical stains are invaluable tools.

StainPreparationTarget Functional GroupsAppearanceReference
2,4-DNP 12g 2,4-dinitrophenylhydrazine, 60mL conc. H₂SO₄, 80mL H₂O in 200mL 95% ethanol.Aldehydes, KetonesYellow to orange spots on a colorless background.[15],[17]
KMnO₄ 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.Alkenes, Alkynes, Alcohols, Aldehydes (oxidizable groups).Yellow/brown spots on a purple background.[9],[17]
Iodine Place a few crystals of I₂ in a sealed chamber.Aromatic compounds, unsaturated compounds.Brown spots on a light brown background. Spots are often transient.[9],[18]

Protocol for Staining:

  • After developing the TLC and viewing it under UV, dip the plate quickly and evenly into the stain solution using forceps.

  • Remove the plate and wipe the excess stain from the back with a paper towel.

  • Gently heat the plate with a heat gun until the spots appear. Be cautious not to overheat, as this can char the entire plate.

References

Technical Support Center: 3-Butoxybenzaldehyde Storage and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Butoxybenzaldehyde is a valuable aromatic aldehyde intermediate in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. Like many aldehydes, its formyl group (-CHO) is highly susceptible to aerobic oxidation, a process that degrades the material and can compromise experimental outcomes. The primary degradation pathway is the autoxidation to 3-Butoxybenzoic acid. This guide provides in-depth technical information, frequently asked questions, and troubleshooting protocols to ensure the long-term stability and purity of your this compound samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound so prone to oxidation?

A: The susceptibility of this compound to oxidation stems from the reactivity of the aldehyde functional group. The carbon-hydrogen bond within the formyl group is relatively weak and can be readily abstracted. This initiates a free-radical chain reaction, known as autoxidation, upon exposure to atmospheric oxygen.[1][2] This process is often accelerated by exposure to light or the presence of trace metal impurities. The ultimate and most stable product of this oxidation is the corresponding carboxylic acid, 3-Butoxybenzoic acid.[3][4]

Q2: What are the common visual signs that my this compound sample has oxidized?

A: There are two primary visual indicators of degradation:

  • Color Change: Pure this compound is typically a colorless to pale yellow liquid.[5] As oxidation proceeds, the sample may develop a more pronounced yellow or even brownish hue. This discoloration can be caused by the formation of polymeric byproducts or other minor degradation species.

  • Precipitation: The main oxidation product, 3-Butoxybenzoic acid, is a solid at room temperature.[6] If you observe white crystalline precipitate or a solid mass forming in your liquid aldehyde, it is a strong indication that significant oxidation has occurred.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A: To minimize oxidation, this compound should be stored with strict control over its environment. The ideal conditions are summarized in the table below. The core principle is the exclusion of oxygen, light, and sources of catalytic energy.[7][8]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of chemical reactions, including oxidation.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric oxygen, preventing the initiation of the autoxidation chain reaction.[8][9]
Container Amber Glass Bottle with PTFE-lined CapProtects from light which can catalyze oxidation, and provides an inert, tight seal.[7][9]
Handling Aliquot upon receiptMinimizes repeated exposure of the bulk material to air and moisture each time the bottle is opened.

Q4: Can I add a stabilizer or antioxidant to my this compound?

A: Yes, adding a radical scavenger is a common and effective strategy. For aldehydes, inhibitors like Hydroquinone or Butylated hydroxytoluene (BHT) are often used.[3][10] These compounds function by intercepting the peroxy radicals that propagate the autoxidation chain reaction, effectively terminating the process.[1][2] However, it is critical to ensure that the chosen inhibitor will not interfere with your downstream applications.

Section 2: Chemical Mechanism of Oxidation

The autoxidation of benzaldehydes proceeds via a well-established free-radical chain mechanism. Understanding this pathway is key to designing effective preventative strategies.

  • Initiation: A radical initiator (In•), which can be formed by light or trace metals, abstracts the aldehydic hydrogen to form a benzoyl radical.

  • Propagation: The benzoyl radical reacts rapidly with molecular oxygen to form a benzoylperoxy radical. This peroxy radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid (perbenzoic acid derivative) and a new benzoyl radical, thus propagating the chain.

  • Acid Formation: The peroxy acid can then react with another molecule of the aldehyde to produce two molecules of the final carboxylic acid product (3-Butoxybenzoic acid).[3][11]

  • Termination: The reaction chain is terminated when two radicals combine to form a non-radical species.

OxidationMechanism RCHO This compound (R-CHO) RCO_dot Benzoyl Radical (R-C•=O) RCHO->RCO_dot Initiation (Light, Metal) RCOOO_dot Benzoylperoxy Radical (R-CO-O-O•) RCO_dot->RCOOO_dot + O₂ O2 Oxygen (O₂) RCOOOH Peroxybenzoic Acid (R-CO-OOH) RCOOO_dot->RCOOOH + R-CHO (Propagation) RCOOOH->RCO_dot RCOOH 3-Butoxybenzoic Acid (R-COOH) RCOOOH->RCOOH + R-CHO

Caption: Free-radical autoxidation pathway of this compound.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable protocols.

Issue 1: My freshly opened bottle of this compound already appears yellow.

  • Probable Cause: This may be due to minor oxidation that occurred during manufacturing or previous transport/storage. The purity may still be acceptable for many applications.

  • Recommended Action: Purity Verification

    • Objective: To quantify the percentage of aldehyde versus the carboxylic acid impurity. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for this.[12][13][14]

    • Simplified HPLC Protocol:

      • System: Reversed-phase HPLC with UV detection (e.g., C18 column).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

      • Detection: Monitor at a wavelength where both the aldehyde and acid absorb, typically around 254 nm.

      • Sample Prep: Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase.

      • Analysis: Inject the sample. The aldehyde will be less polar and elute later than the more polar carboxylic acid. Quantify using peak area percentages. For accurate quantification, use a stable isotope-labeled internal standard.[15]

Issue 2: There is a white solid in my bottle of this compound.

  • Probable Cause: This is almost certainly precipitated 3-Butoxybenzoic acid, indicating significant oxidation.[6] The material is likely unsuitable for reactions requiring high purity starting material.

  • Recommended Action: Purification (for experienced chemists)

    • Objective: To remove the acidic impurity.

    • Protocol: Liquid-Liquid Extraction

      • Dissolve the entire sample in a nonpolar organic solvent like diethyl ether or ethyl acetate.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃) solution. The 3-Butoxybenzoic acid will be deprotonated to its sodium salt and move into the aqueous layer. Caution: CO₂ gas will evolve; vent the funnel frequently.[10]

      • Repeat the wash 2-3 times.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

      • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

      • The remaining liquid is purified this compound. Confirm purity via HPLC or GC and store immediately under inert gas.[9][10]

Issue 3: My reaction yields are inconsistent when using this compound from a previously opened bottle.

  • Probable Cause: The aldehyde content is decreasing over time due to ongoing oxidation each time the bottle is opened. The actual molar quantity of active reagent is lower than calculated.

  • Recommended Action: Implement a Proactive Storage and Handling Workflow.

    • Objective: To prevent degradation of the bulk supply and ensure consistent reagent quality.

    • Workflow: Follow the decision tree below for all new and existing stock.

Workflow start Receive / Open This compound check_visual Visually Inspect: Color? Precipitate? start->check_visual clear Appears Clear & Colorless/Pale Yellow check_visual->clear OK degraded Yellow/Brown or Precipitate Present check_visual->degraded Issue Found aliquot Aliquot into smaller vials under Argon/Nitrogen clear->aliquot verify Verify Purity (HPLC / GC) degraded->verify store Store Aliquots at 2-8°C in the dark aliquot->store use Use one aliquot per experiment store->use verify->aliquot Purity > 95% purify Purify if necessary (see Protocol) verify->purify Purity < 95% discard Discard if severely degraded verify->discard Purity < 85% purify->aliquot

Caption: Recommended workflow for handling this compound.

Section 4: Comparative Data

PropertyThis compound (Reactant)3-Butoxybenzoic Acid (Oxidation Product)
Molecular Formula C₁₁H₁₄O₂[5]C₁₁H₁₄O₃[6]
Molecular Weight 178.23 g/mol [5]194.23 g/mol [6]
Appearance Colorless to light yellow liquid[5][7]White solid
Acidity NeutralWeakly Acidic
Solubility Soluble in organic solventsSoluble in organic solvents and aqueous base

References

Technical Support Center: Troubleshooting Low Yields in the Etherification of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the etherification of 3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial synthetic transformation. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-tested advice. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and achieve higher, more consistent yields.

The etherification of 3-hydroxybenzaldehyde, most commonly achieved via the Williamson ether synthesis, is a cornerstone reaction for introducing a variety of alkoxy groups.[1] While seemingly straightforward, this SN2 reaction is sensitive to a range of parameters that can significantly impact its outcome.[2][3] This guide will walk you through the most common pitfalls and their solutions.

Troubleshooting Guide: Addressing Low Yields

This section tackles the most frequent and frustrating issues encountered during the etherification of 3-hydroxybenzaldehyde. Each question is designed to address a specific problem you might be observing in your experiments.

Q1: My reaction is incomplete, and I'm recovering a significant amount of starting 3-hydroxybenzaldehyde. What are the likely causes and how can I fix this?

This is one of the most common issues and often points to suboptimal reaction conditions that fail to drive the reaction to completion. Let's break down the potential culprits.

Possible Cause 1: Incomplete Deprotonation of the Phenol

The Williamson ether synthesis requires the formation of a phenoxide ion, which is a much more potent nucleophile than the neutral phenol.[2][4] If the base is not strong enough or is used in insufficient quantity, a significant portion of your 3-hydroxybenzaldehyde will remain unreacted.

  • Solution:

    • Evaluate Your Base: For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents like DMF or acetonitrile.[3][5] However, if you are still facing issues, consider a stronger base like sodium hydride (NaH) or potassium hydride (KH).[2] These will irreversibly deprotonate the phenol.[2]

    • Check Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. For weaker bases like K₂CO₃, it is common to use a slight excess (e.g., 1.5-2.0 equivalents) to drive the equilibrium towards the phenoxide.[5][6]

Possible Cause 2: Insufficient Reaction Time or Temperature

The etherification reaction may not have had enough time or energy to proceed to completion. Typical Williamson reactions are conducted at 50 to 100 °C and can take anywhere from 1 to 8 hours.[7]

  • Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider increasing the temperature in increments of 10-20 °C.

    • Increase Reaction Time: If increasing the temperature is not desirable (e.g., due to potential side reactions), extending the reaction time is a viable alternative.

Possible Cause 3: Poor Solvent Choice

The choice of solvent is critical for an SN2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, reducing its reactivity.[7] Apolar solvents may not effectively dissolve the reactants.

  • Solution:

    • Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation but leave the nucleophile relatively free and highly reactive.[7][8][9]

Below is a diagram illustrating the key decision points for addressing an incomplete reaction.

G cluster_base Base Optimization cluster_conditions Condition Optimization cluster_solvent Solvent Optimization start Low Yield: Incomplete Reaction check_base 1. Evaluate Base - Strength (pKa) - Stoichiometry start->check_base check_conditions 2. Assess Conditions - Temperature - Reaction Time start->check_conditions check_solvent 3. Review Solvent Choice start->check_solvent base_strength Increase Base Strength (e.g., K₂CO₃ → NaH) check_base->base_strength Incomplete Deprotonation base_eq Increase Equivalents (e.g., 1.1eq → 1.5eq) check_base->base_eq inc_temp Increase Temperature check_conditions->inc_temp Reaction Stalled inc_time Increase Reaction Time check_conditions->inc_time switch_solvent Switch to Polar Aprotic (e.g., DMF, Acetonitrile) check_solvent->switch_solvent Slow Rate end_node Improved Conversion base_strength->end_node base_eq->end_node inc_temp->end_node inc_time->end_node switch_solvent->end_node

Caption: Troubleshooting workflow for incomplete etherification.

Q2: My reaction is producing a significant amount of an alkene byproduct. Why is this happening and what can I do to prevent it?

The formation of an alkene is a classic sign that the E2 (elimination) pathway is outcompeting your desired SN2 (substitution) reaction.[2][8] This is particularly problematic under certain conditions.

Possible Cause 1: Sterically Hindered Alkyl Halide

The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[2]

  • Primary alkyl halides (R-CH₂-X): Ideal for SN2 reactions.[1][10]

  • Secondary alkyl halides (R₂-CH-X): Will often produce a mixture of SN2 and E2 products.[2]

  • Tertiary alkyl halides (R₃-C-X): Almost exclusively yield the E2 product.[2][10]

Solution:

  • Choose the Right Reactants: When planning your synthesis, always aim to use a primary alkyl halide if possible. For example, to synthesize 3-isopropoxybenzaldehyde, it is far better to react 3-hydroxybenzaldehyde (as the nucleophile) with 2-bromopropane (a secondary halide) than to react an isopropoxide with 3-formylphenyl halide (an aryl halide, which doesn't undergo SN2). In this specific case, while 2-bromopropane is secondary and will lead to some elimination, the alternative is not viable. Careful temperature control can help favor substitution.

Possible Cause 2: Strong, Bulky Base

While a strong base is needed to form the phenoxide, a sterically hindered base can preferentially act as a base for elimination rather than just deprotonating the phenol.

Solution:

  • Select an Appropriate Base: Use a non-bulky but sufficiently strong base. Potassium carbonate is often a good choice as it is a solid, non-nucleophilic base that minimizes elimination side reactions.[5]

G cluster_paths Reaction Pathways reactants 3-Hydroxybenzaldehyde + Alkyl Halide Phenoxide Alkyl Halide sn2 SN2 (Substitution) Desired Pathway reactants:n->sn2 Good Nucleophile reactants:e->sn2 1° or Me Halide Low Steric Hindrance e2 E2 (Elimination) Side Reaction reactants:n->e2 Strong Base reactants:e->e2 2° or 3° Halide High Steric Hindrance products Desired Ether Alkene Byproduct sn2->products e2->products

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Q3: I'm observing C-alkylation in addition to the desired O-alkylation. How can I improve the selectivity?

Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation), typically at the ortho or para position.

Possible Cause 1: Solvent Effects

The solvent can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.

Possible Cause 2: Counter-ion Effects

The nature of the cation associated with the phenoxide can also play a role.

Solution:

  • Optimize Solvent and Base: Using a combination of a carbonate base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile generally provides good selectivity for O-alkylation.[3] Phase-transfer catalysis can also be an effective strategy to promote O-alkylation.[7]

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose base for the etherification of 3-hydroxybenzaldehyde?

A: For general laboratory-scale synthesis, potassium carbonate (K₂CO₃) is an excellent first choice.[5][6] It is inexpensive, easy to handle (a solid), and sufficiently basic to deprotonate the phenol in a polar aprotic solvent without promoting significant side reactions. For more difficult alkylations, cesium carbonate (Cs₂CO₃) can be more effective. If the reaction is still sluggish, a strong base like sodium hydride (NaH) can be used, but requires more careful handling (e.g., an inert atmosphere).[2]

Q: Which alkyl halides are best?

A: The reactivity order for the halide leaving group is I > Br > Cl.[2] Alkyl iodides are the most reactive but also the most expensive and can be less stable. Alkyl bromides often provide a good balance of reactivity and stability. Primary alkyl halides are strongly preferred to minimize elimination reactions.[1][2]

Q: How do I effectively purify my final 3-alkoxybenzaldehyde product?

A: Standard purification by silica gel column chromatography is usually effective.[11] However, if you have non-aldehydic impurities that are difficult to separate, a chemical purification method can be very useful. You can react the crude product with an aqueous solution of sodium bisulfite.[12] The aldehyde will form a solid bisulfite adduct, which can be filtered off, separating it from the impurities. The pure aldehyde can then be regenerated by treating the adduct with a mild base (like NaHCO₃) or acid.[12]

Q: Can I use microwave irradiation to speed up the reaction?

A: Yes, microwave-assisted synthesis can significantly reduce reaction times for Williamson ether synthesis, often from hours to minutes, which can also help to minimize the formation of degradation byproducts.[7]

Experimental Protocols

Protocol 1: General Procedure for Etherification of 3-Hydroxybenzaldehyde using K₂CO₃

This protocol describes a standard, reliable method for the O-alkylation of 3-hydroxybenzaldehyde.

Materials:

  • 3-hydroxybenzaldehyde

  • Alkyl halide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃), finely powdered

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the aldehyde.

  • Add finely powdered potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) to the stirring mixture.

  • Heat the reaction mixture to 70-80 °C.[5]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Table 1: Comparison of Common Reaction Conditions
ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forcing)Rationale & Reference
Base K₂CO₃K₂CO₃ / Cs₂CO₃NaHK₂CO₃ is easy to handle. NaH is for unreactive halides.[2][5]
Solvent AcetonitrileDMFDMSODMF and DMSO are excellent for SN2 due to high polarity.[7][9]
Temperature 60-70 °C70-100 °C80-120 °CHigher temperatures increase rate but may promote side reactions.[7]
Alkyl Halide Primary Alkyl IodidePrimary Alkyl BromidePrimary Alkyl ChlorideReactivity: I > Br > Cl.[2]

References

Characterization of byproducts in 3-Butoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-butoxybenzaldehyde. Leveraging extensive experience in synthetic organic chemistry, this document explains the underlying principles of the reaction, potential pitfalls, and systematic approaches to identify and resolve common experimental issues.

I. Introduction to this compound Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1] This SN2 reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile to attack an appropriate butyl electrophile, typically 1-bromobutane.

While the reaction is straightforward in principle, its success is contingent upon a careful balance of reaction conditions to maximize the desired O-alkylation and minimize the formation of byproducts. This guide will address the characterization and mitigation of these byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts in the Williamson ether synthesis of this compound include:

  • C-Alkylated Isomers: The 3-formylphenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho and para positions of the aromatic ring.[2] This results in the formation of 2-butyl-3-hydroxybenzaldehyde and 4-butyl-3-hydroxybenzaldehyde.

  • Butene: Elimination (E2) of HBr from 1-bromobutane can occur in the presence of a strong base, leading to the formation of butene gas.[3]

  • Unreacted Starting Materials: Incomplete reaction can leave residual 3-hydroxybenzaldehyde and 1-bromobutane.

  • Dibutyl Ether: Self-condensation of the butylating agent can occur under certain conditions.

Q2: How can I favor O-alkylation over C-alkylation?

A2: The choice of solvent plays a critical role in directing the regioselectivity of the alkylation.[2]

  • Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to favor O-alkylation.[2] These solvents solvate the metal cation of the phenoxide, leaving the oxygen atom more exposed and nucleophilic.

  • Protic solvents , on the other hand, can hydrogen bond with the oxygen of the phenoxide, shielding it and making the carbon atoms of the ring more accessible for C-alkylation.[2]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete deprotonation of 3-hydroxybenzaldehyde: Ensure a sufficiently strong base and adequate reaction time for the formation of the phenoxide.

  • Competing elimination reaction: High reaction temperatures can favor the E2 elimination of 1-bromobutane to form butene.[1]

  • Loss of volatile reactants: 1-bromobutane is volatile, and inadequate refluxing can lead to its loss from the reaction mixture.

  • Suboptimal reaction temperature and time: The reaction may require optimization to find the ideal balance between reaction rate and byproduct formation.

Q4: What is the best method to purify crude this compound?

A4: A multi-step purification strategy is often necessary:

  • Aqueous workup: To remove the base and any water-soluble salts.

  • Bisulfite Extraction: This is a highly effective method for separating the desired aldehyde from non-aldehydic impurities.[4] The crude product is treated with an aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde. This adduct can then be separated in the aqueous phase, and the pure aldehyde can be regenerated by treatment with an acid or base.

  • Column Chromatography: If C-alkylated isomers are present, silica gel column chromatography is typically required for their separation from the desired O-alkylated product.

  • Vacuum Distillation: For removing any high-boiling impurities.

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and analysis of this compound.

A. Unexpected Peaks in GC-MS/HPLC Analysis
Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Peak with m/z 122 Unreacted 3-hydroxybenzaldehyde* Confirm Identity: Compare the retention time and mass spectrum with an authentic sample of 3-hydroxybenzaldehyde. The molecular ion peak will be at m/z 122. * Optimize Reaction: Increase the equivalents of 1-bromobutane and/or the reaction time to drive the reaction to completion.
Peak(s) with m/z 178 (isomeric to product) C-alkylated byproducts (2-butyl-3-hydroxybenzaldehyde, 4-butyl-3-hydroxybenzaldehyde)* Confirm Identity: These isomers will have the same molecular weight as the product but different retention times. Their mass spectra may show a prominent peak at m/z 122 due to loss of the butyl group. * Modify Reaction Conditions: Switch to a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[2] * Purification: Separate the isomers using silica gel column chromatography.
Low boiling point impurity Butene (from E2 elimination of 1-bromobutane)* Analysis: This is a gas and may not be observed in the final product analysis unless headspace GC-MS is used. Indirect evidence is a low yield of the desired product. * Optimize Reaction: Lower the reaction temperature to disfavor the elimination reaction.[1]
Peak corresponding to dibutyl ether Self-condensation of 1-bromobutane* Confirm Identity: Compare the retention time and mass spectrum with an authentic sample of dibutyl ether. * Optimize Reaction: Ensure slow, controlled addition of 1-bromobutane to the reaction mixture.
B. Low Yield or Purity
Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low overall yield Incomplete reaction, significant byproduct formation, or product loss during workup.* Monitor Reaction: Use TLC or GC-MS to monitor the consumption of starting materials and the formation of the product. * Optimize Conditions: Systematically vary the base, solvent, temperature, and reaction time to find the optimal conditions. * Refine Workup: Ensure efficient extraction and minimize transfers to reduce mechanical losses. Consider a bisulfite extraction for cleaner separation.[4]
Product is an oil instead of a crystalline solid Presence of impurities* Analyze Purity: Use GC-MS or NMR to identify the impurities. * Purify: Employ column chromatography or bisulfite extraction to remove impurities that may be inhibiting crystallization.
Reaction mixture turns dark Decomposition of starting materials or product* Lower Temperature: High temperatures can lead to degradation. * Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

IV. Experimental Protocols & Data

A. Synthesis of this compound (Adapted Protocol)

This protocol is adapted from established procedures for the synthesis of 3-alkoxybenzaldehydes.[5]

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI) (catalytic amount)

  • Absolute Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-hydroxybenzaldehyde (e.g., 4 mmol) in absolute ethanol (e.g., 20 mL).

  • Add anhydrous potassium carbonate (e.g., 7.5 mmol) and a catalytic amount of potassium iodide to the solution.

  • Add 1-bromobutane (e.g., 6 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 20 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add deionized water. An oily layer of crude this compound should form.

  • Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the desired product from any C-alkylated byproducts.

B. Predicted Analytical Data

1H NMR (400 MHz, CDCl3) - Predicted Chemical Shifts:

  • δ 9.97 (s, 1H, -CHO)

  • δ 7.45-7.55 (m, 2H, Ar-H)

  • δ 7.35-7.45 (m, 1H, Ar-H)

  • δ 7.15-7.25 (m, 1H, Ar-H)

  • δ 4.03 (t, 2H, -OCH2-)

  • δ 1.75-1.85 (m, 2H, -OCH2CH2-)

  • δ 1.45-1.55 (m, 2H, -CH2CH3)

  • δ 0.98 (t, 3H, -CH3)

13C NMR (100 MHz, CDCl3) - Predicted Chemical Shifts:

  • δ 192.5 (C=O)

  • δ 160.0 (C-O)

  • δ 138.0 (Ar-C)

  • δ 130.0 (Ar-CH)

  • δ 124.0 (Ar-CH)

  • δ 122.0 (Ar-CH)

  • δ 114.0 (Ar-CH)

  • δ 68.0 (-OCH2-)

  • δ 31.0 (-OCH2CH2-)

  • δ 19.0 (-CH2CH3)

  • δ 13.8 (-CH3)

GC-MS (EI) - Predicted Fragmentation Pattern:

  • m/z 178 (M+): Molecular ion peak.

  • m/z 121: Loss of the butoxy radical (•OC₄H₉).

  • m/z 93: Loss of CO from the m/z 121 fragment.

  • m/z 57: Butyl cation (C₄H₉⁺).

V. Visualizations

A. Reaction Scheme and Byproduct Formation

Williamson_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products & Byproducts 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde This compound This compound 3-Hydroxybenzaldehyde->this compound O-Alkylation (Desired) C-Alkylated Byproducts C-Alkylated Byproducts 3-Hydroxybenzaldehyde->C-Alkylated Byproducts C-Alkylation (Side Reaction) 1-Bromobutane 1-Bromobutane 1-Bromobutane->this compound Butene Butene 1-Bromobutane->Butene E2 Elimination (Side Reaction) Base (K2CO3) Base (K2CO3) Solvent (Ethanol/DMF) Solvent (Ethanol/DMF)

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

B. Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_reaction Analyze Crude Product (GC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts High Byproduct Levels? incomplete->byproducts No optimize_time Increase Reaction Time or Temperature incomplete->optimize_time Yes optimize_conditions Optimize Conditions (Solvent, Temp, Base) byproducts->optimize_conditions Yes check_workup Review Workup Procedure byproducts->check_workup No success Yield Improved optimize_time->success optimize_conditions->success purify Implement Advanced Purification (e.g., Bisulfite) check_workup->purify purify->success

Caption: Systematic workflow for troubleshooting low yields in this compound synthesis.

VI. References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. --INVALID-LINK--

  • ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. --INVALID-LINK--

  • Alkene Formation: Dehydrohalogenation of 1- and 2-bromobutane and dehydration of 1- and 2-butanol. (n.d.). University of Missouri–St. Louis.

  • Vedantu. (n.d.). 1-Bromobutane on reaction with alcoholic KOH gives A class 12 chemistry CBSE. --INVALID-LINK--

  • Quora. (2017, August 11). What is the mechanism of a conversion of 1 bromobutane to 1-butene heated with KOH in ethanol?--INVALID-LINK--

  • University of Illinois Urbana-Champaign. (n.d.). CHEM 330 Topics Discussed on Oct 2.

  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.

  • ResearchGate. (2019, December 30). What is the equation to explain how one possible organic side product is formed in the synthesis of 1-bromobutane?--INVALID-LINK--

  • Jasin, N., Tay, M. G., & Hashim, H. F. (2017). Synthesis, Modification, Characterization and Biological Activity of 3-Hydroxybenzaldehydesalicylhydrazide. Malaysian Journal of Analytical Sciences, 21(5), 1195-1202.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. --INVALID-LINK--

  • Quora. (2017, January 5). How to convert 1-bromobutane to butane. --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. --INVALID-LINK--

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. --INVALID-LINK--

  • Clutch Prep. (n.d.). Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. --INVALID-LINK--

  • Whitman College. (n.d.). GCMS Section 6.11.4. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Seebach, D.--INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. --INVALID-LINK--

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. --INVALID-LINK--

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. --INVALID-LINK--

  • ACS Publications. (2025, December 9). Some Items of Interest to Process R&D Chemists and Engineers. --INVALID-LINK--

  • Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. (n.d.). osti.gov. --INVALID-LINK--

  • Google Patents. (n.d.). FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes. --INVALID-LINK--

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. --INVALID-LINK--

  • PubMed Central (PMC). (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. --INVALID-LINK--

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. --INVALID-LINK--

  • PubMed Central (PMC). (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. --INVALID-LINK--

  • PubChem. (n.d.). 4-Butoxybenzaldehyde. --INVALID-LINK--

  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. --INVALID-LINK--

  • Google Patents. (n.d.). CA2651559C - Method for purifying alkyl aromatic compounds. --INVALID-LINK--

References

Technical Support Center: Scaling Up 3-Butoxybenzaldehyde Synthesis for Pilot Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Butoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot production. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful, scalable, and robust manufacturing process.

The primary industrial route to this compound is the Williamson ether synthesis, a classic and reliable method involving the reaction of a phenoxide with an alkyl halide.[1][2] While straightforward in principle, scaling this reaction presents unique challenges, including reaction kinetics, heat management, byproduct formation, and purification efficiency.[3][4] This guide is structured to address these challenges head-on, providing both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs): Synthesis & Optimization
Q1: What is the most common synthetic route for this compound, and why is it preferred for scaling up?

A1: The most common and scalable route is the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and a butyl-halide, typically 1-bromobutane.[5][6] This reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating 3-hydroxybenzaldehyde with a base, acts as a nucleophile and attacks the primary alkyl halide.[5]

This method is preferred for pilot production due to:

  • High Atom Economy: The reaction is fundamentally an addition, minimizing waste.

  • Readily Available Starting Materials: 3-hydroxybenzaldehyde and 1-bromobutane are common industrial chemicals.

  • Robust and Well-Understood Mechanism: The SN2 pathway is predictable, and its kinetics are well-documented, which aids in process control.[7]

  • Adaptability: The reaction conditions can be modified, for instance, by using Phase-Transfer Catalysis (PTC) to enhance rates and yields, which is highly advantageous on a larger scale.[8][9]

Q2: Which base is optimal for deprotonating 3-hydroxybenzaldehyde at the pilot scale?

A2: While strong bases like sodium hydride (NaH) can be used in the lab, they are often avoided in pilot plants due to safety concerns (flammable hydrogen gas byproduct) and handling difficulties.[7] For pilot-scale production, weaker inorganic bases are preferred.

  • Potassium Carbonate (K₂CO₃): This is a common, cost-effective, and safe choice. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions. It is typically used in a polar aprotic solvent like DMF or acetone.[6][10]

  • Sodium Hydroxide (NaOH): When used in a biphasic system with a Phase-Transfer Catalyst (PTC), concentrated aqueous NaOH is highly effective.[8] This approach avoids the need for expensive anhydrous solvents and simplifies workup.

Q3: What is Phase-Transfer Catalysis (PTC) and how does it benefit the scale-up of this synthesis?

A3: Phase-Transfer Catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[9][11] In this synthesis, the phenoxide ion is generated in the aqueous phase (using NaOH), while the 1-bromobutane is in an organic solvent (like toluene). A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide from the aqueous phase to the organic phase, where it can react with the alkyl halide.[8][11]

Benefits for Pilot Production:

  • Milder Reaction Conditions: Reactions can often be run at lower temperatures, reducing energy costs and minimizing thermal degradation or side reactions.[8][12]

  • Elimination of Anhydrous Solvents: The ability to use aqueous base solutions avoids the cost and handling requirements of anhydrous solvents.[9]

  • Increased Reaction Rates & Yields: By overcoming the phase barrier, the reaction proceeds much faster and often with higher selectivity, leading to greater throughput and purity.[8][11]

  • Simplified Workup: After the reaction, the catalyst often remains in the aqueous phase, simplifying product isolation from the organic layer.

Troubleshooting Guide: From Bench to Pilot

Scaling up a synthesis often reveals issues that were not apparent at the lab scale. This guide addresses common problems encountered during the pilot production of this compound.

Problem 1: Low or Stalled Reaction Conversion
  • Potential Causes:

    • Inefficient Deprotonation: The base may be too weak, or an insufficient amount was used, leaving unreacted 3-hydroxybenzaldehyde.

    • Poor Mass Transfer (in PTC systems): Inadequate mixing in a biphasic system prevents the PTC from efficiently transporting the phenoxide. The stirrer speed and design are critical at scale.

    • Wet Reagents/Solvents: Water can compete with the phenoxide as a nucleophile, leading to the formation of butanol, and can also affect the efficacy of bases like K₂CO₃.

    • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will lead to slow kinetics.[3]

  • Solutions & Proactive Measures:

    • Ensure Stoichiometry: Use a slight excess (1.5-2.0 equivalents) of the base (e.g., K₂CO₃) to drive the deprotonation to completion.[13]

    • Optimize Agitation: For PTC systems, determine the minimum agitation speed required for good phase mixing. Baffled reactors are recommended for pilot scale to prevent vortexing and ensure good dispersion.

    • Use Dry Solvents: If using a conventional method (K₂CO₃/DMF), ensure the solvent is anhydrous.

    • Monitor by TLC/GC: Track the disappearance of 3-hydroxybenzaldehyde. If the reaction stalls, a small addition of the limiting reagent may be necessary.[13]

Problem 2: Significant Formation of Side Products
  • Potential Causes:

    • Elimination (E2) Reaction: The butoxide ion (formed if the phenoxide acts as a base) can promote the elimination of HBr from 1-bromobutane to form 1-butene gas. This is favored by high temperatures and sterically hindered bases.[3][5]

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). C-alkylation is more likely with certain solvents and counter-ions.[3]

    • Dialkylation of Impurities: If the starting 3-hydroxybenzaldehyde contains dihydroxybenzene impurities, these can be dialkylated, complicating purification.

  • Solutions & Proactive Measures:

    • Control Temperature: Maintain the reaction temperature at the lowest effective point (e.g., 35-70°C, depending on the system) to disfavor the E2 elimination pathway.[8]

    • Choice of Alkyl Halide: Use 1-bromobutane or 1-iodobutane. Primary halides are much less prone to elimination than secondary or tertiary halides.[5]

    • Promote O-Alkylation: Using polar aprotic solvents like DMF or employing a PTC system generally favors the desired O-alkylation over C-alkylation.[13]

    • Quality Control of Starting Materials: Ensure the purity of the 3-hydroxybenzaldehyde starting material to avoid downstream purification issues.

Problem 3: Difficulties in Product Purification
  • Potential Causes:

    • Emulsion Formation (in PTC systems): Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions during workup, making phase separation difficult.[8]

    • Close Boiling Points: Unreacted 1-bromobutane or certain byproducts may have boiling points close to the product, making separation by distillation challenging.

    • Product Decomposition: Aldehydes can be sensitive to the acidic nature of silica gel during column chromatography, leading to streaking or decomposition.[14]

  • Solutions & Proactive Measures:

    • Breaking Emulsions: Add brine (saturated NaCl solution) during the aqueous wash to increase the ionic strength of the aqueous phase, which helps to break emulsions.

    • Efficient Workup: Wash the organic layer thoroughly to remove the base, PTC, and any salts. A wash with a dilute acid can help neutralize any remaining base.

    • Prefer Vacuum Distillation: For pilot-scale purification, vacuum distillation is the most efficient method for high-boiling liquids like this compound.[15] It allows for distillation at lower temperatures, preventing thermal degradation.

    • Chromatography Optimization: If chromatography is necessary, consider deactivating the silica gel by adding 1-2% triethylamine to the eluent to prevent aldehyde decomposition.[14]

Experimental Protocols
Protocol 1: Pilot-Scale Synthesis via Phase-Transfer Catalysis

This protocol is designed for a 50 L reactor and emphasizes safety and efficiency.

  • Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
    3-Hydroxybenzaldehyde 122.12 5.00 kg 40.94 1.0
    1-Bromobutane 137.02 6.73 kg (4.9 L) 49.12 1.2
    Sodium Hydroxide (50% aq. soln.) 40.00 4.91 kg (3.2 L) 61.41 1.5
    Tetrabutylammonium Bromide (TBAB) 322.37 0.66 kg 2.05 0.05
    Toluene - 25 L - -

    | Deionized Water | - | 15 L | - | - |

  • Procedure:

    • Reactor Setup: Charge the 50 L glass-lined reactor with 3-Hydroxybenzaldehyde (5.00 kg), Toluene (25 L), Tetrabutylammonium Bromide (0.66 kg), and the 50% aqueous solution of Sodium Hydroxide (4.91 kg).

    • Initial Mixing: Begin vigorous stirring. The mixture will be a two-phase system.

    • Reagent Addition: Gently heat the mixture to 35-40°C. Add 1-bromobutane (6.73 kg) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 45°C. The reaction is exothermic.

    • Reaction: After the addition is complete, maintain the reaction at 40°C with vigorous stirring for 4-6 hours.

    • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing via TLC or GC until the starting material is consumed.

    • Work-up & Phase Separation: Cool the reactor to room temperature and stop stirring. Allow the layers to separate. Drain the lower aqueous layer.

    • Washing: Add deionized water (15 L) to the reactor and stir for 15 minutes. Stop stirring, allow the layers to separate, and drain the aqueous layer. Repeat the wash.

    • Solvent Removal: Concentrate the organic layer under reduced pressure (rotary evaporator for lab scale, reactor vacuum for pilot) to remove the toluene.

    • Purification: The resulting crude oil is purified by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation
  • Objective: To separate pure this compound from non-volatile impurities and residual high-boiling solvents.[15]

  • Apparatus: A distillation setup suitable for vacuum, including a heating mantle, stir bar, short-path distillation head, condenser, and receiving flasks. A calibrated vacuum gauge is essential.

  • Procedure:

    • Setup: Assemble the clean, dry distillation apparatus. Charge the crude this compound to the distillation flask.

    • Evacuation: Slowly apply vacuum to the system.

    • Heating: Once the target vacuum is stable (e.g., 10 mmHg), begin heating the flask with stirring.

    • Fraction Collection:

      • Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents or impurities.

      • Main Fraction: Collect the product fraction at a stable temperature and pressure. The boiling point of the 4-isomer is 148-149°C at 10 mmHg, and the 3-isomer is expected to be similar.[15]

      • Residue: Stop the distillation before the flask goes to dryness to avoid charring of non-volatile residue.

    • Shutdown: Allow the system to cool completely under vacuum before slowly venting to atmospheric pressure.

Visualizations & Data

Workflow for Pilot-Scale Synthesis

G cluster_prep 1. Reactor Charging cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A 3-Hydroxybenzaldehyde Toluene TBAB (PTC) B 50% aq. NaOH C Add 1-Bromobutane (Exotherm Control) B->C D Stir at 40°C, 4-6h (Monitor by GC/TLC) C->D E Phase Separation (Remove Aqueous Layer) D->E F Aqueous Washes E->F G Solvent Removal (Vacuum) F->G H Crude Product G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Pilot-scale synthesis workflow for this compound.

Troubleshooting Decision Tree

G Start Problem Detected (e.g., Low Yield) Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproducts Present? Incomplete->Byproducts No Cause1 Check Base Stoichiometry & Agitation Speed Incomplete->Cause1 Yes Cause4 Lower Reaction Temp to Disfavor E2 Byproducts->Cause4 Yes Solution Implement Corrective Action & Re-run Byproducts->Solution No (Purification Issue) Cause2 Check for Water in Solvents/Reagents Cause1->Cause2 Cause3 Increase Reaction Time or Temperature Slightly Cause2->Cause3 Cause3->Solution Cause5 Confirm Purity of Starting Materials Cause4->Cause5 Cause6 Optimize Solvent (e.g., use PTC) Cause5->Cause6 Cause6->Solution

Caption: Decision tree for troubleshooting common synthesis issues.

Analytical Characterization

Purity and identity should be confirmed using standard analytical techniques.[16][17][18]

TechniquePurposeExpected Results for this compound
GC/HPLC Purity assessment, detection of impuritiesA single major peak (>98% area); absence of 3-hydroxybenzaldehyde.[16]
¹H NMR Structural confirmationSignals corresponding to aldehyde proton (~9.9 ppm), aromatic protons (multiplets, ~7.0-7.5 ppm), -OCH₂- protons (triplet, ~4.0 ppm), and butyl chain protons.
IR Spectroscopy Functional group identificationStrong C=O stretch (~1700 cm⁻¹), aldehyde C-H stretch (~2720, 2820 cm⁻¹), and C-O-C ether stretch (~1250 cm⁻¹).
Mass Spec. Molecular weight confirmationMolecular ion peak [M]⁺ at m/z = 178.23.
Safety Precautions

All operations must be conducted in a well-ventilated area, adhering to standard industrial safety practices.[19][20][21]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

  • Reagent Handling:

    • 1-Bromobutane: Is a flammable liquid and an irritant. Handle in a fume hood and keep away from ignition sources.[19]

    • Sodium Hydroxide (50%): Is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.

    • Toluene: Is a flammable liquid with potential health hazards. Ensure adequate ventilation.

  • Reaction Hazards: The initial addition of 1-bromobutane is exothermic. Ensure the reactor's cooling system is operational and monitor the internal temperature closely to prevent a runaway reaction.

  • Disposal: Dispose of all chemical waste in accordance with local and federal regulations.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 3-Butoxybenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Positional isomers, such as 2-, 3-, and 4-butoxybenzaldehyde, present a unique analytical challenge due to their identical molecular weight and elemental composition. This guide provides an in-depth spectroscopic comparison of 3-butoxybenzaldehyde and its ortho- and para-isomers, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to delineate their structural nuances. By understanding the principles behind the observed spectral differences, scientists can confidently differentiate these closely related molecules.

The Importance of Isomer Differentiation

The position of the butoxy group on the benzaldehyde ring significantly influences the molecule's electronic environment and, consequently, its interaction with biological targets and its physicochemical properties. Misidentification can lead to erroneous structure-activity relationship (SAR) studies and compromised results in drug discovery pipelines. Spectroscopic techniques provide a definitive and non-destructive means of confirming the specific isomer synthesized.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR is a powerful first-line technique for distinguishing positional isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are particularly informative.

Comparative ¹H NMR Data
Proton Assignment 2-Butoxybenzaldehyde (ortho) This compound (meta) 4-Butoxybenzaldehyde (para)
Aldehyde (-CHO)~10.4 ppm (s)~9.9 ppm (s)9.86 ppm (s)[1]
Aromatic (ortho to -CHO)-~7.5-7.6 ppm (m)7.81 ppm (d, J=8.8 Hz)[1]
Aromatic (meta to -CHO)~7.0-7.6 ppm (m)~7.2-7.4 ppm (m)-
Aromatic (para to -CHO)~7.0-7.6 ppm (m)~7.5-7.6 ppm (m)-
Aromatic (ortho to -OBu)~7.0-7.6 ppm (m)~7.2-7.4 ppm (m)6.97 ppm (d, J=8.6 Hz)[1]
Butoxy (-OCH₂-)~4.1 ppm (t)~4.0 ppm (t)4.02 ppm (t, J=6.3 Hz)[1]
Butoxy (-CH₂CH₂CH₂-)~1.8 ppm (m)~1.8 ppm (m)1.78 ppm (m)[1]
Butoxy (-CH₂CH₃)~1.5 ppm (m)~1.5 ppm (m)1.49 ppm (m)[1]
Butoxy (-CH₃)~1.0 ppm (t)~1.0 ppm (t)0.98 ppm (t, J=7.3 Hz)[1]

Note: Data for 2- and this compound are estimated based on typical substituent effects and data for related compounds due to limited availability of complete experimental spectra in the searched literature. Data for 4-butoxybenzaldehyde is from experimental sources.

Analysis and Interpretation

The position of the electron-donating butoxy group (-OBu) and the electron-withdrawing aldehyde group (-CHO) dictates the shielding and deshielding of the aromatic protons.

  • 4-Butoxybenzaldehyde (para): This isomer presents the most straightforward spectrum. The protons ortho to the aldehyde group are deshielded and appear furthest downfield, while the protons ortho to the butoxy group are shielded and appear upfield. This results in a characteristic pair of doublets.

  • This compound (meta): The aromatic region will be more complex. The protons will experience varying degrees of influence from both substituents, leading to a series of multiplets. The aldehyde proton is expected to be slightly less deshielded than in the ortho-isomer but more so than in the para-isomer.

  • 2-Butoxybenzaldehyde (ortho): The proximity of the bulky butoxy group to the aldehyde function can cause steric hindrance, potentially influencing the conformation of the aldehyde group and affecting the chemical shift of the aldehyde proton, which is expected to be the most deshielded of the three isomers. The aromatic protons will exhibit a complex multiplet pattern.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the butoxybenzaldehyde isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Carbon Framework View

Carbon NMR provides complementary information, with the chemical shifts of the carbonyl carbon and the aromatic carbons being particularly diagnostic.

Comparative ¹³C NMR Data
Carbon Assignment 2-Butoxybenzaldehyde (ortho) This compound (meta) 4-Butoxybenzaldehyde (para)
Aldehyde (C=O)~190 ppm~192 ppm190.7 ppm[1]
Aromatic (C-CHO)~125 ppm~137 ppm129.8 ppm[1]
Aromatic (C-OBu)~160 ppm~159 ppm164.2 ppm[1]
Aromatic (CH)~112-136 ppm~114-130 ppm114.7, 131.9 ppm[1]
Butoxy (-OCH₂)~69 ppm~68 ppm68.1 ppm[1]
Butoxy (-CH₂CH₂CH₂-)~31 ppm~31 ppm31.0 ppm[1]
Butoxy (-CH₂CH₃)~19 ppm~19 ppm19.1 ppm[1]
Butoxy (-CH₃)~14 ppm~14 ppm13.7 ppm[1]

Note: Data for 2- and this compound are estimated based on substituent additivity rules and data for related compounds. Data for 4-butoxybenzaldehyde is from experimental sources.

Analysis and Interpretation

The electronic effects of the substituents also govern the ¹³C chemical shifts.

  • The carbonyl carbon (C=O) chemical shift is sensitive to the electronic nature of the aromatic ring. Electron-donating groups generally shield this carbon, while electron-withdrawing groups deshield it. The position of the butoxy group will modulate this effect.

  • The ipso-carbons (C-CHO and C-OBu) show significant shifts depending on the substituent. The carbon attached to the electronegative oxygen of the butoxy group will be deshielded.

  • The number of distinct signals in the aromatic region can also be a clue. The para-isomer, due to its symmetry, will show fewer aromatic carbon signals than the less symmetrical ortho- and meta-isomers.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Assign the peaks based on their chemical shifts and, if available, by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups present, especially the carbonyl (C=O) stretch of the aldehyde.

Comparative IR Data
Vibrational Mode 2-Butoxybenzaldehyde (ortho) This compound (meta) 4-Butoxybenzaldehyde (para)
C=O Stretch (Aldehyde) ~1685-1695 cm⁻¹~1690-1700 cm⁻¹~1680-1690 cm⁻¹
C-O-C Stretch (Ether) ~1240-1260 cm⁻¹ (asymmetric)~1240-1260 cm⁻¹ (asymmetric)~1250-1260 cm⁻¹ (asymmetric)
~1020-1040 cm⁻¹ (symmetric)~1020-1040 cm⁻¹ (symmetric)~1020-1040 cm⁻¹ (symmetric)
Aromatic C-H Bending Characteristic patterns for ortho-substitutionCharacteristic patterns for meta-substitutionCharacteristic pattern for para-substitution

Note: The wavenumbers are approximate and can vary based on the sample preparation method (e.g., neat, KBr pellet, or solution).

Analysis and Interpretation

The position of the butoxy group influences the electronic properties of the carbonyl group, which in turn affects its stretching frequency.

  • The electron-donating butoxy group can decrease the double bond character of the C=O group through resonance, leading to a lower stretching frequency (a shift to a lower wavenumber). This effect is most pronounced in the para-isomer where the resonance effect is maximized.

  • In the meta-isomer , the resonance effect of the butoxy group on the carbonyl is negligible, so the C=O stretching frequency is expected to be higher than in the para-isomer.

  • For the ortho-isomer , both electronic and steric effects are at play, which can lead to a C=O frequency that is intermediate or slightly different from the meta-isomer.

  • The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can also provide clues about the substitution pattern on the benzene ring.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrument Setup: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction.

  • Analysis: Identify the characteristic absorption bands and compare their positions to known values for different functional groups and substitution patterns.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through analysis of the fragmentation patterns, offers further structural information that can help distinguish between isomers.

Comparative Mass Spectrometry Data

All three isomers will have the same molecular ion peak ([M]⁺) at m/z = 178. The differentiation lies in the relative abundances of the fragment ions.

Key Fragment Ion (m/z) Proposed Structure Significance in Isomer Differentiation
177[M-H]⁺Common for aldehydes.
149[M-CHO]⁺Loss of the formyl radical.
121[M-C₄H₉]⁺ or [M-C₄H₈-H]⁺Loss of the butyl group or butene and a hydrogen. A major peak in many alkoxy aromatics.
93[C₆H₅O]⁺From cleavage of the butyl group.
77[C₆H₅]⁺Phenyl cation.
57[C₄H₉]⁺Butyl cation.
Analysis and Interpretation

While the major fragments may be similar, the relative intensities can differ due to the stability of the resulting ions and radicals, which is influenced by the substituent position.

  • Ortho-effects: In 2-butoxybenzaldehyde, interactions between the adjacent butoxy and aldehyde groups can lead to unique fragmentation pathways, a phenomenon known as the "ortho-effect". This can result in characteristic fragment ions that are less abundant or absent in the meta and para isomers.

  • Fragmentation of the Butyl Chain: All isomers will show fragmentation of the butoxy group, leading to the loss of butene (m/z 56) via a McLafferty-type rearrangement to give a phenol-like fragment ion, or loss of a butyl radical (m/z 57).

  • The relative abundance of the [M-H]⁺ and [M-CHO]⁺ ions can also vary between the isomers.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or direct infusion.

  • Ionization: Use Electron Ionization (EI) to generate fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to known fragmentation mechanisms of aromatic aldehydes and ethers.

Visualizing the Structures and Workflow

Molecular Structures

G cluster_isomers Butoxybenzaldehyde Isomers node_2 2-Butoxybenzaldehyde node_3 This compound node_4 4-Butoxybenzaldehyde

Caption: The three positional isomers of butoxybenzaldehyde.

General Analytical Workflow

G Sample Butoxybenzaldehyde Isomer HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation HNMR->Structure CNMR->Structure IR->Structure MS->Structure

Caption: A typical spectroscopic workflow for isomer identification.

Conclusion

The differentiation of this compound from its ortho- and para-isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR provides the most direct and often conclusive evidence through the distinct patterns of the aromatic protons. ¹³C NMR complements this by confirming the carbon framework and symmetry. IR spectroscopy offers a quick check for the carbonyl environment, while mass spectrometry provides the molecular weight and can reveal subtle differences in fragmentation. By applying these techniques systematically and understanding the underlying principles of substituent effects, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible scientific research.

References

A Senior Application Scientist's Guide to the Synthesis of Alkoxybenzaldehydes: A Comparative Analysis of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

Alkoxybenzaldehydes are a cornerstone of the chemical industry, serving as pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and advanced materials. The efficiency of their synthesis is a critical factor, directly impacting the economic and environmental viability of these high-value products. This guide provides a comprehensive comparison of the most prevalent synthetic routes to alkoxybenzaldehydes, offering a deep dive into the mechanistic rationale behind each method, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the laboratory and at scale.

Executive Summary of Synthetic Strategies

The synthesis of alkoxybenzaldehydes can be broadly approached through two primary strategies:

  • Direct Formylation of Alkoxybenzenes: This approach involves the introduction of a formyl group directly onto an existing alkoxy-substituted aromatic ring. Key examples include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

  • Two-Step Synthesis via Etherification or Oxidation: These methods involve either the formation of the ether linkage as a key step, followed by formylation, or the oxidation of a pre-existing benzylic alcohol to the corresponding aldehyde.

The choice of a specific route is dictated by a multitude of factors, including the nature of the substituents on the aromatic ring, the desired regioselectivity, scalability, and the availability and cost of starting materials.

Comparative Analysis of Synthetic Methodologies

A critical evaluation of the various synthetic routes reveals a trade-off between yield, reaction conditions, and substrate scope. The following table provides a comparative overview of the most common methods for the synthesis of para-alkoxybenzaldehydes.

Synthetic RouteStarting MaterialKey Reagents & ConditionsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Vilsmeier-Haack Reaction AlkoxybenzenePOCl₃, DMFGood to Excellent1-6 hoursHigh yields, reliable for electron-rich aromatics.[1][2]Use of corrosive and hazardous reagents.[1]
Duff Reaction Alkoxybenzene (phenols)Hexamethylenetetramine, AcidGenerally Low to ModerateSeveral hoursOne-pot procedure.[3]Primarily favors ortho-formylation on phenols; lower yields for para-alkoxybenzaldehydes.[3]
Reimer-Tiemann Reaction PhenolChloroform, Strong BaseLow to ModerateSeveral hoursWell-established for ortho-hydroxybenzaldehydes.[4][5]Generally low yields for para-isomers, use of hazardous chloroform.[4]
Williamson Ether Synthesis & Formylation p-HydroxybenzaldehydeAlkyl halide, Base (e.g., K₂CO₃)High (for ether synthesis)12-24 hoursVersatile, high-yielding for a wide range of alkoxy groups.[6]Two-step process.
Oxidation of Alkoxybenzyl Alcohols 4-Alkoxybenzyl alcoholOxidizing agent (e.g., I₂/K₂CO₃ in water)High to Excellent< 1 hourHigh yields, mild conditions, often environmentally friendly.[7]Requires the synthesis of the starting alcohol.

In-Depth Analysis of Key Synthetic Routes

Vilsmeier-Haack Reaction: The Workhorse for Electron-Rich Aromatics

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, including alkoxybenzenes.[8] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[9]

Mechanism and Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating alkoxy group activates the aromatic ring, facilitating the attack of the Vilsmeier reagent, which is a relatively weak electrophile.[10] The reaction generally shows a high preference for para-substitution, especially with unhindered alkoxybenzenes.[2]

dot

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Alkoxybenzene Alkoxybenzene Alkoxybenzene->Intermediate Electrophilic Attack Aldehyde Alkoxybenzaldehyde Intermediate->Aldehyde Hydrolysis

Caption: The Vilsmeier-Haack reaction pathway.

Duff Reaction: A Classic Approach with Regioselectivity Challenges

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, typically on phenolic substrates.[3] While it offers a one-pot procedure, it is generally less efficient for the synthesis of para-alkoxybenzaldehydes compared to the Vilsmeier-Haack reaction.[3]

Mechanism and Rationale: The reaction proceeds through the formation of an iminium ion from hexamethylenetetramine, which then acts as the electrophile. For phenols, the reaction shows a strong preference for ortho-formylation, which is attributed to a directing effect of the hydroxyl group.[3] This makes it less ideal for the synthesis of para-substituted alkoxybenzaldehydes unless the ortho positions are blocked.

Reimer-Tiemann Reaction: Ortho-Formylation of Phenols

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[4][5] The reactive species is dichlorocarbene, which is generated in situ.[5]

Mechanism and Rationale: The phenoxide ion, being highly activated, attacks the electrophilic dichlorocarbene. The reaction predominantly yields the ortho-isomer due to the coordination of the phenoxide oxygen with the carbene. While effective for salicylaldehydes, its utility for producing para-alkoxybenzaldehydes from the corresponding phenols is limited by low yields and the formation of byproducts.[4]

Williamson Ether Synthesis Followed by Formylation: A Versatile Two-Step Approach

dot

Williamson_Formylation Start p-Hydroxybenzaldehyde Step1 Williamson Ether Synthesis (+ Alkyl Halide, Base) Start->Step1 Intermediate p-Alkoxybenzaldehyde Step1->Intermediate Step2 Formylation Reaction (e.g., Vilsmeier-Haack) Intermediate->Step2 Product Substituted Alkoxybenzaldehyde Step2->Product

Caption: Two-step synthesis of alkoxybenzaldehydes.

Oxidation of Alkoxybenzyl Alcohols: A High-Yielding and Green Alternative

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the preparation of alkoxybenzaldehydes, the corresponding 4-alkoxybenzyl alcohol can be oxidized using a variety of modern, mild, and selective oxidizing agents.

Mechanism and Rationale: This method avoids the use of harsh formylating agents and often proceeds with high yields and selectivity, minimizing the formation of over-oxidized carboxylic acid byproducts.[7] The development of catalytic and environmentally friendly oxidation systems has made this a particularly attractive route.[7]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of common alkoxybenzaldehydes.

Protocol 1: Synthesis of Veratraldehyde (3,4-Dimethoxybenzaldehyde) via Vilsmeier-Haack Reaction[1][11]

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane

  • Water

  • Sodium acetate

Procedure:

  • In a clean and dry reaction vessel, add 1,2-dichloroethane and phosphorus oxychloride with stirring.

  • Cool the mixture to below 15°C and slowly add N,N-dimethylformamide, ensuring the temperature is maintained at or below 18°C.

  • After the addition is complete, raise the temperature to 65°C ± 2°C and maintain for 5 hours.

  • Cool the reaction mixture to 45°C ± 2°C and add veratrole.

  • Slowly heat the mixture to reflux and continue the reaction for approximately 24 hours.

  • After completion, cool the mixture to 60°C and slowly transfer it into water.

  • Add 1,2-dichloroethane and stir for 1 hour.

  • Separate the organic layer and wash it with water until the pH is neutral (6.5-7).

  • The crude product can be purified by distillation to yield veratraldehyde. A yield of approximately 81% can be expected.[1]

Protocol 2: Synthesis of 4-Butoxybenzaldehyde via Williamson Ether Synthesis[6][12]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde and anhydrous potassium carbonate in anhydrous DMF.

  • Add 1-bromobutane to the mixture.

  • Heat the reaction mixture to 70°C and stir for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with excess water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic phases, wash several times with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure 4-butoxybenzaldehyde. A typical yield is around 95%.[6]

Protocol 3: Synthesis of Anisaldehyde (4-Methoxybenzaldehyde) via Oxidation of 4-Methoxybenzyl Alcohol[7]

Materials:

  • 4-Methoxybenzyl alcohol

  • Potassium carbonate (K₂CO₃)

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Water

Procedure:

  • In a two-necked round-bottom flask, dissolve 4-methoxybenzyl alcohol and potassium carbonate in water and stir at 90°C for 5 minutes.

  • Add an aqueous solution of potassium iodide and iodine successively.

  • Add powdered iodine portion-wise over five minutes.

  • Heat the mixture at 90°C with stirring for 20 minutes.

  • Cool the reaction mixture to room temperature and add a brine solution to separate the organic product layer.

  • Separate the organic layer and purify by fractional distillation to obtain anisaldehyde. A yield of up to 96% can be achieved.[7]

Conclusion and Future Outlook

Emerging trends in green chemistry are increasingly influencing the choice of synthetic routes. The oxidation of alkoxybenzyl alcohols using environmentally benign reagents and conditions represents a significant step forward in this regard.[7] Furthermore, the application of phase-transfer catalysis and microwave-assisted synthesis shows promise for improving reaction efficiency, reducing reaction times, and minimizing the use of volatile organic solvents.[11]

As the demand for structurally diverse and complex alkoxybenzaldehydes continues to grow, particularly in the pharmaceutical industry, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research. The principles and protocols outlined in this guide provide a solid foundation for navigating the existing landscape and for pioneering the next generation of synthetic strategies.

References

A Comparative Guide to Analytical Methods for Quantifying 3-Butoxybenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy.[1] 3-Butoxybenzaldehyde, a key building block in the synthesis of various organic molecules, is no exception. Ensuring its purity is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for quantifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also explore the utility of classical Titrimetric analysis as a complementary method.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind methodological choices. Every protocol described herein is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and trustworthiness.[2][3]

The Importance of Purity Analysis

Impurities in a starting material like this compound can arise from various sources, including residual starting materials, by-products of the synthesis, and degradation products.[4] These impurities can potentially be carried through subsequent reaction steps, leading to the formation of undesired side products in the final API. This can compromise the safety and efficacy of the drug product. Therefore, robust analytical methods are essential for the accurate quantification of purity and the identification of any potential impurities.[4]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of this compound and its potential impurities, the required level of sensitivity and accuracy, and the available instrumentation.[5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyTitrimetry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[5]Chemical reaction with a standard solution to determine the concentration of the aldehyde functional group.[7]
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[6]Requires volatile and thermally stable compounds.[6]Provides structural confirmation and can quantify without a specific reference standard for the analyte (qNMR).[5]Specific to the aldehyde functional group.[8]
Primary Application Quantification of the main component and non-volatile impurities.Analysis of volatile impurities and residual solvents.Structural elucidation and absolute quantification (qNMR).Assay of total aldehyde content.
Key Advantages Versatile with a wide range of detectors.[5]High resolution and sensitivity, especially with a Flame Ionization Detector (FID).[5]Provides unambiguous structural information.[5]Simple, cost-effective, and does not require sophisticated instrumentation.
Potential Limitations Can have longer run times compared to GC.[6]Not suitable for non-volatile or thermally unstable impurities.[6]Lower sensitivity compared to chromatographic methods.Lacks specificity if other carbonyl compounds are present.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity assessment of moderately polar compounds like this compound.[1] It excels at separating the main component from non-volatile, process-related impurities.

Causality Behind Experimental Choices

The choice of a C18 column is based on its hydrophobicity, which provides good retention and separation of aromatic aldehydes. The mobile phase, typically a mixture of acetonitrile and water, is selected to achieve optimal resolution and peak shape.[6] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[6] UV detection is suitable for this compound due to the presence of the chromophoric phenyl ring.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a final concentration of approximately 0.1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[9]

  • Data Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram.

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC) for Volatile Impurity Profiling

GC is an excellent technique for analyzing the purity of volatile compounds like this compound and for detecting volatile impurities, such as residual solvents from the synthesis.[6]

Causality Behind Experimental Choices

A non-polar or mid-polar capillary column is typically used for the separation of aromatic aldehydes. The choice of a Flame Ionization Detector (FID) is common due to its high sensitivity to organic compounds. The oven temperature program is designed to provide good separation of components with different boiling points.[6] For enhanced specificity and identification of unknown impurities, a Mass Spectrometry (MS) detector can be used.[10]

Experimental Protocol: GC Purity Determination

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Dichloromethane or ethyl acetate (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[6]

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C[6]

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)[6]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.[6]

    • Detector Temperature: 280 °C (FID)[6]

  • Data Analysis: Purity is determined by the area percent of the main peak. For MS detection, library matching can be used to identify impurities.

Workflow for GC Analysis

Caption: Workflow for GC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of the structure. Furthermore, quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard of the analyte.[11]

Causality Behind Experimental Choices

Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing. For qNMR, a certified internal standard with a known concentration and purity is added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[11]

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Internal standard (for qNMR, e.g., maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation:

    • For Structural Elucidation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of CDCl₃.[12]

    • For qNMR: Accurately weigh a known amount of the this compound sample and a known amount of a certified internal standard into an NMR tube. Add approximately 0.7 mL of CDCl₃.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • For qNMR, ensure a sufficient relaxation delay between scans to allow for complete relaxation of all relevant nuclei, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software.

    • For structural confirmation, assign the observed chemical shifts and coupling constants to the protons and carbons of this compound. The aldehyde proton typically appears in the 9-10 ppm region in the ¹H NMR spectrum.[13] The carbonyl carbon of the aldehyde resonates around 190-200 ppm in the ¹³C NMR spectrum.[14]

    • For qNMR, calculate the purity based on the ratio of the integrals of the analyte and the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[11]

Logical Relationship for qNMR Purity Calculation

qNMR_Logic Analyte_Integral Integral of Analyte Signal Purity Purity (%) Analyte_Integral->Purity Standard_Integral Integral of Standard Signal Standard_Integral->Purity Analyte_Protons Number of Analyte Protons Analyte_Protons->Purity Standard_Protons Number of Standard Protons Standard_Protons->Purity Analyte_MW Analyte Molecular Weight Analyte_MW->Purity Standard_MW Standard Molecular Weight Standard_MW->Purity Analyte_Mass Mass of Analyte Sample Analyte_Mass->Purity Standard_Mass Mass of Standard Standard_Mass->Purity

Caption: Key parameters for qNMR purity calculation.

Titrimetric Analysis: A Classical Approach

Titrimetry offers a simple and cost-effective method for determining the total aldehyde content.[7] The most common method involves the reaction of the aldehyde with hydroxylamine hydrochloride, which liberates hydrochloric acid. The liberated acid is then titrated with a standardized solution of sodium hydroxide.[15]

Causality Behind Experimental Choices

This method is based on the stoichiometric reaction between the carbonyl group of the aldehyde and hydroxylamine hydrochloride to form an oxime.[7] The choice of a suitable indicator, such as bromophenol blue, is crucial for accurately determining the endpoint of the titration. A blank titration is performed to account for any acidity in the reagents.[15]

Experimental Protocol: Titrimetric Assay

Reagents:

  • Hydroxylamine hydrochloride solution (e.g., 0.5 N in 60% ethanol)

  • Standardized 0.5 N sodium hydroxide solution

  • Bromophenol blue indicator solution

  • This compound sample

Procedure:

  • Accurately weigh a suitable amount of the this compound sample into a flask.

  • Add a known volume of the hydroxylamine hydrochloride solution.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.

  • Add a few drops of bromophenol blue indicator.

  • Titrate the liberated hydrochloric acid with the standardized 0.5 N sodium hydroxide solution until the endpoint is reached (color change from yellow to blue-violet).

  • Perform a blank titration using the same volume of hydroxylamine hydrochloride solution without the sample.

  • Calculate the percentage of this compound based on the volume of sodium hydroxide consumed in the titration.

Conclusion and Recommendations

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended.

  • HPLC is the preferred method for routine quality control, providing robust quantification of the main component and separation of non-volatile impurities.[1]

  • GC is an invaluable complementary technique for the specific analysis of volatile impurities and residual solvents, which may not be detected by HPLC.[6]

  • NMR spectroscopy should be employed for definitive structural confirmation of the synthesized material and can be utilized as a primary method for purity determination via qNMR, especially when a certified reference standard of the analyte is not available.[5]

  • Titrimetry serves as a simple and rapid assay method for determining the total aldehyde content, offering a quick check of functional group integrity.[7]

By employing these orthogonal analytical techniques, researchers, scientists, and drug development professionals can ensure a thorough and reliable characterization of this compound purity, thereby upholding the quality and safety standards essential in the pharmaceutical industry.[2][3]

References

A Definitive Guide to the Structural Validation of 3-Butoxybenzaldehyde Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible results. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and compromised intellectual property. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line technique, complex molecules like 3-butoxybenzaldehyde, with its distinct aliphatic and aromatic regions, demand a more rigorous, multi-dimensional approach for complete validation.

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques to definitively validate the structure of this compound. We will move beyond a simple procedural list to explain the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments creates a self-validating system for structural elucidation.

The Limitations of 1D NMR for Substituted Aromatics

A standard 1D ¹H NMR spectrum of this compound would present significant challenges. The four protons of the butoxy chain might be resolved, but the four protons on the aromatic ring would likely appear as a series of complex, overlapping multiplets. While their chemical shifts would suggest an aromatic system, definitively assigning each proton and, crucially, confirming the meta (1,3) substitution pattern would be ambiguous. Similarly, the ¹³C NMR would show the correct number of carbons, but connecting them into a single, validated structure is impossible with 1D data alone.

The 2D NMR Toolkit: A Multi-faceted Approach to Validation

Two-dimensional NMR spectroscopy enhances spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are impossible to see in 1D spectra.[1][2][3] For this compound, we employ a suite of three core experiments.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH).[4][5] It is indispensable for tracing out connected proton networks, or "spin systems," such as the linear butoxy chain and the coupled protons on the aromatic ring.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[8][9][10] Each peak in an HSQC spectrum represents a specific C-H bond, providing an unambiguous link between the ¹H and ¹³C assignments.[1][11] Its high sensitivity makes it a cornerstone of structural analysis.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[12][13][14] This allows us to connect disparate spin systems and, critically, to probe the connectivity of quaternary (non-protonated) carbons, such as the carbonyl carbon and the two substituted aromatic carbons in our target molecule.[15][16]

Experimental Workflow and Rationale

The validation process follows a logical progression, with each step building upon the last to create a cohesive and cross-validated structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve ~10-20 mg in 0.6 mL CDCl3 OneD 1D Spectra (¹H, ¹³C, DEPT-135) Prep->OneD COSY 2D COSY OneD->COSY HSQC 2D HSQC COSY->HSQC Analysis1 Assign Spin Systems (Butoxy & Aromatic) COSY->Analysis1 HMBC 2D HMBC HSQC->HMBC Analysis2 Link ¹H to ¹³C (Direct Bonds) HSQC->Analysis2 Analysis3 Connect Fragments & Confirm Substitution HMBC->Analysis3 Final Final Structure Validation Analysis1->Final Analysis2->Final Analysis3->Final

Caption: Logical workflow for 2D NMR-based structure validation.

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation: Dissolve approximately 15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the solution is clear and free of particulate matter.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, which aids in the initial assignment of the butoxy chain.

  • 2D COSY Acquisition:

    • Rationale: To establish the proton connectivity within the butoxy chain (H-1' -> H-2' -> H-3' -> H-4') and the aromatic ring.

    • Key Parameters: Use a standard gradient-selected COSY (gs-COSY) pulse sequence. Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

  • 2D HSQC Acquisition:

    • Rationale: To correlate each proton with its directly attached carbon. This is the primary method for assigning the protonated carbons.

    • Key Parameters: Use a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹JCH coupling constant to an average value of 145 Hz, which is typical for sp² and sp³ C-H bonds.

  • 2D HMBC Acquisition:

    • Rationale: To identify long-range H-C connections, which are essential for linking the butoxy group and the aldehyde group to the correct positions on the aromatic ring.

    • Key Parameters: Use a gradient-selected HMBC pulse sequence. The long-range coupling constant (ⁿJCH) is critical. An optimization to 8 Hz is a robust starting point, as it effectively detects most two- and three-bond correlations.[14]

Data Interpretation: Assembling the Structural Puzzle

Let's walk through the interpretation of the expected 2D NMR data to validate the this compound structure. The following table summarizes the anticipated chemical shifts and key correlations.

Position Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H-¹³C)
AldehydeH-7~9.98 (s)--C-1, C-2, C-6
AldehydeC-7-~192.2--
RingC-1-~137.5--
RingH-2~7.51 (s)-H-4, H-6C-4, C-6, C-7
RingC-2-~123.5--
RingC-3-~160.0--
RingH-4~7.20 (d)-H-2, H-5C-2, C-5, C-6
RingC-4-~115.0--
RingH-5~7.45 (t)-H-4, H-6C-1, C-3, C-4
RingC-5-~130.0--
RingH-6~7.42 (d)-H-2, H-5C-1, C-2, C-4, C-7
RingC-6-~122.0--
ButoxyH-1'~4.05 (t)-H-2'C-3, C-2', C-3'
ButoxyC-1'-~68.2--
ButoxyH-2'~1.80 (m)-H-1', H-3'C-1', C-3', C-4'
ButoxyC-2'-~31.2--
ButoxyH-3'~1.52 (m)-H-2', H-4'C-1', C-2', C-4'
ButoxyC-3'-~19.3--
ButoxyH-4'~0.98 (t)-H-3'C-2', C-3'
ButoxyC-4'-~13.8--

Note: Chemical shifts are predictive and may vary slightly in an actual spectrum.

Analysis Workflow:
  • COSY Analysis: The COSY spectrum will clearly show a single, isolated spin system for the butoxy chain: a correlation from the triplet at ~4.05 ppm (H-1') to the multiplet at ~1.80 ppm (H-2'), from H-2' to the multiplet at ~1.52 ppm (H-3'), and from H-3' to the terminal methyl triplet at ~0.98 ppm (H-4'). It will also show correlations between the aromatic protons (H-4, H-5, H-6), confirming their adjacency.

  • HSQC Analysis: The HSQC spectrum acts as a bridge. It will show a cross-peak for every C-H pair listed in the table, for example, linking the ¹H signal at ~4.05 ppm to the ¹³C signal at ~68.2 ppm, definitively assigning these to H-1' and C-1' of the butoxy chain, respectively.

  • HMBC Analysis - The Definitive Proof: The HMBC spectrum provides the critical connections that finalize the structure. The following correlations are irrefutable proof of the meta substitution pattern:

    • Aldehyde Placement: The aldehyde proton (H-7, ~9.98 ppm) will show correlations to the quaternary carbon C-1 (~137.5 ppm) and the protonated carbons C-2 and C-6. This confirms the aldehyde group is directly attached to C-1.

    • Butoxy Group Placement: The methylene protons adjacent to the oxygen (H-1', ~4.05 ppm) will show a crucial three-bond correlation (³JCH) to the aromatic carbon C-3 (~160.0 ppm). This is the single most important correlation, as it unambiguously links the butoxy chain to the 3-position of the ring.

    • Cross-Validation: Other HMBC correlations will support the overall structure. For example, H-5 will show correlations to C-1 and C-3, bridging the two substitution sites.

G cluster_key Key HMBC Correlations H7 H-7 C1 C-1 H7->C1 ²JCH H1_prime H-1' C3 C-3 H1_prime->C3 ³JCH

Caption: Key HMBC correlations confirming the 3-position substitution.

Comparison with Isomeric Alternatives

The described dataset unequivocally rules out the ortho (2-) and para (4-) isomers.

  • 4-Butoxybenzaldehyde: This isomer would exhibit a much simpler aromatic region in the ¹H NMR, likely two distinct doublets due to the molecule's symmetry. The HMBC would show a correlation from H-1' of the butoxy chain to C-4 of the ring, not C-3.

  • 2-Butoxybenzaldehyde: This isomer would show a different set of J-couplings and splitting patterns in the aromatic region. Critically, the HMBC would show a correlation from H-1' to C-2, and the aldehyde proton (H-7) would show correlations to C-1 and C-6, not C-2.

Conclusion

The structural validation of a molecule like this compound is not achieved by a single experiment, but by the logical and synergistic interpretation of a suite of 2D NMR data. The COSY experiment maps the proton framework, the HSQC experiment links protons to their parent carbons, and the HMBC experiment connects the molecular fragments across multiple bonds. It is the specific long-range correlation from the butoxy H-1' protons to the aromatic C-3 carbon that provides the definitive, irrefutable evidence for the meta substitution pattern. This self-validating workflow ensures the highest degree of confidence in the molecular structure, a non-negotiable requirement for advanced scientific research and development.

References

A Strategic Guide to Alternatives for 3-Butoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate tapestry of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. 3-Butoxybenzaldehyde, with its versatile aldehyde functionality and the modulating influence of the meta-butoxy group, is a valuable reagent. However, considerations of availability, cost, or the need for fine-tuning electronic and steric properties often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of viable substitutes for this compound, grounded in the principles of physical organic chemistry and supported by established synthetic protocols. Our aim is to empower researchers, scientists, and drug development professionals to make informed decisions when designing and executing their synthetic strategies.

Understanding the Role of the Meta-Butoxy Group

The reactivity of the aldehyde in this compound is intrinsically linked to the electronic and steric effects of the butoxy substituent at the meta position. Unlike ortho and para substituents, a meta-alkoxy group cannot engage in direct resonance with the carbonyl group. Consequently, its electronic influence is primarily governed by its inductive effect.

  • Inductive Effect (-I): The oxygen atom of the butoxy group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect that slightly increases the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde. This can enhance its reactivity towards nucleophiles.

  • Steric Hindrance: The butoxy group, particularly being a four-carbon chain, exerts some steric bulk. However, in the meta position, this steric hindrance around the aldehyde functionality is minimal and generally does not significantly impede the approach of nucleophiles.

This unique combination of a mild activating inductive effect and low steric hindrance makes this compound a versatile reagent in a variety of transformations.

Strategic Selection of Alternative Reagents

The choice of an alternative to this compound can be broadly categorized into two main strategies: direct structural analogs with varying alkoxy groups, and reagents with different substituents at the meta position to achieve a desired electronic profile.

Direct Structural Analogs: Modulating Sterics and Lipophilicity

The most straightforward alternatives to this compound are other 3-alkoxybenzaldehydes. The primary differences between these analogs lie in the steric bulk and lipophilicity imparted by the alkyl chain of the alkoxy group.

ReagentStructureKey Considerations
3-MethoxybenzaldehydeMinimal steric hindrance, commercially available and often more cost-effective. A good starting point for initial synthetic explorations.
3-EthoxybenzaldehydeSlightly increased lipophilicity and steric bulk compared to the methoxy analog. May offer subtle differences in solubility and reactivity.
3-IsopropoxybenzaldehydeIncreased steric hindrance due to the branched alkyl group, which could influence stereoselectivity in certain reactions.
3-(Benzyloxy)benzaldehydeOffers a bulkier substituent and the potential for de-benzylation to reveal a hydroxyl group at a later synthetic stage.

Decision Workflow for Selecting a 3-Alkoxybenzaldehyde Alternative

G start Start: Need an alternative to this compound q1 Is cost a primary concern? start->q1 a1_yes 3-Methoxybenzaldehyde q1->a1_yes Yes q2 Is increased lipophilicity or slight steric modification desired? q1->q2 No end Proceed with synthesis a1_yes->end a2_yes 3-Ethoxybenzaldehyde or 3-Isopropoxybenzaldehyde q2->a2_yes Yes q3 Is a cleavable protecting group or significant steric bulk needed? q2->q3 No a2_yes->end q3->start No, re-evaluate needs a3_yes 3-(Benzyloxy)benzaldehyde q3->a3_yes Yes a3_yes->end

Caption: Decision tree for selecting a 3-alkoxybenzaldehyde alternative.

Alternatives with Modified Electronic Properties

For applications where the electronic nature of the aromatic ring is a critical parameter, benzaldehydes with different meta-substituents can be employed.

ReagentSubstituentElectronic EffectImpact on Reactivity
3-Methylbenzaldehyde-CH₃Electron-donating (inductive)Decreased electrophilicity of the carbonyl carbon, leading to slower reaction rates with nucleophiles.
3-Fluorobenzaldehyde-FElectron-withdrawing (inductive)Increased electrophilicity of the carbonyl carbon, enhancing reactivity towards nucleophiles.
3-Nitrobenzaldehyde-NO₂Strongly electron-withdrawing (inductive and resonance)Significantly increased electrophilicity, leading to much higher reactivity in nucleophilic additions.
3-Cyanobenzaldehyde-CNStrongly electron-withdrawing (inductive and resonance)Similar to the nitro analog, it strongly activates the aldehyde for nucleophilic attack.

Comparative Performance in Key Synthetic Transformations

While direct, side-by-side comparative data for this compound and its alternatives is scarce, we can infer performance based on established principles of organic chemistry and published data for related compounds.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These olefination reactions are fundamental for the synthesis of alkenes. The rate-determining step is the nucleophilic attack of the ylide on the aldehyde carbonyl.

  • Reactivity Trend: The reactivity of the benzaldehyde will generally follow the order: 3-nitrobenzaldehyde > 3-cyanobenzaldehyde > 3-fluorobenzaldehyde > 3-alkoxybenzaldehydes > 3-methylbenzaldehyde. Electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down.

  • Yields: While reaction rates differ, yields are often high across a range of substituted benzaldehydes, provided sufficient reaction time is allowed. The Horner-Wadsworth-Emmons reaction is often preferred for its generally higher E-selectivity and the ease of removal of the phosphate byproduct.[1][2]

Typical Wittig Reaction Yields for Substituted Benzaldehydes

Benzaldehyde DerivativeSubstituentProduct Yield (%)
4-Nitrobenzaldehyde-NO₂ (para)95
4-Chlorobenzaldehyde-Cl (para)88
Benzaldehyde-H85
4-Methoxybenzaldehyde-OCH₃ (para)75

Note: Data is illustrative and collated from various sources. Yields are highly dependent on specific reaction conditions.

Grignard and Organolithium Additions

The addition of organometallic reagents to aldehydes is a cornerstone for the formation of secondary alcohols. The reactivity follows a similar trend to the Wittig reaction, with more electrophilic aldehydes reacting more readily.

  • Reactivity and Side Reactions: With highly reactive organometallic reagents, care must be taken to avoid side reactions, especially with highly activated aldehydes like the nitro-substituted analogs. The meta-alkoxybenzaldehydes offer a good balance of reactivity for controlled additions.

Knoevenagel Condensation

This condensation reaction with active methylene compounds is crucial for the synthesis of a variety of substituted alkenes and heterocyclic systems.

  • Catalysis and Yields: The Knoevenagel condensation is typically base-catalyzed, and the reactivity of the aldehyde is again enhanced by electron-withdrawing groups. High yields are generally achievable with a range of substituted benzaldehydes.[3]

Workflow for a Generic Knoevenagel Condensation

G start Start: Knoevenagel Condensation reagents 3-Alkoxybenzaldehyde + Active Methylene Compound (e.g., Malononitrile) start->reagents catalyst Add Catalyst (e.g., Piperidine, Ammonium Acetate) reagents->catalyst solvent Dissolve in Solvent (e.g., Ethanol, Toluene) catalyst->solvent reaction Heat to Reflux solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Recrystallization or Chromatography workup->purification product Obtain α,β-Unsaturated Product purification->product

Caption: General workflow for a Knoevenagel condensation reaction.

Reductive Amination

This powerful transformation converts aldehydes into amines. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

  • Reducing Agents: A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity for the iminium ion over the aldehyde.

  • Substrate Scope: Reductive amination is generally a high-yielding reaction with a broad substrate scope, and the electronic nature of the substituent on the benzaldehyde has a less pronounced effect on the overall yield compared to direct nucleophilic additions to the carbonyl.

Experimental Protocols

Synthesis of this compound (for reference)

This protocol describes a standard Williamson ether synthesis for the preparation of the title compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Bromobutane

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Horner-Wadsworth-Emmons Olefination of a 3-Alkoxybenzaldehyde

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Alkoxybenzaldehyde

  • Saturated aqueous ammonium chloride

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes and decant the hexanes.

  • Add anhydrous THF and cool the suspension to 0°C.

  • Add triethyl phosphonoacetate (1.05 eq) dropwise to the suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the resulting ylide solution back to 0°C and add a solution of the 3-alkoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the corresponding ethyl cinnamate derivative.

Conclusion

The selection of an alternative to this compound is a strategic decision that should be guided by the specific requirements of the synthetic target. For direct replacement with minimal electronic perturbation, other 3-alkoxybenzaldehydes such as the methoxy, ethoxy, or isopropoxy analogs are excellent choices, offering subtle variations in steric bulk and lipophilicity. When a significant modulation of reactivity is desired, meta-substituted benzaldehydes with electron-donating or electron-withdrawing groups provide a predictable means to control the electrophilicity of the carbonyl group. By understanding the interplay of electronic and steric effects, researchers can confidently select the optimal reagent to achieve their synthetic goals with efficiency and precision.

References

A Comparative Guide to the Biological Activities of Alkoxybenzaldehyde Derivatives: A Focus on 3-Butoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

For researchers, scientists, and drug development professionals, the benzaldehyde scaffold represents a privileged structure in medicinal chemistry, amenable to diverse functionalization to explore a wide range of biological activities.[1][2] The addition of an alkoxy group, such as a butoxy moiety, can significantly modulate the lipophilicity and electronic properties of the parent molecule, thereby influencing its interaction with biological targets.[1] While extensive research has been conducted on various substituted benzaldehydes, this guide will focus on the biological potential of butoxybenzaldehyde derivatives, with a particular emphasis on synthesizing the available data to provide a comparative overview for researchers interested in 3-butoxybenzaldehyde and its analogs.

Due to a notable gap in the literature directly investigating this compound derivatives, this guide will draw upon the more extensively studied 4-butoxybenzaldehyde derivatives as a comparative framework. The principles of synthesis, experimental evaluation, and observed biological activities in the 4-substituted analogs provide a strong foundation for predicting and exploring the potential of their 3-substituted counterparts. This guide aims to provide both a summary of existing knowledge and a practical, experimentally grounded roadmap for future research into this promising chemical space.

Comparative Analysis of Biological Activities

Derivatives of butoxybenzaldehyde, particularly Schiff bases and chalcones, have been investigated for their anticancer, antimicrobial, and antioxidant properties.[3] The following sections summarize the quantitative data from studies on structurally related compounds to provide a basis for comparison.

Anticancer Activity

The cytotoxic effects of benzaldehyde and its derivatives have been evaluated against various cancer cell lines.[4][5] The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for these assessments.[1] Studies on benzyloxybenzaldehyde derivatives have identified potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and linked to poor treatment outcomes.[6][7][8]

For instance, two benzyloxybenzaldehyde derivatives, ABMM-15 and ABMM-16 , were identified as highly potent and selective inhibitors of ALDH1A3 with IC50 values of 0.23 µM and 1.29 µM, respectively.[6][7][8] Notably, these compounds exhibited no significant cytotoxicity in the tested cell lines, suggesting a favorable safety profile for targeting this specific enzyme.[6][7][8] In contrast, other derivatives within the same study displayed considerable cytotoxicity against H1299 cancer cells, with IC50 values in the range of 13.0 to 14.0 µM, highlighting how subtle structural modifications can dramatically influence biological activity.[6][7][8]

While specific data for this compound derivatives is not available, the data from these related compounds suggest that butoxybenzaldehyde derivatives could be promising candidates for anticancer drug discovery.

Table 1: Cytotoxicity of Selected Benzaldehyde Derivatives

Derivative TypeSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BenzyloxybenzaldehydeABMM-15- (ALDH1A3 enzyme inhibition)0.23--
BenzyloxybenzaldehydeABMM-16- (ALDH1A3 enzyme inhibition)1.29--
Cinnamaldehyde DerivativeABMM-6H129914.0--
Cinnamaldehyde DerivativeABMM-24H129913.7--
Benzyloxybenzaldehyde DerivativeABMM-32H129913.0--

Note: The table showcases data from various benzaldehyde derivatives to illustrate the potential anticancer activity of this class of compounds. Data is extracted from studies on benzyloxybenzaldehyde derivatives as a proxy for butoxy-substituted analogs.[6][7][8]

Antimicrobial Activity

Schiff bases derived from 4-alkoxybenzaldehydes have demonstrated promising activity against a range of bacteria and fungi, with the imine group being crucial for their antimicrobial action.[3] Benzaldehyde itself has been shown to have antimicrobial properties and can even modulate the activity of existing antibiotics.[9][10] For example, benzaldehyde was found to enhance the bactericidal action of norfloxacin against Staphylococcus aureus.[9]

Table 2: Antimicrobial Activity of Structurally Related Compounds

Derivative TypeOrganismMIC (µg/mL)
BenzaldehydeStaphylococcus aureus (in combination with Norfloxacin)128 (for Norfloxacin, reduced from 256)
Benzaldehyde Oxime EstersVarious bacteria and fungiExhibited activity

Note: This table presents data for benzaldehyde and its oxime derivatives to indicate the potential antimicrobial activity of butoxybenzaldehyde derivatives.[9][11]

Antioxidant Activity

Phenolic compounds, including various hydroxybenzaldehydes, are known for their antioxidant properties.[12][13] They can act as free radical scavengers, which may help in mitigating oxidative stress-related diseases.[14] The antioxidant capacity of benzaldehyde derivatives is influenced by the substitution pattern on the aromatic ring.[12] For example, studies on hydroxybenzaldehydes have shown that compounds with multiple hydroxyl groups, such as 2,4,5-trihydroxybenzaldehyde, exhibit significant antioxidant and cytotoxic activities.[15]

It is hypothesized that the introduction of a butoxy group could modulate the antioxidant potential of the benzaldehyde scaffold. However, direct comparative studies on the antioxidant activity of this compound derivatives are needed to confirm this.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the synthesis of key derivatives and for assays used to evaluate the biological activities of butoxybenzaldehyde derivatives.

Synthesis of Butoxybenzaldehyde Derivatives (Schiff Bases)

A common method for synthesizing Schiff bases involves the condensation reaction of an aldehyde with a primary amine.[1]

Materials:

  • This compound (or 4-Butoxybenzaldehyde)

  • Primary amine (e.g., aniline, substituted anilines)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of the butoxybenzaldehyde and the primary amine in separate flasks containing absolute ethanol.

  • Add the amine solution to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification This compound This compound Schiff_Base Schiff Base Derivative This compound->Schiff_Base Condensation Primary_Amine Primary Amine Primary_Amine->Schiff_Base Solvent Ethanol Reflux Reflux (2-8h) Solvent->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Reflux->Schiff_Base Purification Filtration & Washing Schiff_Base->Purification

Caption: General workflow for the synthesis of Schiff base derivatives from this compound.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[3][15]

Materials:

  • Cancer cell lines (e.g., H1299, A549)

  • Complete cell culture medium

  • Test compounds (butoxybenzaldehyde derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-96 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate (24-96h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Remove medium, add DMSO E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • 96-well plates

  • Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add an equal volume of the microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. For anticancer activity, some chalcone derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth.

PI3K_Akt_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Derivative Butoxybenzaldehyde Chalcone Derivative Derivative->PI3K Inhibits

Caption: PI3K/Akt signaling pathway inhibition by a hypothetical butoxybenzaldehyde chalcone derivative.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is currently limited in the scientific literature, the available data for structurally similar compounds, particularly 4-butoxybenzaldehyde derivatives, provide a compelling rationale for their investigation. The synthetic accessibility of Schiff bases, chalcones, and other analogs from a this compound precursor, coupled with the established anticancer, antimicrobial, and antioxidant potential of the broader alkoxybenzaldehyde class, underscores the promise of this research area.

Future research should focus on:

  • Synthesis and characterization of a focused library of this compound derivatives.

  • Direct, head-to-head comparative biological assays of 3- and 4-butoxybenzaldehyde derivatives to elucidate structure-activity relationships related to the position of the butoxy group.

  • Elucidation of the specific signaling pathways modulated by the most active this compound derivatives to understand their mechanisms of action.

  • In vivo studies to evaluate the efficacy and safety of the most promising candidates in relevant animal models.

By systematically addressing these research gaps, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques to definitively identify 3-Butoxybenzaldehyde, a valuable aromatic aldehyde intermediate. We will explore the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols.

Introduction: The Imperative of Structural Verification

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely adopted method for the preparation of this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Base (K2CO3) Base (K₂CO₃) 1-Bromobutane 1-Bromobutane Solvent (DMF) Solvent (DMF) This compound This compound Base (K2CO3)->this compound Williamson Ether Synthesis

Caption: General scheme of the Williamson ether synthesis for this compound.

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation of the base, leaving the carbonate anion more available to deprotonate the weakly acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde. This generates the phenoxide nucleophile. 1-Bromobutane serves as the electrophile, and being a primary alkyl halide, it is ideal for the SN2 mechanism, minimizing the potential for competing elimination reactions.[2]

Comparative Analysis of Spectroscopic Data

The cornerstone of identity confirmation lies in the meticulous analysis of spectroscopic data. We will compare the expected data for our synthesized this compound with that of a potential isomeric impurity, 4-Butoxybenzaldehyde, and the starting material, 3-Hydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is invaluable for distinguishing between the meta (3-substituted) and para (4-substituted) isomers. The substitution pattern on the aromatic ring directly influences the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundAldehyde Proton (s, 1H)Aromatic Protons (m, 4H)-OCH₂- (t, 2H)-CH₂CH₂CH₃ (m, 4H)-CH₃ (t, 3H)
Synthesized this compound (Expected) ~9.95 ppm~7.10-7.50 ppm~4.00 ppm~1.80, ~1.50 ppm~0.98 ppm
4-Butoxybenzaldehyde[3]9.87 ppm7.82 (d), 6.98 (d) ppm4.05 ppm1.82, 1.52 ppm1.00 ppm
3-Hydroxybenzaldehyde[4]9.96 ppm7.00-7.50 ppm---

The key differentiator is the appearance of the aromatic protons. In 4-Butoxybenzaldehyde, the symmetry of the molecule results in two distinct doublets. In contrast, the less symmetrical this compound will exhibit a more complex multiplet for its four aromatic protons.

¹³C NMR Spectroscopy: Carbon NMR provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundC=OAromatic C-OAromatic C-CHOAromatic C-H-OCH₂--OCH₂C H₂--C H₂CH₃-CH₃
Synthesized this compound (Expected) ~192.3~159.5~137.8~113-130~68.2~31.2~19.3~13.9
4-Butoxybenzaldehyde[5]190.8164.5130.0114.8, 132.068.331.119.213.8
3-Hydroxybenzaldehyde[4]192.5156.7137.9115-129----

The chemical shifts of the aromatic carbons, particularly the carbon bearing the butoxy group (Aromatic C-O) and the carbon bearing the aldehyde group (Aromatic C-CHO), are diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupSynthesized this compound (Expected) 4-Butoxybenzaldehyde[6]3-Hydroxybenzaldehyde[4]
Aldehyde C-H Stretch~2820, ~2720~2874, ~2731~2850, ~2750
Carbonyl (C=O) Stretch~1700~1685~1690
Aromatic C=C Stretch~1600, ~1485~1599, ~1425~1590, ~1460
C-O-C (Ether) Stretch~1250, ~1040~1255, ~1026-
O-H Stretch--~3300 (broad)

The definitive confirmation of the synthesis of this compound from 3-Hydroxybenzaldehyde is the disappearance of the broad O-H stretch and the appearance of the characteristic C-O-C ether stretches. The position of the C=O stretch remains relatively consistent across these compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
Synthesized this compound (Expected) 178121, 93, 65, 57
4-Butoxybenzaldehyde[7]178121, 93, 65, 41
3-Hydroxybenzaldehyde[4]122121, 93, 65

All three butoxybenzaldehyde isomers will have the same molecular ion peak at m/z = 178.[8][9] The key fragmentation for butoxybenzaldehydes involves the loss of the butoxy group to give a fragment at m/z 121. Further fragmentation of the aromatic ring is also observed. The presence of a peak at m/z 57 (the butyl cation) would be indicative of the butoxy group.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Add 1-bromobutane (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Characterization Workflow

G cluster_0 Synthesis & Purification cluster_1 Identity Confirmation Synthesis Williamson Ether Synthesis Purification Flash Column Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for the synthesis and characterization of this compound.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra and compare the chemical shifts and coupling constants to the expected values.

FT-IR Spectroscopy:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small drop of the purified liquid product directly onto the ATR crystal.

  • Acquire the IR spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands for the aldehyde and ether functional groups.

Mass Spectrometry:

  • Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.

  • Acquire the mass spectrum using electron ionization (EI).

  • Identify the molecular ion peak and characteristic fragment ions.

Conclusion

By employing a multi-faceted analytical approach, the identity of synthesized this compound can be confirmed with a high degree of confidence. The combination of NMR, IR, and mass spectrometry provides a self-validating system where the data from each technique corroborates the others. This rigorous approach to structural elucidation is indispensable for ensuring the integrity of chemical research and the development of new therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Butoxybenzaldehyde is an aromatic aldehyde utilized in the synthesis of various organic compounds within research and drug development. While a valuable intermediate, its handling and disposal demand a rigorous, safety-first approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound and associated contaminated materials. The protocols herein are designed to ensure personnel safety, maintain regulatory compliance, and prevent environmental contamination, reflecting the best practices in laboratory chemical management. Understanding the causality behind each step is paramount for building a culture of safety and responsibility.

Hazard Profile & Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal begins, a thorough understanding of the compound's intrinsic hazards is essential. The disposal protocol is directly derived from this hazard profile. This compound is not merely a chemical irritant; it presents significant, systemic health and environmental risks that dictate its classification as hazardous waste.

Key hazards include:

  • Reproductive Toxicity: The compound is classified as H360, indicating it may damage fertility or the unborn child.[1] This is a critical consideration, demanding minimal exposure and stringent containment.

  • Environmental Toxicity: It is toxic to aquatic life with long-lasting effects (H411).[1] This classification explicitly prohibits disposal via the sanitary sewer system, as it would introduce a persistent toxin into waterways.

  • Combustibility and Reactivity: It is a combustible liquid (H227) and is known to be air-sensitive, potentially oxidizing to form 4-butoxybenzoic acid.[1][2][3] This necessitates storage away from ignition sources and potential incompatibilities like strong oxidizing agents.[2][3][4]

  • Irritation and Acute Toxicity: It causes serious skin and eye irritation (H315, H319) and is harmful if inhaled, potentially causing respiratory irritation (H332, H335).[1][5][6]

This risk profile mandates that all waste streams containing this compound be treated as regulated hazardous waste.

Table 1: GHS Hazard and Precautionary Statements

This table summarizes the critical safety information from the Safety Data Sheet (SDS) for quick reference.

GHS ClassificationCodeStatementSource
Hazard Statements H227Combustible liquid[1]
H315Causes skin irritation[1][5][6]
H319Causes serious eye irritation[1][5][6]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[1][5][6]
H360May damage fertility or the unborn child[1]
H411Toxic to aquatic life with long lasting effects[1]
Precautionary Statements P201Obtain special instructions before use[1]
P210Keep away from heat/sparks/open flames/hot surfaces. No smoking[1]
P273Avoid release to the environment[1]
P280Wear protective gloves/protective clothing/eye protection/face protection[1]
P501Dispose of contents/container to an approved waste disposal plant[1]

Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Handling

Proper protection is non-negotiable. The choice of PPE is dictated by the hazards of skin/eye irritation and inhalation toxicity.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[7]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[7]

  • Work Area: All handling and preparation for disposal must occur within a certified chemical fume hood to mitigate inhalation risks.[1][2]

Step-by-Step Waste Segregation and Collection Protocol

Never dispose of this compound down the drain or in solid waste bins intended for non-hazardous materials.[5][8] All waste must be collected and managed by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5][8]

Protocol 1: Liquid Waste Collection
  • Select a Container: Choose a designated, compatible waste container with a tightly sealing screw cap. The container must be clean and clearly labeled.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and any other chemical constituents. Include relevant hazard pictograms (e.g., health hazard, environmental hazard, exclamation mark).

  • Transfer: Carefully transfer the waste this compound into the container using a funnel. Perform this transfer inside a fume hood.

  • Storage: Securely close the container. Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like oxidizing agents.[2][4][8]

Protocol 2: Solid Waste Collection
  • Definition: Solid waste includes any item contaminated with this compound, such as used gloves, pipette tips, weighing paper, or contaminated bench liners.

  • Collection: Place all contaminated solid waste into a designated, labeled hazardous waste container (e.g., a lined box or a dedicated solid waste drum).

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the chemical name "this compound."

  • Storage: Keep the solid waste container sealed when not in use and store it in the designated satellite accumulation area.

Protocol 3: Empty Container Decontamination
  • Rationale: Empty containers retain chemical residues and must be decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[8]

  • Rinsate Collection: Crucially, the solvent rinsate is now hazardous waste. Collect all rinsate and add it to your liquid hazardous waste container for this compound.[8]

  • Drying and Disposal: Allow the rinsed container to air-dry completely in a fume hood. Once dry, deface or remove the original label. The container may now be disposed of as non-hazardous laboratory glass or plastic, per your institution's guidelines.[8]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, ensure the area is well-ventilated.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.

  • Containment: Cover any nearby drains to prevent environmental release.[1]

  • Absorption: Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][8] Do not use combustible materials like sawdust. [8][9]

  • Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a sealed, labeled hazardous waste container.[4][5][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill material is hazardous waste and must be disposed of according to the solid waste protocol.

Final Disposal Pathway and Decision Workflow

The ultimate disposal of this compound is governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates cradle-to-grave management of hazardous waste.[10][11] The only acceptable disposal route is through your institution's EHS department or a licensed chemical waste contractor.[5][8]

The following diagram illustrates the decision-making workflow for managing this compound waste from generation to final disposal.

G cluster_0 cluster_1 Waste Segregation & Collection cluster_2 Centralized Management start Waste Generation Point (this compound) spill Spill Event start->spill liquid Collect in Labeled, Compatible Liquid Waste Container start->liquid Liquid Waste solid Collect in Labeled, Solid Waste Container start->solid Contaminated Solids spill_cleanup Absorb with Inert Material & Collect in Sealed Container spill->spill_cleanup storage Store in Designated Satellite Accumulation Area liquid->storage solid->storage spill_cleanup->storage contact Contact EHS or Licensed Disposal Service storage->contact pickup Scheduled Waste Pickup contact->pickup

Caption: Decision workflow for the safe management and disposal of this compound waste.

Conclusion

The proper disposal of this compound is a multi-step process grounded in a deep respect for its chemical hazards. By adhering to these protocols—from wearing the correct PPE and segregating waste streams to managing spills and engaging professional disposal services—researchers can ensure a safe laboratory environment, protect their own health, and act as responsible stewards of the environment. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet before handling.

References

Personal protective equipment for handling 3-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Personal Protective Equipment for Handling 3-Butoxybenzaldehyde

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide serves as an essential resource for understanding and implementing the correct personal protective equipment (PPE) protocols when working with this compound (CAS No: 30609-20-2). Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Understanding the Hazard: Why PPE is Non-Negotiable

Before handling any chemical, a thorough understanding of its potential hazards is the foundational step in risk assessment. This compound is classified as a hazardous substance, and its safe handling is predicated on preventing direct contact. The primary risks associated with this compound are irritation and acute toxicity upon exposure.[1] The rationale for a stringent PPE protocol is directly linked to its hazard profile, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Identification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Source: PubChem CID 2757202[1]

These classifications underscore the necessity of a comprehensive, head-to-toe PPE strategy to create effective barriers against all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core PPE Requirements: A Head-to-Toe Approach

The selection of appropriate PPE is not merely a suggestion but a requirement based on the identified hazards. The following equipment must be used whenever handling this compound.

Table 2: Summary of Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPEStandard/Specification
Eye/Face Chemical safety goggles or safety glasses with side-shields. A face shield is recommended for splash hazards.Must comply with OSHA 29 CFR 1910.133 or European Standard EN 166.[2][3][4]
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton for extended contact).Inspect gloves prior to use. Dispose of contaminated gloves properly.[2][5]
Body Laboratory coat. A chemical-resistant apron or full suit may be required for large quantities.Wear appropriate clothing to prevent any possibility of skin exposure.[3][4][6]
Respiratory Not required for normal laboratory use with adequate engineering controls (e.g., fume hood).For emergencies, spills, or poor ventilation, use a NIOSH/MSHA or CEN approved respirator.[2][3]
Eye and Face Protection: The First Line of Defense

Given that this compound causes serious eye irritation (H319), direct contact from splashes or aerosols can result in significant injury.[1]

  • Causality : The mucous membranes of the eyes are highly sensitive and can be quickly damaged by chemical irritants.

  • Protocol : Always wear chemical safety goggles that provide a complete seal around the eyes. For procedures with a higher risk of splashing, such as transfers of larger volumes, supplement goggle use with a full-face shield.[2][3]

Hand Protection: Preventing Dermal Absorption and Irritation

With hazards of skin irritation (H315) and dermal toxicity (H312), preventing skin contact is critical.[1]

  • Causality : The skin can be a direct route for chemical absorption into the bloodstream, leading to systemic effects. It can also cause localized irritation and dermatitis.[4]

  • Protocol : Wear appropriate chemical-resistant gloves. While some sources suggest nitrile rubber for incidental contact, materials like Butyl rubber or Viton are recommended for prolonged handling.[5][7] It is crucial to inspect gloves for any signs of degradation before use. Employ proper glove removal techniques (without touching the outer surface) to avoid cross-contamination, and wash hands thoroughly after work is complete.[2]

Body Protection: Shielding Against Spills and Splashes

To supplement hand protection and prevent accidental contact with clothing or exposed skin, body protection is essential.

  • Causality : Accidental spills can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.

  • Protocol : A standard laboratory coat should be worn and kept fully fastened.[7] For larger-scale operations or when handling significant quantities, a chemical-resistant apron provides an additional layer of security. In situations with a high risk of significant exposure, a full protective suit may be warranted.[3]

Respiratory Protection: When Engineering Controls Are Not Enough

This compound may cause respiratory irritation (H335) and is harmful if inhaled (H332).[1]

  • Causality : Inhalation of vapors or aerosols can irritate the respiratory tract and lead to systemic toxicity.

  • Protocol : Under normal, small-scale laboratory conditions, all handling of this compound should be performed within a certified chemical fume hood to control vapors at the source.[6][7] In such cases, respiratory protection is not typically required.[4][6] However, in the event of a large spill, a failure of engineering controls, or during emergency response, a NIOSH/MSHA or European Standard approved respirator with appropriate cartridges (e.g., type ABEK) is mandatory.[2][3]

Operational Plan: Integrating PPE into Your Workflow

Effective safety is a process, not just a set of equipment. Integrating PPE use into a systematic workflow ensures that protection is maintained at every stage of handling.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Assemble All Required Materials prep1->prep2 prep3 Inspect and Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Work Within the Fume Hood prep3->handle1 handle2 Carefully Dispense and Use This compound handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Properly Remove Gloves and Dispose as Waste post1->post2 post3 Wash Hands and Exposed Skin Thoroughly post2->post3

Caption: A systematic workflow for handling this compound.

Emergency Procedures: PPE for Spill and Exposure Response

In the event of an accident, PPE is your most critical safety barrier.

Accidental Spill Cleanup

For any spill, the immediate priority is to prevent exposure and contain the material safely.

  • Evacuate and Alert : Notify personnel in the immediate area and restrict access.

  • Enhance PPE : If not already worn, don a respirator appropriate for the scale of the spill. Ensure you are wearing chemical-resistant gloves, goggles, and a lab coat.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2][8] Do not use combustible materials like sawdust.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][9]

  • Decontaminate : Clean the spill area thoroughly.

G spill Spill Occurs alert Alert Area Personnel Restrict Access spill->alert ppe Don Enhanced PPE (Respirator, Gloves, Goggles) alert->ppe absorb Absorb Spill with Inert Material (e.g., Vermiculite) ppe->absorb collect Collect Material into Sealed Hazardous Waste Container absorb->collect decon Decontaminate Spill Area collect->decon disposal Arrange for Professional Waste Disposal decon->disposal

Caption: Workflow for the safe management of a chemical spill.

First-Aid for Exposure

Immediate and correct action is vital.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Get medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final step in the chemical handling lifecycle.

  • PPE Disposal : All disposable PPE that has come into contact with this compound, such as gloves, must be disposed of as solid hazardous waste.[9]

  • Chemical Disposal : Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible container.[9] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[3][9] Do not pour this chemical down the drain.[2][3]

  • Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. Only after proper decontamination can the container be disposed of as non-hazardous waste or reused.[9]

By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of all personnel handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Butoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.